N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-cyclohexyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOVVWVKITOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive, in-depth protocol for the synthesis of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a molecule of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure, known for its diverse biological activities, including kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction and Strategic Overview
This compound belongs to a class of compounds that have garnered considerable attention for their potential as therapeutic agents. The core pyrazolo[3,4-d]pyrimidine structure is a bioisostere of adenine, allowing it to interact with the ATP-binding sites of various enzymes, particularly kinases. The strategic introduction of a cyclohexylamino group at the 4-position and a phenyl group at the 1-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
The synthesis of this target molecule is a multi-step process that begins with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and culminating in a nucleophilic aromatic substitution to introduce the desired cyclohexylamino moiety. This guide will detail each of these critical stages.
Synthetic Pathway Overview
The overall synthetic strategy for this compound can be delineated into four principal stages. This approach ensures a convergent and efficient route to the final product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
The initial and crucial step is the construction of the substituted pyrazole ring. This is achieved through a condensation reaction between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate.
Reaction Scheme:
Caption: Synthesis of the pyrazole intermediate.
Protocol:
-
To a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g).
-
Add 500 ml of ethanol to the flask.
-
Heat the mixture to reflux and maintain for 6 hours.
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Allow the mixture to stand at room temperature for approximately 48 hours.
-
Reheat the mixture to reflux for an additional 8 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and recrystallize from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[1]
Expert Insights: The extended reflux and standing times are crucial for driving the reaction to completion and ensuring a good yield. The initial reaction forms an intermediate which then undergoes cyclization to the pyrazole. The subsequent heating periods ensure the completion of this cyclization.
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The second step involves the annulation of the pyrimidine ring onto the pyrazole core. This is accomplished by reacting the amino-pyrazole intermediate with formic acid.
Reaction Scheme:
Caption: Formation of the pyrazolo[3,4-d]pyrimidinone core.
Protocol:
-
In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (derived from the ethyl ester) (4.2 g, 10.8 mmol) in 10 ml of formic acid.
-
Heat the mixture at 110-112 °C for 6 hours.
-
After cooling, pour the reaction mixture into a beaker containing ice-water.
-
Collect the resulting precipitate by filtration and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[2]
Expert Insights: Formic acid serves as both the solvent and the source of the carbon atom required for the pyrimidine ring closure. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
The third step is the chlorination of the pyrazolo[3,4-d]pyrimidinone, which activates the 4-position for nucleophilic substitution. This is a critical step for the introduction of the desired side chain.
Reaction Scheme:
Caption: Chlorination of the pyrazolo[3,4-d]pyrimidinone.
Protocol:
-
To a sealed reactor, add 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Add an equimolar amount of phosphorus oxychloride (POCl3) and one equivalent of pyridine as a base.
-
Heat the solvent-free mixture at a high temperature.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Carefully quench the reaction mixture with crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[3]
Expert Insights: The use of a sealed reactor and solvent-free conditions with equimolar POCl3 is a more environmentally friendly and efficient method for large-scale synthesis.[3] Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Step 4: Synthesis of this compound
The final step is the nucleophilic aromatic substitution of the chloro-intermediate with cyclohexylamine to yield the target compound.
Reaction Scheme:
Caption: Final amination step to yield the target compound.
Protocol:
-
In a round-bottom flask, dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add cyclohexylamine and triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.[4]
Mechanistic Rationale for Regioselectivity:
The nucleophilic aromatic substitution (SNAr) on the pyrimidine ring preferentially occurs at the C4 position. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. When the nucleophile attacks the C4 position, the negative charge can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring through resonance. This provides greater stabilization compared to an attack at other positions.[5][6] Recent studies also suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination.[7]
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | Phenylhydrazine, Ethyl (ethoxymethylidene)cyanoacetate | Ethanol | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 44%[1] |
| 2 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 86%[2] |
| 3 | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl3, Pyridine | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | High |
| 4 | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Cyclohexylamine, Triethylamine | This compound | Good |
Conclusion
This guide has outlined a robust and well-precedented synthetic route to this compound. By providing detailed, step-by-step protocols and insights into the underlying chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development. The methodologies described are scalable and utilize readily available starting materials, making this an accessible and practical approach for the synthesis of this important class of molecules.
References
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PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
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HETEROCYCLES. PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. [Link]
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ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]
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National Institutes of Health. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
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MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
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Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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ResearchGate. One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. [Link]
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National Institutes of Health. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]
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An In-Depth Technical Guide to N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Potent Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its structural similarity to the endogenous purine nucleus, making it a privileged structure for targeting a variety of enzymes, particularly kinases and phosphodiesterases. This document delves into the molecular structure, proposed synthetic pathways, and the established mechanism of action of this compound class. Furthermore, it outlines a systematic approach to its characterization using modern analytical techniques and discusses its potential therapeutic applications.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. Its structural resemblance to adenine allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various enzymes. This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives with applications as anticancer, antiviral, anti-inflammatory, and antihypertensive agents. A particularly successful application of this scaffold has been in the development of selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating the cyclic guanosine monophosphate (cGMP) signaling pathway.
This compound (CAS No. 313225-39-7) is a notable example of this class, designed for high affinity and selectivity towards PDE5.[1] This guide will provide a detailed examination of its chemical properties and pharmacological profile, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting PDE5.
Molecular Structure and Chemical Identifiers
A thorough understanding of the molecular architecture is fundamental to elucidating the structure-activity relationships (SAR) of any therapeutic agent.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 313225-39-7 | [1] |
| Molecular Formula | C₁₇H₁₉N₅ | [1] |
| Molecular Weight | 293.37 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)NC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | [1] |
| InChI Key | N/A | N/A |
Proposed Synthesis Pathway
Figure 2: Proposed synthesis workflow.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is heated under reflux with an excess of formamide.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
-
-
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the resulting solid is filtered, washed with a dilute sodium bicarbonate solution and water, and then dried.
-
-
Step 3: Synthesis of this compound.
-
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent, such as isopropanol or acetonitrile.
-
Cyclohexylamine is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.
-
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Predicted and Expected Physicochemical Properties
| Property | Expected Value/Characteristic | Method of Determination |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Expected to be a crystalline solid with a sharp melting point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Solubility testing in various solvents |
| LogP | Calculated LogP values for similar compounds suggest a value in the range of 3-4, indicating good lipophilicity. | HPLC with a calibrated column or computational prediction |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), the phenyl protons (multiplets in the aromatic region), and the pyrazolo[3,4-d]pyrimidine core protons. The NH proton of the amino group should appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the aliphatic carbons of the cyclohexyl ring and the aromatic/heteroaromatic carbons of the phenyl and pyrazolo[3,4-d]pyrimidine rings.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=N and C=C stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Pharmacological Profile: A Selective PDE5 Inhibitor
The primary pharmacological action of this compound is the selective inhibition of phosphodiesterase type 5 (PDE5).
Mechanism of Action:
Figure 3: Mechanism of action of PDE5 inhibitors.
PDE5 is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP) to the inactive 5'-guanosine monophosphate (5'-GMP). In various physiological processes, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Increased levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway. This leads to enhanced and prolonged smooth muscle relaxation in tissues where PDE5 is highly expressed, such as the corpus cavernosum of the penis and the pulmonary vasculature.
Pharmacological Parameters (Anticipated):
While specific quantitative data for this compound is not publicly available, based on its structural class, it is anticipated to exhibit the following characteristics:
Table 3: Anticipated Pharmacological Profile
| Parameter | Expected Value/Characteristic | Method of Determination |
| IC₅₀ (PDE5) | Low nanomolar to sub-micromolar range | In vitro enzyme inhibition assay |
| Selectivity | High selectivity for PDE5 over other PDE isoforms (e.g., PDE6, PDE11) | Panel of in vitro enzyme inhibition assays against various PDE isoforms |
| In vivo Efficacy | Demonstration of dose-dependent erectogenic effects in animal models | Measurement of intracavernosal pressure in animal models (e.g., rats, rabbits) |
Therapeutic Potential and Future Directions
The primary therapeutic application for selective PDE5 inhibitors is the treatment of erectile dysfunction (ED). The ability of these compounds to enhance cGMP-mediated smooth muscle relaxation in the corpus cavernosum leads to improved erectile function. Additionally, the vasodilatory effects in the pulmonary arteries make PDE5 inhibitors a valuable treatment for pulmonary arterial hypertension (PAH).
Future research on this compound and related analogs could focus on:
-
Optimizing Pharmacokinetic Properties: Improving oral bioavailability, metabolic stability, and duration of action.
-
Enhancing Selectivity: Further refining the molecular structure to minimize off-target effects, particularly inhibition of PDE6, which can lead to visual disturbances.
-
Exploring New Therapeutic Indications: Investigating the potential of PDE5 inhibition in other conditions where the NO/cGMP pathway is implicated, such as heart failure, Raynaud's phenomenon, and certain neurological disorders.
Conclusion
This compound represents a promising molecule within the well-validated class of pyrazolo[3,4-d]pyrimidine-based PDE5 inhibitors. Its chemical structure is amenable to established synthetic routes, and its pharmacological profile is predicted to be potent and selective. This technical guide provides a foundational understanding of this compound, intended to support and guide further research and development efforts in the pursuit of novel and improved therapies targeting the PDE5 enzyme. A comprehensive experimental evaluation of its physicochemical properties, spectroscopic data, and in vitro and in vivo pharmacological activity is warranted to fully elucidate its therapeutic potential.
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An In-Depth Technical Guide to the Mechanism of Action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Executive Summary
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, primarily due to its nature as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows many pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[3] Consequently, this class of molecules has been extensively developed as potent anticancer agents targeting various oncogenic kinases.[4][5] While the primary hypothesized mechanism of action for this compound is kinase inhibition, literature for the specific molecule also suggests potential activity as a phosphodiesterase 5 (PDE5) inhibitor. This guide provides a comprehensive analysis of the likely mechanisms of action, grounded in the established pharmacology of the pyrazolo[3,4-d]pyrimidine scaffold, and presents a detailed experimental framework for its definitive elucidation.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern drug discovery, particularly in oncology.[1] Its fused heterocyclic ring system is a structural analog of purine, allowing it to form key hydrogen bonds within the hinge region of kinase ATP-binding sites.[1] This interaction is critical for the inhibitory activity of numerous small-molecule drugs. The versatility of this scaffold allows for focused chemical modifications at various positions, enabling chemists to modulate potency and selectivity against different kinase targets. This has led to the successful development of clinically approved drugs like the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, used in the treatment of B-cell cancers.[1] The broad applicability of this scaffold extends beyond oncology, with derivatives showing promise as anti-inflammatory, antiviral, and neuroprotective agents.[3][6]
Molecular Profile of this compound
A clear understanding of the subject molecule's properties is foundational to any mechanistic investigation.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 313225-39-7 | |
| Molecular Formula | C₁₇H₁₉N₅ | |
| Molecular Weight | 293.37 g/mol | |
| Core Scaffold | Pyrazolo[3,4-d]pyrimidine | [1][2][3] |
Primary Mechanism of Action: Protein Kinase Inhibition
The structural features of this compound strongly suggest that its primary mechanism of action is the inhibition of protein kinases. Alterations in kinase activity are known to drive numerous diseases, especially cancer, making them critical therapeutic targets.[3]
The Pyrazolo[3,4-d]pyrimidine Scaffold as an ATP Mimetic
The efficacy of this scaffold stems from its function as an ATP bioisostere.[2] The nitrogen atoms in the pyrimidine ring mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to dock into the highly conserved ATP-binding pocket of kinases. The phenyl and cyclohexyl groups then occupy adjacent hydrophobic pockets, contributing to binding affinity and conferring selectivity for specific kinases over others.
Figure 2: Experimental workflow for validating the kinase inhibitor mechanism of action.
Objective: To identify the primary kinase target(s) of this compound from a large, unbiased panel.
Methodology:
-
Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins KINOMEscan™, Promega Kinase-Glo®).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >400 human kinases.
-
Data Analysis: The primary output is typically "% Inhibition" or "% of Control". Identify "hits" as kinases showing significant inhibition (e.g., >70%).
-
Causality Check: This experiment establishes a direct interaction between the compound and purified kinase enzymes, removing cellular complexity. A strong, selective inhibition of one or a few kinases points to a specific mechanism.
Objective: To quantify the potency of the compound against the top 3-5 "hits" identified in the primary screen.
Methodology:
-
Assay Setup: Use a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound, starting from 10 µM.
-
Reaction: Incubate the kinase, a suitable substrate, and ATP with the diluted compound for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Add detection reagents and measure the signal on an appropriate plate reader.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness: Run staurosporine (a potent, non-selective kinase inhibitor) as a positive control to validate assay performance.
Objective: To confirm that the compound binds to its intended kinase target(s) within a live cellular environment.
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Culture: Grow a relevant cancer cell line known to express the target kinase (e.g., A549 cells for EGFR) to ~80% confluency.
-
Compound Treatment: Treat the cells with the compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. Ligand-bound proteins are stabilized and will not denature until higher temperatures.
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting.
-
Interpretation: A shift in the melting curve to higher temperatures in the compound-treated samples confirms direct target engagement. This is a critical step to bridge the gap between biochemical activity and cellular function.
Objective: To demonstrate that target engagement leads to functional inhibition of the downstream signaling pathway.
Methodology (Example for EGFR):
-
Cell Culture and Starvation: Culture A549 cells and serum-starve them overnight to reduce basal signaling.
-
Inhibition: Pre-treat cells with various concentrations of the compound for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the pathway. A non-stimulated control should be included.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins: Phospho-EGFR (pEGFR), total EGFR, Phospho-AKT (pAKT), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the pEGFR and pAKT signals, without a change in total EGFR or total AKT, provides definitive evidence of functional pathway inhibition.
Figure 3: Simplified EGFR signaling pathway showing the inhibitory point of action.
Alternative Mechanism of Action: PDE5 Inhibition
While kinase inhibition is the most probable mechanism, it is crucial to investigate other possibilities suggested by preliminary data.
Rationale for Investigation
A chemical supplier has listed this compound for use in phosphodiesterase 5 (PDE5) inhibition studies. The purine-like core of the molecule could potentially fit into the active site of other nucleotide-binding enzymes, making this a plausible, albeit likely secondary, mechanism.
Protocol 4.2.1: In Vitro PDE5 Enzyme Assay
Objective: To directly measure the inhibitory activity of the compound against the PDE5 enzyme.
Methodology:
-
Assay Principle: Utilize a commercially available PDE5 assay kit (e.g., from BPS Bioscience) that measures the conversion of cGMP to GMP.
-
Compound Dilution: Prepare a serial dilution of the test compound, similar to the kinase IC₅₀ protocol.
-
Reaction: Incubate purified human recombinant PDE5 enzyme with the test compound or a known inhibitor (e.g., sildenafil) as a positive control.
-
Substrate Addition: Initiate the reaction by adding the cGMP substrate.
-
Detection: After a set incubation period, add the detection reagents (e.g., a phosphate-detecting dye or antibody-based system) and read the signal.
-
Analysis: Calculate the IC₅₀ value. If the IC₅₀ is in the low micromolar or nanomolar range, this indicates significant PDE5 inhibitory activity.
Data Summary and Interpretation
The results from the proposed experiments will provide a quantitative basis for defining the compound's mechanism of action.
| Assay | Hypothetical Target | Hypothetical IC₅₀ | Interpretation |
| Kinase Panel Screen | EGFR, Src, PLK4 | >70% inhibition @ 1 µM | Identifies these as high-priority targets. |
| Biochemical IC₅₀ | EGFR | 50 nM | Confirms potent, direct inhibition of the enzyme. |
| Biochemical IC₅₀ | Src | 250 nM | Suggests secondary or off-target activity. |
| Biochemical IC₅₀ | PLK4 | >1 µM | Unlikely to be a primary target. |
| Cellular Target Engagement | EGFR | Thermal Shift Observed | Confirms the compound binds EGFR in live cells. |
| PDE5 Enzyme Assay | PDE5 | 15 µM | Weak activity; unlikely to be the primary MOA. |
Interpretation: Based on this hypothetical data, the primary mechanism of action for this compound would be the potent and selective inhibition of the EGFR tyrosine kinase. The weaker inhibition of Src would be classified as an off-target effect, while the PDE5 activity would be considered negligible from a therapeutic standpoint.
Conclusion
This compound belongs to a class of compounds with a well-established history as ATP-competitive kinase inhibitors. The most probable mechanism of action is the inhibition of one or more protein kinases crucial for cell signaling, such as EGFR or Src. A secondary, less likely mechanism is the inhibition of PDE5. The definitive elucidation of its precise molecular action requires a systematic experimental approach, beginning with broad, unbiased screening and progressing through quantitative biochemical assays, cellular target engagement, and functional downstream pathway analysis. The protocols outlined in this guide provide a robust framework for achieving this goal, enabling a comprehensive understanding of the compound's therapeutic potential.
References
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
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Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. Retrieved from [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Retrieved from [Link]
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Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). SciSpace. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH. Retrieved from [Link]
- Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine deriv
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. (n.d.). [Source Not Available]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PMC - PubMed Central. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). PubMed. Retrieved from [Link]
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). [Source Not Available]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH. Retrieved from [Link]
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework for Targeting Diverse Biological Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its structural resemblance to adenine, a fundamental component of ATP, allows derivatives of this scaffold to competitively bind to the ATP-binding sites of a vast array of enzymes, leading to a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive overview of the key biological targets of pyrazolo[3,4-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization.
Protein Kinases: The Premier Target Family
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The pyrazolo[3,4-d]pyrimidine scaffold, as an ATP mimic, is exceptionally well-suited for the design of kinase inhibitors.[3][4][6]
Tyrosine Kinases in Oncology
Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.
-
Src Family Kinases (SFKs): This family, including Src, Fyn, and LYN, plays a crucial role in cell growth, differentiation, and migration. Derivatives like SI306 have shown promise in treating glioblastoma by targeting Src.[7]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, an FDA-approved drug, is a potent and irreversible BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold. It has revolutionized the treatment of B-cell malignancies.[2][3]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptors are key drivers of tumor growth and angiogenesis. Many pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit EGFR and VEGFR, demonstrating significant anti-proliferative and anti-angiogenic activity.[4][8][9][10] Some compounds act as dual inhibitors of both EGFR and VEGFR, potentially offering improved efficacy and overcoming resistance.[9]
-
Abelson Tyrosine Kinase (Abl): The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine derivatives have been developed to inhibit Bcr-Abl, including mutants that are resistant to other therapies.[11]
Serine/Threonine Kinases
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2, inducing cell cycle arrest and apoptosis.[5][12][13]
-
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and metabolism. Dual mTORC1/mTORC2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed to overcome the limitations of earlier mTOR inhibitors.[6]
Illustrative Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling cascade and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Data: Kinase Inhibitory Activity
| Compound Reference | Target Kinase | IC50 (µM) | Cell Line | Citation |
| SI306 | Src | Low µM range | GBM cells | [7] |
| Compound 12b | VEGFR-2 | 0.063 | - | [10] |
| Compound 14 | CDK2/cyclin A | 0.057 | - | [12][13] |
| Compound 15 | CDK2/cyclin A | 0.119 | - | [12][13] |
| Compound 4a | CDK2 | 0.21 | - | [5] |
| Ibrutinib | BTK | ~0.0005 (nM) | - | [3] |
Phosphodiesterases (PDEs)
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Selective PDE inhibitors have therapeutic applications in various conditions.
-
PDE5 Inhibition: Pyrazolo[3,4-d]pyrimidinone derivatives have been designed as potent and selective inhibitors of PDE5, the same target as sildenafil (Viagra).[14][15][16][17] These compounds have shown relaxant effects on isolated rat cavernosum tissue, indicating their potential for the treatment of erectile dysfunction.[14] The structure-activity relationship studies have focused on modifications at the N-methylpiperazine ring to improve potency and pharmacokinetic profiles.[17]
Adenosine Receptors
Given their structural similarity to purines, pyrazolo[3,4-d]pyrimidines can interact with purinergic receptors, such as adenosine receptors. These G protein-coupled receptors are involved in a wide range of physiological processes.
-
A1 and A3 Receptor Antagonism: Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as antagonists of A1 and A3 adenosine receptors.[18][19][20] They have been shown to displace the binding of specific radioligands and antagonize adenosine-stimulated adenylate cyclase activity.[18][20] The potency of some of these compounds exceeds that of theophylline, a classical adenosine receptor antagonist.[18]
Cyclooxygenases (COX) and Anti-inflammatory Activity
The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.
-
Selective COX-2 Inhibition: Certain 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated superior inhibitory profiles against COX-2 compared to standard drugs like indomethacin.[21] Other series of pyrazolo[3,4-d]pyrimidines have also shown notable anti-inflammatory activity, comparable to celecoxib and diclofenac, with a good gastrointestinal safety profile.[22][23][24][25]
Antimicrobial Targets
The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazolo[3,4-d]pyrimidines have emerged as a promising scaffold in this area.
-
Antibacterial and Antifungal Activity: Various derivatives have been synthesized and screened for their activity against a range of bacteria and fungi.[26][27][28] Some compounds have shown significant antimicrobial activity, and there is growing interest in developing dual-action agents that combine anticancer and antibacterial properties, which would be particularly beneficial for immunocompromised cancer patients.[11] The exact molecular targets within the microbes are still an active area of investigation.
Experimental Protocols and Methodologies
The identification and validation of the biological targets for pyrazolo[3,4-d]pyrimidine derivatives involve a multi-step process, combining computational and experimental approaches.
Workflow for Target Identification and Validation
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- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Pyrazolo[3,4-d]pyrimidines as adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Exploration of the Discovery, Synthesis, and Mechanistic Profile of a Potent Pyrazolopyrimidine Modulator
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a notable member of the versatile pyrazolo[3,4-d]pyrimidine class of compounds. This document delves into the historical context of its scaffold, its synthesis, and its biological significance, with a particular focus on its role as a potential modulator of phosphodiesterase 5 (PDE5). The content herein is curated for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and deep technical insights.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core - A Scaffold of Significance
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This bioisosteric relationship allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), demonstrating significant potential in oncology.[3][4] Beyond kinases, this scaffold has shown a remarkable diversity of biological activities, with derivatives exhibiting antimicrobial, anti-inflammatory, and neuroleptic properties.[5]
This compound (CAS No: 313225-39-7) represents a specific exploration of this chemical space, with commercial suppliers indicating its utility in phosphodiesterase 5 (PDE5) inhibition studies.[3][6] This guide will illuminate the journey of this molecule, from the foundational chemistry of its core to its specific biological context.
The Genesis of a Modulator: Discovery and Historical Context
The general synthetic strategies for pyrazolo[3,4-d]pyrimidines are well-established, often involving the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.[7] The specific combination of a cyclohexylamino group at the 4-position and a phenyl group at the 1-position of the pyrazole ring points towards a targeted design approach, likely aimed at optimizing potency and selectivity for a particular biological target. The lipophilic nature of the cyclohexyl and phenyl groups suggests an intent to engage with hydrophobic pockets within the target's binding site.
Synthesis and Chemical Properties
The synthesis of this compound follows the general principles of pyrazolo[3,4-d]pyrimidine synthesis. A plausible and commonly employed synthetic route is outlined below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 313225-39-7 | [6] |
| Molecular Formula | C₁₇H₁₉N₅ | [6] |
| Molecular Weight | 293.37 g/mol | [6] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in organic solvents such as DMSO and methanol | General Chemical Knowledge |
Experimental Protocol: A Generalized Synthetic Approach
The following protocol describes a representative synthesis of the pyrazolo[3,4-d]pyrimidine core, which can be adapted for the synthesis of this compound.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
React phenylhydrazine with ethoxymethylenemalononitrile in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one Core
-
Heat the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with an excess of formamide at a high temperature (e.g., 180-200 °C).
-
Maintain the temperature for several hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
Reflux the pyrazolo[3,4-d]pyrimidin-4-one derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
-
After completion of the reaction, carefully quench the excess POCl₃ with ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Amination to yield this compound
-
Dissolve the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as isopropanol or DMF.
-
Add cyclohexylamine to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl formed.
-
Heat the reaction mixture until the starting material is consumed.
-
Cool the reaction mixture, and isolate the product by precipitation with water or by chromatographic purification.
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Quantitative Biological Data
While specific IC₅₀ values for this compound against PDE5 are not available in the reviewed literature, the pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent PDE5 inhibitors. For instance, a study on polycyclic pyrazolo[3,4-d]pyrimidines reported compounds with PDE5 IC₅₀ values in the nanomolar range. [8]This suggests that with appropriate structural modifications, this scaffold can achieve high-affinity binding to the PDE5 active site. Further quantitative analysis of the title compound is warranted to precisely determine its inhibitory potency and selectivity profile against other PDE isoforms.
Conclusion and Future Perspectives
This compound is a compelling molecule that stands at the intersection of a privileged chemical scaffold and a significant biological target. While the detailed historical account of its discovery requires further elucidation from primary literature, its structural features and the established biological activities of the pyrazolo[3,4-d]pyrimidine class strongly support its potential as a modulator of PDE5.
The generalized synthetic route provides a solid foundation for its preparation and for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on obtaining precise quantitative data on its PDE5 inhibitory activity and selectivity. Furthermore, elucidating its pharmacokinetic and pharmacodynamic properties will be crucial for any potential therapeutic development. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and the broader class of pyrazolo[3,4-d]pyrimidine-based PDE5 inhibitors.
References
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Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Available from: [Link]
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Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 1997. Available from: [Link]
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The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels. PubMed, 2005. Available from: [Link]
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Role of PDE5 in cGMP signaling pathway. cGMP is synthesized from GTP by... ResearchGate. Available from: [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed, 2022. Available from: [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed, 2013. Available from: [Link]
- WO2016066673A1 - Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines. Google Patents.
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METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Available from: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed, 2020. Available from: [Link]
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Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed, 2022. Available from: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][8][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH, 2022. Available from: [Link]
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1-Phenyl-1H-pyrazolo [3,4-b]pyrazine derivatives and process for preparing same. Justia Patents. Available from: [Link]
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NoName_3849 | C11H9N5 | CID 254758. PubChem - NIH. Available from: [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer ". Semantic Scholar. Available from: [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed, 2017. Available from: [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to purines, allowing it to interact with a variety of biological targets.[1][2] Derivatives of this core have shown potential as kinase inhibitors, anticancer agents, and treatments for a range of other conditions.[1][3][4] Accurate structural elucidation and purity assessment are critical for advancing the research and development of these compounds. Spectroscopic analysis provides the definitive data required for these purposes.
This guide presents a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes predicted NMR data, a common and valuable tool in modern chemical research.[5][6][7][8][9][10][11][12] This predicted data is supplemented with a discussion of the expected fragmentation patterns in mass spectrometry and characteristic absorption bands in IR spectroscopy, based on the analysis of closely related compounds.[2][13][14][15]
Molecular Structure and Key Features
The structure of this compound combines several key functional groups that give rise to its characteristic spectroscopic signatures. Understanding this structure is fundamental to interpreting the data.
Figure 1: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound is summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | s | 1H | Pyrimidine C6-H |
| ~8.25 | s | 1H | Pyrazole C3-H |
| ~7.80 | d | 2H | Phenyl (ortho) |
| ~7.50 | t | 2H | Phenyl (meta) |
| ~7.30 | t | 1H | Phenyl (para) |
| ~5.50 | d | 1H | Amine N-H |
| ~4.20 | m | 1H | Cyclohexyl C1-H |
| ~2.10 | m | 2H | Cyclohexyl (axial) |
| ~1.80 | m | 2H | Cyclohexyl (equatorial) |
| ~1.65 | m | 2H | Cyclohexyl |
| ~1.40 | m | 2H | Cyclohexyl |
| ~1.25 | m | 2H | Cyclohexyl |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-8.5 ppm): The spectrum is expected to show distinct signals for the protons on the pyrimidine, pyrazole, and phenyl rings. The two singlets at approximately 8.40 and 8.25 ppm are assigned to the protons on the pyrimidine (C6-H) and pyrazole (C3-H) rings, respectively. The phenyl group should present as a set of multiplets between 7.30 and 7.80 ppm, corresponding to the ortho, meta, and para protons.
-
Amine Proton (δ ~5.50 ppm): A broad singlet or doublet, depending on solvent and concentration, is anticipated for the amine proton (N-H). This signal would disappear upon D₂O exchange, a key diagnostic test.
-
Aliphatic Region (δ 1.0-4.5 ppm): The cyclohexyl group protons will appear as a series of complex multiplets in the upfield region. The proton on the carbon attached to the amine nitrogen (C1-H) is expected to be the most downfield of this group, around 4.20 ppm, due to the deshielding effect of the nitrogen atom. The remaining cyclohexyl protons will resonate as overlapping multiplets between approximately 1.25 and 2.10 ppm.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The predicted chemical shifts for this compound are detailed below.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Pyrimidine C4 |
| ~155.0 | Pyrimidine C2 |
| ~154.5 | Pyrimidine C6 |
| ~138.0 | Phenyl C1' |
| ~135.0 | Pyrazole C3a |
| ~129.5 | Phenyl C3'/C5' |
| ~128.0 | Phenyl C4' |
| ~122.0 | Phenyl C2'/C6' |
| ~100.0 | Pyrazole C3 |
| ~50.0 | Cyclohexyl C1'' |
| ~33.0 | Cyclohexyl C2''/C6'' |
| ~26.0 | Cyclohexyl C4'' |
| ~25.0 | Cyclohexyl C3''/C5'' |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic and Heteroaromatic Carbons (δ 100-160 ppm): The downfield region of the spectrum will be characterized by signals from the pyrazolo[3,4-d]pyrimidine core and the phenyl ring. The carbons of the pyrimidine ring are expected at approximately 158.0, 155.0, and 154.5 ppm. The phenyl carbons will resonate in the 122.0 to 138.0 ppm range. The pyrazole carbons are predicted around 135.0 and 100.0 ppm.
-
Aliphatic Carbons (δ 20-55 ppm): The upfield region will contain the signals for the six distinct carbons of the cyclohexyl ring. The carbon directly attached to the nitrogen (C1'') is expected to be the most downfield of this set, at around 50.0 ppm. The other cyclohexyl carbons should appear between 25.0 and 33.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (Molecular Formula: C₁₇H₁₉N₅, Molecular Weight: 293.37 g/mol ), the following is expected:
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at m/z = 293.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several pathways, including:
-
Loss of the cyclohexyl group, leading to a fragment at m/z = 210.
-
Cleavage of the cyclohexyl ring, resulting in a series of smaller aliphatic fragments.
-
Fragmentation of the pyrazolo[3,4-d]pyrimidine core, although this is generally a stable ring system.
-
Figure 2: A simplified representation of potential major fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300 - 3500 | Medium | N-H stretch (amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1580 - 1620 | Strong | C=N and C=C stretch (ring) |
| 1450 - 1550 | Medium | C=C stretch (aromatic) |
| 700 - 800 | Strong | C-H bend (aromatic) |
Interpretation of the IR Spectrum
The IR spectrum will be characterized by a medium intensity peak in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine. Strong C-H stretching bands from the cyclohexyl group will be prominent between 2850 and 2950 cm⁻¹. The aromatic C-H stretches will appear at slightly higher wavenumbers (3000-3100 cm⁻¹). The fingerprint region (below 1600 cm⁻¹) will contain a complex pattern of absorptions, including strong peaks for the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Figure 3: A general workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate method, such as direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) are useful for observing the molecular ion with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using a suitable technique. For a solid sample, this could be as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Conclusion
References
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Feitosa, L. M., et al. (2019). General procedure for preparing 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines. Bioorganic and Medicinal Chemistry, 27(14), 3061-3069. [Link]
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CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
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PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]
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Virtual Chemistry 3D - 13C NMR Predictor. (n.d.). Retrieved from [Link]
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Alsulaimany, M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6529. [Link]
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NMRDB.org - Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]
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Krasavin, M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
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ACD/Labs - NMR Prediction. (n.d.). Retrieved from [Link]
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NMRDB.org - Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
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Abbas, S. E. S., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1459-1475. [Link]
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Abbas, S. E. S., et al. (2021). Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
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Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 93-99. [Link]
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El-Faham, A., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 56(3), 963-974. [Link]
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Krasavin, M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
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Ali, F. M., et al. (2020). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 36(6). [Link]
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NMRDB.org - Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]
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El-Morsy, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3216-3236. [Link]
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NMRium demo - Predict. (n.d.). Retrieved from [Link]
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nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]
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El-Naggar, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(49), 34653-34671. [Link]
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Al-Omair, M. A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega, 7(51), 48030-48041. [Link]
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Babu, S., et al. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. [Link]
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Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Babu, S., et al. (2013). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
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Topic: Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its intrinsic ability to act as a bioisostere of adenine allows it to form key hydrogen bonding interactions with the hinge region of the ATP-binding site in a multitude of kinases.[1][2][3][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the potency, selectivity, and drug-like properties of this important class of inhibitors. We will dissect the scaffold position-by-position, analyze the impact of various substituents, and review case studies of inhibitors targeting critical oncogenic kinases such as Src, EGFR, and CDKs. Furthermore, this guide includes detailed experimental protocols and visual diagrams to provide a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
Protein kinases, by catalyzing the phosphorylation of substrate proteins, play a central role in cellular signaling.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][5] The development of small molecule kinase inhibitors that compete with the endogenous ligand, adenosine triphosphate (ATP), has been a highly successful strategy.
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that is a structural bioisostere of the purine ring of adenine.[1][5][6] This mimicry is the cornerstone of its success, enabling it to engage with the highly conserved "hinge" region of the kinase active site, which serves as an anchor point for ATP.[1][4] The first pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were identified in 1996 as inhibitors of the Src family of non-receptor tyrosine kinases.[1][3] Since then, this scaffold has formed the basis of numerous clinical candidates and approved drugs, including the BTK inhibitor Ibrutinib.[1]
To understand the SAR of this class, it is essential to visualize the core structure and the key positions for substitution.
Caption: Core Pyrazolo[3,4-d]pyrimidine scaffold with key substitution points.
Dissecting the Structure-Activity Relationship (SAR)
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold arises from the distinct roles each substitution position plays in defining kinase affinity and selectivity. Modifications at the N-1, C-3, C-4, and C-6 positions allow chemists to fine-tune the inhibitor's properties to target specific kinases.
The C-4 Position: The Hinge-Binding Anchor
The C-4 position is arguably the most critical for achieving potent kinase inhibition. Substituents at this position are directed towards the ATP hinge region.
-
The Anilino Moiety: An amino-linked phenyl ring (anilino) at C-4 is a recurring motif in potent inhibitors of tyrosine kinases like Src and EGFR.[7][8] This group is crucial for forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Met793 in EGFR, Leu83 in CDK2).[2][9]
-
Substitution on the Anilino Ring: The potency and selectivity can be further modulated by substituting the anilino phenyl ring. For EGFR inhibitors, small hydrophobic groups or halogens at the meta- and para-positions often enhance activity by occupying a nearby hydrophobic pocket.[9][10] For Src inhibitors, bulky or polar groups are generally less tolerated, though specific substitutions can confer selectivity.[7]
The N-1 Position: The Solvent-Front Gateway
The N-1 position typically points towards the solvent-exposed region of the ATP binding site. This provides a valuable opportunity to improve physicochemical properties without disrupting core binding interactions.
-
Improving Solubility and Permeability: Introducing polar or flexible solubilizing groups at N-1 can significantly enhance aqueous solubility and cell permeability, which are critical for bioavailability.[1] For example, chains containing groups like N-methyl piperazine have been used in prodrug strategies to improve the solubility of Src inhibitors.[1]
-
Exploring Deeper Pockets: In some kinases, the N-1 substituent can extend into adjacent pockets. Large, hydrophobic groups can sometimes increase potency but may also lead to off-target effects. The choice of substituent is a balance between optimizing potency and maintaining a favorable drug-like profile.
The C-6 Position: Modulating Selectivity
The C-6 position projects into a less conserved region of the ATP pocket, making it a key handle for tuning kinase selectivity.
-
Small Alkyl/Thioalkyl Groups: Small, hydrophobic groups like methylthio or ethylthio are often well-tolerated and can contribute to overall potency through van der Waals interactions.[7]
-
Targeting Specific Sub-pockets: In CDK2 inhibitors, a thiophenethyl group at the C-6 position was found to be essential for anticancer potency.[1] For other kinases, larger aromatic or heterocyclic systems can be introduced to exploit unique features of the target kinase, thereby differentiating it from closely related family members.
The C-3 Position: Fine-Tuning and Vector for Covalent Warheads
The C-3 position is often less explored but can be used to fine-tune activity or introduce specific functionalities.
-
Small Substituents: Small alkyl or aryl groups at C-3 can influence the electronic properties of the heterocyclic core and make minor contributions to binding affinity.
-
Covalent Inhibition: For irreversible inhibitors like Ibrutinib (which targets BTK), the C-4 position is occupied by a phenoxy group, while the acrylamide "warhead" responsible for covalent bond formation with a cysteine residue is attached to a piperidine ring linked to the N-1 position.[1] While not directly on the C-3 position in this case, the general principle of using a substituent to introduce a reactive moiety for covalent inhibition is a powerful strategy that can be adapted to different positions depending on the target kinase's active site topology.
Caption: Key SAR insights for the Pyrazolo[3,4-d]pyrimidine scaffold.
SAR Case Study: Targeting Src Family Kinases
Src, a non-receptor tyrosine kinase, is frequently hyperactivated in various cancers, making it an attractive therapeutic target.[7][11] Pyrazolo[3,4-d]pyrimidines have been extensively developed as Src inhibitors.
A study by Schenone et al. provides excellent insights into the SAR of this class.[7] Starting with lead compounds, they synthesized a library of derivatives to probe the effects of substitutions at N-1, C-4, and C-6.[7]
Table 1: SAR of Pyrazolo[3,4-d]pyrimidines as Src Inhibitors
| Compound ID | N-1 Substituent | C-4 Substituent | C-6 Substituent | Src Kᵢ (µM) |
| 1a (SI83) | 2-chloro-2-phenylethyl | 3-chloro-4-hydroxyanilino | H | 0.057 |
| 2a (SI388) | 2-chloro-2-phenylethyl | 3,4-dichloroanilino | -S-CH₃ | 0.015 |
| 2c | 2-chloro-2-phenylethyl | anilino | -S-CH₂CH₃ | 0.045 |
| 2d | 2-chloro-2-phenylethyl | 3-chloroanilino | -S-CH(CH₃)₂ | 0.055 |
| 2k | 2-chloro-2-phenylethyl | anilino | 2-morpholinoethyl | > 100 |
Data synthesized from Schenone et al., 2020.[7]
-
C-4 Dominance: The presence of a substituted anilino ring at C-4 is consistently found in the most potent compounds. Compound 2a , with a 3,4-dichloroanilino group, demonstrated the highest potency (Kᵢ = 15 nM).[7]
-
C-6 Sensitivity: A small alkylthio group at C-6, such as methylthio (-S-CH₃) or ethylthio (-S-CH₂CH₃), is favorable for activity. However, introducing a bulky, polar group like 2-morpholinoethyl (compound 2k ) completely abolishes inhibitory activity, highlighting the steric and electronic constraints of this pocket.[7]
-
N-1 Tolerance: The 2-chloro-2-phenylethyl group at N-1 is well-tolerated across the series, indicating its role as a suitable scaffold anchor pointing towards the solvent front.
Experimental Protocols for SAR Evaluation
A robust SAR campaign relies on validated, reproducible experimental methods. Below are foundational protocols for assessing kinase inhibition and cellular activity.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity, a common method for determining IC₅₀ values.
Rationale: The amount of ADP produced is directly proportional to kinase activity. The inhibitor's potency is determined by measuring the reduction in ADP formation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate peptide solutions in kinase buffer. Dilute the kinase enzyme to the desired concentration.
-
Compound Plating: Serially dilute the pyrazolo[3,4-d]pyrimidine inhibitors in DMSO. Dispense 1 µL of each dilution into a 384-well plate. Include DMSO-only (negative control) and a known potent inhibitor (positive control) wells.
-
Kinase Reaction: Add 5 µL of the kinase/peptide substrate mix to each well. Add 5 µL of the ATP solution to initiate the reaction. The final reaction volume is typically 11 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes. The incubation time is optimized based on the specific kinase's turnover rate.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol: Cell-Based Antiproliferative Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Rationale: Viable, proliferating cells reduce the MTS tetrazolium compound into a colored formazan product. A decrease in color formation indicates reduced cell viability, either through cytotoxic or cytostatic effects.[11]
Step-by-Step Methodology:
-
Cell Seeding: Culture cancer cells (e.g., Daoy medulloblastoma cells) under standard conditions.[11] Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitors in culture media from DMSO stocks. The final DMSO concentration should be kept constant and low (<0.5%).
-
Incubation: Remove the old media from the cells and add 100 µL of the media containing the test compounds. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold is a remarkably versatile and robust platform for the design of potent and selective kinase inhibitors. The well-defined roles of its substitution points—C-4 for hinge binding, N-1 for physicochemical properties, and C-6 for selectivity—provide a clear roadmap for medicinal chemists. The extensive body of research has demonstrated that careful manipulation of these positions can yield inhibitors targeting a wide array of kinases implicated in cancer and other diseases.[1][5]
Future efforts will likely focus on several key areas:
-
Targeting Kinase Mutants: Developing inhibitors that are active against drug-resistant kinase mutants remains a significant challenge.
-
Improving Selectivity: Designing next-generation compounds with superior selectivity profiles will help minimize off-target toxicities. This can be achieved by exploiting subtle structural differences in the C-6 pocket or by designing allosteric inhibitors.
-
Exploring New Modalities: The scaffold can be adapted for developing novel inhibitor types, such as covalent inhibitors targeting non-cysteine residues or proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.
By integrating rational design, combinatorial synthesis, and robust biological evaluation, the pyrazolo[3,4-d]pyrimidine core will undoubtedly continue to be a source of impactful clinical candidates for years to come.
References
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Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Accepted Manuscript. [Link]
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St. John, F., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1134. [Link]
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Abdelgawad, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865–14882. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2561. [Link]
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Martin, M. P., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488–494. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2561. [Link]
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TMC, Associazione Italiana di Chimica Farmaceutica e Tossicologica. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 968. [Link]
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St. John, F., & Unciti-Broceta, A. (2020). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]
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Abdelgawad, M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5340. [Link]
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St. John, F., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3589–3598. [Link]
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Abdelgawad, M. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(5), 103781. [Link]
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El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]
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Abdelgawad, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
Ghorab, M. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports, 9(1), 932. [Link]
-
George, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Binding
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the in silico analysis of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of a scaffold class known for potent kinase inhibition. We detail a robust, multi-stage computational workflow designed for researchers and drug development professionals to predict and analyze the binding of this small molecule to its putative protein targets. The guide moves logically from target identification and system preparation through molecular docking, all-atom molecular dynamics simulations, and post-simulation binding free energy calculations. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the described workflow is not merely a sequence of steps but a self-validating system for generating actionable molecular insights.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and the In Silico Imperative
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous potent and selective protein kinase inhibitors.[1] Its structure acts as a bioisostere for the adenine base of ATP, enabling competitive binding within the kinase hinge region—a critical interaction for kinase inhibition.[1][2] this compound is a representative of this class, and understanding its precise binding mechanism is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Given their critical role in regulating the cell cycle, cyclin-dependent kinases (CDKs) are a prominent target for this scaffold.[1][3][4] Specifically, CDK2 has been successfully targeted by pyrazolopyrimidine derivatives, making it a logical and high-value subject for our modeling investigation.[5] In silico modeling provides an indispensable toolkit to dissect the atomic-level details of this interaction. By simulating the dynamic behavior of the ligand-protein complex, we can predict binding modes, assess the stability of key interactions, and quantify the energetic contributions of individual residues, thereby guiding the rational design of next-generation inhibitors.[4]
The Integrated Computational Workflow: From Structure to Energetics
A successful in silico investigation relies on a sequential and logical workflow where each step refines the model and builds confidence in the results. The process begins with meticulous preparation of both the ligand and protein, proceeds to an initial prediction of the binding pose via docking, and culminates in a dynamic simulation and energetic analysis to assess stability and affinity.
Figure 1: The overall in silico workflow for modeling ligand-protein binding.
Phase 1: Meticulous System Preparation
Causality: The adage "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent steps is fundamentally dependent on the quality of the initial ligand and protein structures. This phase ensures that the molecular models are physically realistic, with correct protonation states, atomic charges, and force field parameters.
Protocol 3.1: Receptor Preparation
-
Structure Retrieval: Download a high-resolution crystal structure of the target protein, preferably co-crystallized with a similar ligand. For this guide, we will use human CDK2 (PDB ID: 2C6T). This ensures the binding pocket is in an induced-fit, relevant conformation.
-
Cleaning the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Protonation and Repair: Add hydrogen atoms, as they are typically absent in PDB files. Assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). Tools like PDB2PQR or the pdb2gmx module in GROMACS are standard for this task.[6]
-
Force Field Assignment: Assign a molecular mechanics force field (e.g., CHARMM36m, AMBER14SB) to the protein. The pdb2gmx tool in GROMACS automates this process, generating a processed coordinate file and a system topology.[6][7]
Protocol 3.2: Ligand Preparation
-
3D Structure Generation: Convert the 2D chemical structure of this compound into a 3D conformation using a tool like Avogadro. Perform an initial geometry optimization using a universal force field (e.g., MMFF94).
-
Topology and Parameter Generation: This is a critical step for novel ligands. A force field topology, which defines the bonds, angles, dihedrals, and atomic charges, is required. The CGenFF server is a robust tool for generating CHARMM-compatible parameters for drug-like molecules.[8]
-
Submit the ligand's .mol2 file to the CGenFF server.
-
The server returns a topology file (.str) which can be converted into GROMACS format (.itp and .prm files) using provided conversion scripts.[8] This ensures the ligand can be simulated seamlessly with the protein.
-
Phase 2: Molecular Docking for Pose Prediction
Causality: Molecular docking provides a computationally efficient method to predict the most likely binding orientation (pose) of the ligand within the protein's active site. It serves as the starting point for the more computationally expensive MD simulations. We use AutoDock Vina, a widely validated tool known for its accuracy and speed.[9]
Protocol 4.1: Docking with AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand structures into the .pdbqt format using AutoDockTools (ADT).[9] This format includes atomic coordinates, partial charges, and atom type definitions required by Vina.
-
Defining the Search Space: Define a 3D grid box that encompasses the entire ATP-binding site of CDK2. The box should be centered on the location of the original ligand from the crystal structure to ensure the search is focused on the relevant area.
-
Running the Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and a configuration file specifying the grid box coordinates and dimensions.
-
Analysis of Results: Vina outputs a series of binding poses ranked by a scoring function (in kcal/mol), which estimates the binding affinity. The top-ranked pose should be visually inspected to confirm it makes chemically sensible interactions, particularly the canonical hydrogen bonds with the kinase hinge region residues (e.g., Leu83 in CDK2).[1]
Table 1: Representative Docking Output Summary
| Parameter | Description | Example Value |
|---|---|---|
| Docking Software | AutoDock Vina | 1.2.3 |
| Receptor | Human Cyclin-Dependent Kinase 2 (CDK2) | PDB: 2C6T |
| Binding Site Center (Å) | X, Y, Z coordinates of the grid box center | 15.5, 48.0, 10.2 |
| Grid Box Size (Å) | Dimensions of the search space (X, Y, Z) | 22, 22, 22 |
| Best Pose Score | Predicted binding affinity from scoring function | -9.5 kcal/mol |
| Key Hinge Interactions | Predicted hydrogen bonds to key backbone atoms | Leu83 (NH), Glu81 (C=O) |
Phase 3 & 4: Dynamic Refinement and Analysis
Causality: Docking provides a static image, but biological systems are dynamic. Molecular Dynamics (MD) simulation models the movement of every atom in the system over time, allowing us to assess the stability of the docked pose, observe conformational changes, and calculate a more rigorous estimate of binding free energy. GROMACS is a high-performance, open-source MD engine ideal for this purpose.[7][10][11]
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An In-Depth Technical Guide to N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 313225-39-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological entities.[1] Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisosteric replacement for adenine, effectively competing for ATP-binding sites on various kinases.[2] This has led to the development of numerous potent and selective inhibitors of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1] This guide provides a comprehensive technical overview of a specific derivative, N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, within the broader context of its chemical class. While detailed public data on this specific molecule is limited, this document synthesizes the available information and extrapolates from closely related analogues to provide a valuable resource for researchers in the field.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound with the CAS number 313225-39-7. Its core structure consists of a pyrazole ring fused to a pyrimidine ring, a defining feature of the pyrazolo[3,4-d]pyrimidine family.
| Property | Value | Source |
| CAS Number | 313225-39-7 | |
| Molecular Formula | C₁₇H₁₉N₅ | |
| Molecular Weight | 293.37 g/mol | |
| IUPAC Name | This compound | ChemShuttle |
| SMILES | C1CCC(CC1)NC1=C2C=NN(C2=NC=N1)C1=CC=CC=C1 | |
| Purity | Typically ≥95% (as commercially available) | |
| Storage | 2-8 °C |
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A representative synthetic pathway is outlined below:
Figure 1: A plausible synthetic route for this compound.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized representation based on common synthetic methodologies for this class of compounds.[3]
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of phenylhydrazine in a suitable solvent (e.g., ethanol), add ethyl (ethoxymethylene)cyanoacetate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide.
-
Maintain the temperature at reflux for an extended period until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Carefully add phosphorus oxychloride (POCl₃) to 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 4: Synthesis of this compound
-
Dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add cyclohexylamine to the solution.
-
Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Biological Activity and Therapeutic Potential
The biological activity of this compound is not extensively documented in peer-reviewed literature. However, based on the known activities of the pyrazolo[3,4-d]pyrimidine scaffold, we can infer its potential therapeutic applications.
Kinase Inhibition and Anticancer Activity
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for the development of kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]
However, a study investigating a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives reported that the introduction of a cyclohexyl group at the 4-position was not beneficial for cytotoxic activity, particularly against the A549 non-small cell lung cancer cell line.[4] This suggests that while the core scaffold has potential, the specific substitution pattern of this compound may not be optimal for anticancer efficacy, at least against certain cancer types.
Phosphodiesterase (PDE) Inhibition
Interestingly, a commercial supplier notes that this compound is supplied for phosphodiesterase 5 (PDE5) inhibition studies. The cyclohexylamino group and the phenyl substituent are suggested to enable selective binding to phosphodiesterases. This positions the compound as a potential intermediate for the development of next-generation therapeutics for conditions such as erectile dysfunction, with potentially improved selectivity over existing PDE5 inhibitors.
Mechanism of Action: A Postulated Model
Given the limited specific data, a definitive mechanism of action for this compound cannot be stated. However, based on its structural features and the known pharmacology of its class, a plausible mechanism, particularly in the context of kinase inhibition, can be postulated.
Figure 2: Postulated binding mode of this compound in a kinase ATP-binding pocket.
This model suggests that the pyrazolo[3,4-d]pyrimidine core mimics the adenine of ATP, forming key hydrogen bonds with the hinge region of the kinase. The phenyl and cyclohexyl substituents likely occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.
Experimental Workflows
For researchers investigating this compound or similar compounds, a series of in vitro assays are essential to characterize its biological activity.
In Vitro Kinase Assay
To determine the kinase inhibitory potential of the compound, a standard in vitro kinase assay can be employed.
Figure 3: A typical workflow for an in vitro kinase inhibition assay.
Protocol: General In Vitro Kinase Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture: In a microplate, combine the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled with ³²P or ³³P, or a modified version for non-radiometric detection).
-
Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection, fluorescence polarization, or antibody-based assays (e.g., ELISA).[5]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of the compound on cancer cells, a standard cell-based assay such as the MTT or SRB assay can be used.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Future Directions and Conclusion
This compound represents an intriguing yet under-characterized member of the pyrazolo[3,4-d]pyrimidine family. While its potential as a direct anticancer agent may be limited based on preliminary findings for related structures, its suggested role in PDE5 inhibition opens up alternative avenues for research and development.
Future investigations should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol and full analytical characterization.
-
Comprehensive Biological Screening: Evaluation against a broad panel of kinases and phosphodiesterases to identify its primary molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexyl and phenyl groups to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Once a clear mechanism and in vitro potency are established, evaluation in relevant animal models is warranted.
References
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available from: [Link]
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In vitro NLK Kinase Assay. National Institutes of Health. Available from: [Link]
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In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants. National Institutes of Health. Available from: [Link]
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Current in vitro kinase assay technologies: the quest for a universal format. National Institutes of Health. Available from: [Link]
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In vitro kinase assay conditions. Figshare. Available from: [Link]
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NoName_3849 | C11H9N5 | CID 254758. National Institutes of Health. Available from: [Link]
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3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Institutes of Health. Available from: [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]
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Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available from: [Link]
- United States Patent: 9303051. Google Patents.
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. Available from: [Link]
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Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. Available from: [Link]
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Allele frequencies of nine STR loci—D16S539, D7S820, D13S317, CSF1PO, TPOX, TH01, F13A01, FESFPS and vWA—in the population from Alagoas, northeastern Brazil. ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cell Culture
Introduction: Targeting a Key Node in Cancer Signaling with N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This compound is a potent and selective small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. These compounds are structurally analogous to adenine and function as ATP-competitive inhibitors of protein kinases. Specifically, this molecule has been identified as a powerful inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes.
The dysregulation of Src kinase activity is a frequent event in a wide range of human cancers, including those of the breast, colon, pancreas, and lung.[1][2] Overactive Src signaling can drive tumor progression by promoting cell proliferation, survival, invasion, and angiogenesis. Therefore, inhibitors of Src, such as this compound, represent a valuable class of therapeutic agents in oncology research and drug development.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Mechanism of Action: Inhibition of Src Kinase Activity
This compound exerts its biological effects by directly inhibiting the kinase activity of Src. It achieves this by competing with ATP for binding to the catalytic domain of the enzyme. This competitive inhibition prevents the autophosphorylation of Src at tyrosine 419 (Tyr419), a critical step for its activation.[4] By blocking Src activation, the inhibitor effectively abrogates the downstream signaling cascades that are dependent on Src kinase activity.
Caption: Src signaling pathway and the point of inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | ChemShuttle | 110205 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: Phospho-Src Family (Tyr416) | Cell Signaling | 2101 |
| Primary Antibody: Total Src | Cell Signaling | 2109 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
| Caspase-3 Assay Kit, Colorimetric | Sigma-Aldrich | CASP3C |
Protocol 1: Preparation of Stock Solution
The accurate preparation of a concentrated stock solution is paramount for ensuring reproducible results. Given that many pyrazolopyrimidine derivatives have limited aqueous solubility, a high-quality, anhydrous solvent such as DMSO is recommended.
1.1. Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use sterile, nuclease-free microcentrifuge tubes for preparing the stock solution.
1.2. Solubilization:
-
Based on the molecular weight of this compound (293.37 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
For a 10 mM stock solution, dissolve 2.93 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be necessary for some pyrazolopyrimidine derivatives.[5]
1.3. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -20°C is typically stable for at least 6 months.
Protocol 2: Cell Line Selection and Culture
The choice of cell line is critical for a successful experiment. Cell lines with known dependence on Src signaling or those with documented overexpression or activation of Src are ideal candidates.
2.1. Recommended Cell Lines:
-
Breast Cancer: MDA-MB-231 (triple-negative), BT549, HCC1954.[6]
-
Colon Cancer: HCT116, DLD1.[6]
-
Pancreatic Cancer: L3.6pl.[7]
-
Lung Cancer: A549, Calu-6.[8]
2.2. Cell Culture Conditions:
-
Culture the selected cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and are at an appropriate confluency (typically 70-80%) before initiating any experiments.[9]
Protocol 3: Determination of IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable method for determining the cytotoxic and cytostatic effects of a compound.[9]
Caption: Workflow for determining IC50 using the MTT assay.
3.1. Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
3.2. Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 to 72 hours.
3.3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
3.4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
The IC50 value can be determined from the curve using non-linear regression analysis with software such as GraphPad Prism.[10]
Protocol 4: Western Blot Analysis of Src Phosphorylation
Western blotting is a powerful technique to directly assess the on-target effect of this compound by measuring the levels of phosphorylated Src (p-Src) and total Src.
4.1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, and 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
4.2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
4.3. SDS-PAGE and Immunoblotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Src and a loading control such as GAPDH or β-actin.
Protocol 5: Assessment of Apoptosis using a Caspase-3 Activity Assay
Src inhibition can lead to the induction of apoptosis in cancer cells. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity can be measured to quantify the extent of apoptosis.[11]
5.1. Cell Treatment:
-
Seed cells in a 96-well plate and treat with the inhibitor at concentrations around the determined IC50 value for 24-48 hours.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
5.2. Caspase-3 Activity Assay (Colorimetric):
-
Following treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.[12]
-
Add the cell lysate to a new 96-well plate.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.[12]
-
Measure the absorbance at 405 nm using a microplate reader.
5.3. Data Analysis:
-
The increase in caspase-3 activity is proportional to the amount of p-nitroaniline (pNA) released, which can be quantified by the absorbance at 405 nm.
-
Compare the absorbance values of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.
Troubleshooting and Expected Outcomes
| Issue | Possible Cause | Solution |
| Compound Precipitation in Media | Poor solubility of the compound at the working concentration. | Ensure the final DMSO concentration in the media is below 0.5%. Prepare fresh dilutions for each experiment. |
| Inconsistent IC50 Values | Variations in cell seeding density, incubation time, or compound dilutions. | Standardize all experimental parameters. Use a positive control inhibitor to validate the assay. |
| No Inhibition of p-Src | The chosen cell line may not have active Src signaling or is resistant. | Select a cell line with known Src dependency. Verify the activity of the compound with a biochemical assay if possible. |
| High Background in Western Blots | Insufficient blocking or washing. | Increase blocking time and use a high-quality blocking agent like BSA for phospho-antibodies. Increase the number and duration of washes. |
| No Induction of Apoptosis | The compound may be cytostatic rather than cytotoxic at the tested concentrations. | Analyze cell cycle distribution by flow cytometry to assess for cell cycle arrest. Test higher concentrations or longer incubation times. |
Expected Outcomes:
-
A dose-dependent decrease in cell viability with an IC50 value in the nanomolar to low micromolar range for sensitive cell lines.
-
A significant reduction in the phosphorylation of Src at Tyr416 upon treatment with the inhibitor, with minimal effect on total Src levels.
-
An increase in caspase-3 activity in treated cells, indicative of apoptosis induction.
Conclusion
This compound is a valuable tool for investigating the role of Src kinase in cancer biology. The protocols outlined in these application notes provide a robust framework for its use in cell culture experiments. By carefully following these guidelines and employing the appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of Src-mediated signaling and its therapeutic potential.
References
- Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. (2021). bioRxiv.
- A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (n.d.). Cancer Research.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry.
- 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem.
- N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem.
- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024).
- MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.).
- Saracatinib (AZD0530) Src Inhibitor. (2024). Selleck Chemicals.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances.
- Current Status of Src Inhibitors in Solid Tumor Malignancies. (n.d.). Cancers.
- This compound. (n.d.). ChemShuttle.
- Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). Journal of Medicinal Chemistry.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
- Caspase 3 Assay Kit, Colorimetric. (n.d.). Sigma-Aldrich.
- Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. (n.d.). Clinical Cancer Research.
- Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. (n.d.). Molecular Cancer Therapeutics.
- How long and at what concentrations is SU6656 (Src inhibitor) commonly used? Does the coloration of it interfere with IF staining?. (2014).
- CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). (2022). Thermo Fisher Scientific.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Cancers.
- Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against Glioblastoma cells. (2023).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Comparative Guide to Caspase-3 Activity Assays for Clinical Research. (n.d.). Benchchem.
- Inhibition of epithelial cell migration and Src/FAK signaling by SIRT3. (2018).
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Development of a highly selective c-Src kinase inhibitor. (n.d.). Journal of Medicinal Chemistry.
- What are SRC inhibitors and how do they work?. (2024).
- Understanding IC50: A Comprehensive Guide to Calculation. (2025).
- n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem.
- Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (2020).
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). Molecules.
- Src family kinases and paclitaxel sensitivity. (n.d.). Cell Cycle.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Molbank.
- Src Kinase Inhibitor 1. (n.d.). MedchemExpress.
- Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube.
- N-(Pyridin-3-yl)
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Application Notes and Protocols for In Vitro Kinase Profiling of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Authored by: Your Senior Application Scientist
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, making them a rich source of kinase inhibitors.[1][3] Numerous derivatives have been investigated for their therapeutic potential, targeting kinases involved in oncology, inflammation, and other disease areas.[4][5][6] N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to this chemical class, and as such, its biological activity is likely mediated through the inhibition of one or more protein kinases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro kinase inhibitory activity of this compound. We will detail a robust, non-radioactive, luminescence-based assay protocol for determining the compound's potency and selectivity against a panel of representative kinases.
Scientific Rationale and Assay Principle
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. A kinase inhibitor will block this reaction. The chosen assay method, the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity will be reduced, leading to a lower ADP signal.
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction that produces a luminescent signal.[7] This signal is directly correlated with the amount of ADP generated and thus the kinase activity.
Suggested Kinase Panel for Initial Screening
Given the broad activity of the pyrazolo[3,4-d]pyrimidine scaffold, an initial screening against a panel of representative kinases from different families is recommended. Based on published data for similar compounds, the following kinases are suggested for initial profiling:[1][2][3][6][8]
| Kinase Family | Representative Kinase | Disease Relevance |
| Tyrosine Kinase | Src | Cancer cell proliferation, invasion, motility[7] |
| Tyrosine Kinase | Abl | Chronic Myelogenous Leukemia (CML)[8] |
| Tyrosine Kinase | EGFR | Various solid tumors[2][3] |
| Serine/Threonine Kinase | CDK2 | Cell cycle progression, cancer[1] |
Experimental Workflow
Below is a diagram illustrating the overall workflow for determining the IC50 value of the test compound.
Caption: Workflow for in vitro kinase assay and IC50 determination.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types.
I. Materials and Reagents
-
Test Compound: this compound
-
Kinases: Recombinant human kinases (e.g., Src, Abl, EGFR, CDK2)
-
Substrates: Specific substrates for each kinase (e.g., Poly(E,Y)4:1 for Src and Abl, specific peptides for others)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate
-
DMSO: Dimethyl sulfoxide, molecular biology grade
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capability
II. Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform a serial dilution of the test compound in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM). This will be the intermediate dilution plate.
-
Kinase Working Solution: Dilute each kinase in Kinase Reaction Buffer to a 2X final concentration. The optimal concentration for each kinase should be determined empirically to achieve a signal within the linear range of the assay.
-
ATP/Substrate Working Solution: Prepare a 2X solution of ATP and the appropriate substrate in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for each specific kinase.
III. Assay Procedure
-
Compound Addition: Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well assay plate.
-
Kinase Addition: Add 10 µL of the 2X kinase working solution to each well, except for the "no enzyme" negative control wells. To these, add 10 µL of Kinase Reaction Buffer.
-
Pre-incubation: Mix the plate on a shaker for 1 minute and then pre-incubate for 15 minutes at room temperature. This step allows the compound to interact with the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 10 µL of the 2X ATP/Substrate working solution to all wells to start the reaction.
-
Reaction Incubation: Mix the plate on a shaker for 1 minute and incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
IV. Plate Layout Example
| Well Type | Compound | Kinase | ATP/Substrate |
| 100% Activity | 1 µL DMSO | 10 µL | 10 µL |
| 0% Activity (Blank) | 1 µL DMSO | 10 µL | 10 µL (No ATP) |
| Test Compound | 1 µL Serial Dilution | 10 µL | 10 µL |
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data should be converted to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (RLU_compound - RLU_blank) / (RLU_100%_activity - RLU_blank))
-
RLU_compound: Luminescence signal from wells with the test compound.
-
RLU_100%_activity: Average luminescence from the positive control (DMSO) wells.
-
RLU_blank: Average luminescence from the negative control (no ATP or no enzyme) wells.
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Caption: Data analysis workflow from raw data to IC50 value.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | Insufficient kinase activity; Suboptimal reagent concentrations. | Optimize kinase concentration and incubation time. Ensure ATP concentration is appropriate for the kinase. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing. | Use calibrated pipettes; ensure thorough mixing after each reagent addition. |
| Inconsistent IC50 Values | Compound precipitation; Instability of the compound or reagents. | Check the solubility of the compound in the final assay buffer. Prepare fresh reagent dilutions for each experiment. |
| No Inhibition Observed | Compound is inactive against the tested kinase; Compound concentration is too low. | Test against a broader panel of kinases. Extend the concentration range of the compound. |
References
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
-
3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at: [Link]
-
SRC Assay Kit. BPS Bioscience. Available at: [Link]
-
Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Journal of Proteome Research. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
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- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
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- 4. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a CDK2 inhibitor in cancer research
Application Notes & Protocols
Topic: N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs as CDK2 Inhibitors in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Guide to Investigating Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors
This document provides a comprehensive guide to utilizing this compound and related compounds from the pyrazolo[3,4-d]pyrimidine class as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for cancer research.
Introduction: Targeting the Cell Cycle with Pyrazolo[3,4-d]pyrimidines
Cancer is fundamentally a disease of uncontrolled cell proliferation. Cyclin-dependent kinases (CDKs) are a family of serine-threonine kinases that act as master regulators of the cell division cycle, making them prime targets for therapeutic intervention.[1][2] In particular, CDK2, when activated by Cyclin E or Cyclin A, plays a pivotal role in the G1-to-S phase transition, initiation of DNA replication, and S-phase progression. Aberrant CDK2 activity is implicated in a multitude of human cancers, including ovarian, breast, and lung cancer. Furthermore, CDK2 is associated with acquired resistance to approved CDK4/6 inhibitors, making it a critical target for both monotherapy and combination treatments.[3]
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry.[4] As a bioisostere of the adenine ring of ATP, this heterocyclic system is exceptionally well-suited to competitively bind within the ATP-binding pocket of various kinases.[2][4] This guide focuses on this compound as a representative of this class, providing the scientific rationale and detailed protocols to investigate its potential as a CDK2 inhibitor. While structure-activity relationship (SAR) studies show that substitutions on this core scaffold are critical for potency, the foundational principles and experimental methodologies remain consistent.[5]
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
The primary mechanism by which pyrazolo[3,4-d]pyrimidine-based inhibitors exert their anticancer effects is through competitive inhibition of the ATP-binding site of CDK2. This prevents the phosphorylation of key CDK2 substrates, most notably the Retinoblastoma (Rb) tumor suppressor protein.
The CDK2 Signaling Cascade:
-
Activation: In late G1 phase, Cyclin E levels rise, binding to and activating CDK2. The complex is fully activated by CDK-Activating Kinase (CAK).
-
Substrate Phosphorylation: The active CDK2/Cyclin E complex phosphorylates Rb.
-
G1/S Transition: Hyperphosphorylated Rb dissociates from the transcription factor E2F.
-
Gene Transcription: Liberated E2F activates the transcription of genes essential for DNA replication and S-phase progression.
By inhibiting CDK2, this compound and its analogs keep Rb in its active, hypophosphorylated state. This maintains the Rb-E2F complex, effectively blocking the G1/S transition and inducing cell cycle arrest.[3][6][7][8] Prolonged arrest can subsequently trigger cellular apoptosis, leading to cancer cell death.[1][2][3][6][7][8]
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cells cultured in 6-well plates.
-
Inhibitor stock solution.
-
PBS (Phosphate-Buffered Saline).
-
Trypsin-EDTA.
-
Cold 70% ethanol.
-
PI/RNase staining solution.
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the inhibitor at 1x and 5x its IC₅₀ concentration for 24 or 48 hours. Include a DMSO vehicle control.
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and pelleted by centrifugation (300 x g, 5 min).
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently. This step is critical for proper fixation and permeabilization. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at 37°C in the dark. The RNase is crucial for degrading RNA to prevent it from interfering with DNA staining.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 or S phase compared to the control would confirm the expected mechanism of action. [3][6][7][8]
Objective: To directly visualize the inhibition of CDK2 activity in cells by measuring the phosphorylation status of its substrate, Rb.
Procedure:
-
Treatment and Lysis: Treat cells as in the cell cycle protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize bands using an ECL substrate.
-
Validation: Re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to phosphorylation status and not protein levels. A decrease in the p-Rb signal relative to total Rb in treated samples indicates successful CDK2 inhibition.
References
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Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (2023). National Center for Biotechnology Information. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. (2023). National Center for Biotechnology Information. [Link]
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Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed. (2020). National Center for Biotechnology Information. [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Semantic Scholar. [Link]
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Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed. (2022). National Center for Biotechnology Information. [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC. (2022). National Center for Biotechnology Information. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. [Link]
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INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2023). American Association for Cancer Research. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2024). National Center for Biotechnology Information. [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2021). National Center for Biotechnology Information. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine- Derived CDK2 Inhibitors as Potential Anticancer Agents. (2023). SciSpace. [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI. [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2022). National Center for Biotechnology Information. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Center for Biotechnology Information. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). ResearchGate. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]
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Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. (2012). National Center for Biotechnology Information. [Link]
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (2024). National Center for Biotechnology Information. [Link]
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Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). ResearchGate. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models | Request PDF. (2020). ResearchGate. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: The Emerging Role of Pyrazolo[3,4-d]pyrimidines in Glioblastoma Therapeutic Research
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Glioblastoma (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive infiltration into the brain parenchyma, profound cellular heterogeneity, and high rates of recurrence.[1][2] The standard of care—comprising surgical resection followed by radiotherapy and temozolomide—has only modestly extended patient survival, underscoring the urgent need for innovative therapeutic strategies that can overcome the intrinsic resistance of this disease.[3]
Kinase inhibitors have emerged as a promising frontier, and within this class, pyrazolo[3,4-d]pyrimidines are gaining significant traction. This scaffold, a versatile adenine analogue, has proven effective in targeting key signaling nodes that drive GBM's malignant phenotype.[4] This document serves as a technical guide for researchers investigating this compound class. We will move beyond mere procedural lists to explore the scientific rationale behind experimental design, providing field-proven insights into the application of these molecules from initial in vitro screening to preclinical in vivo validation.
The Scientific Rationale: Targeting Src Family Kinases in Glioblastoma
Glioblastoma's aggressive nature is underpinned by the dysregulation of multiple signaling pathways, with Receptor Tyrosine Kinase (RTK) pathways being among the most frequently altered.[5] A critical downstream hub for many of these RTKs is the Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases that includes Src, Fyn, and Lyn.[1] In GBM, SFKs are frequently overexpressed and activated, playing a pivotal role in regulating cell proliferation, survival, angiogenesis, invasion, and migration.[1][3]
Specifically, persistent signaling from receptors like the Epidermal Growth Factor Receptor (EGFR) activates Src and Fyn, which in turn promotes tumor cell invasion and survival.[1] The pyrazolo[3,4-d]pyrimidine core acts as an ATP-competitive inhibitor, occupying the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates. This targeted inhibition disrupts the oncogenic signaling cascade, leading to multiple anti-tumor effects, including the induction of apoptosis (programmed cell death) and the suppression of the invasive machinery of GBM cells.[3][6] Certain derivatives, such as SI306, have also been shown to induce oxidative stress within the cancer cells, contributing to their cytotoxic effects.[2][7]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of Src kinase in glioblastoma signaling and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Inhibition of Src kinase by pyrazolo[3,4-d]pyrimidines.
Lead Compounds and In Vitro Efficacy
Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-glioblastoma activity. The compound SI306 has been identified as a promising lead, with its prodrug version, pro-Si306 , developed to improve pharmacological properties like aqueous solubility.[2][7][8] Another notable compound, SI221 , has also shown potent cytotoxic and anti-migration effects.[3]
Data Presentation: Anti-Proliferative Activity
The table below summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for select compounds against various glioblastoma cell lines. This data is crucial for selecting appropriate concentrations for subsequent mechanistic studies.
| Compound | Target(s) | Glioblastoma Cell Line | IC₅₀ (µM) | Citation |
| SI306 | Src | Patient-Derived Invasive Cells | Low micromolar range | [1] |
| SI306 | Src | U87 | ~5 | [2] |
| SI221 | SFKs | U87, U251, T98G, U373 | 1.8 - 4.2 | [3] |
| Compound 5 | c-Src / Abl | U-87, LN18, LN229, DBTRG | 1.15 - 3.40 | [6][9] |
Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay methodology.
Experimental Workflows and Protocols
A logical progression from broad screening to specific validation is key to robust research. The workflow begins with determining the cytotoxic potential of the compounds, proceeds to confirming on-target activity, and culminates in evaluating efficacy in a clinically relevant animal model.
Visualizing the Experimental Workflow
Caption: A multi-phase workflow for evaluating pyrazolo[3,4-d]pyrimidines.
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric method to quantify the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[10] By exposing GBM cells to a range of drug concentrations, we can determine the IC₅₀ value, a critical parameter for comparing compound potency and planning future experiments.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. It is critical to first dissolve the compound in a solvent like DMSO and then dilute it, ensuring the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and vehicle (DMSO) only as a control.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).[11]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10] Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Analysis of Target Inhibition (Western Blotting)
Causality: To validate that the observed cytotoxicity is due to the intended mechanism of action, it is essential to measure the inhibition of the target kinase. Western blotting allows for the specific detection of both the total amount of a target protein (e.g., Src) and its activated, phosphorylated form (e.g., phospho-Src at Tyr416). A decrease in the phospho-Src/total-Src ratio upon treatment confirms on-target activity.[13] This protocol also assesses downstream markers of apoptosis, such as cleaved caspase-3, to confirm the mode of cell death.[3]
Methodology:
-
Cell Lysis:
-
Seed GBM cells in 6-well plates and treat with the pyrazolo[3,4-d]pyrimidine compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[11]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity to determine the relative changes in protein expression and phosphorylation.
-
Protocol 3: In Vivo Efficacy (Orthotopic Patient-Derived Xenograft Model)
Causality: While in vitro assays are crucial for initial screening, they do not recapitulate the complex tumor microenvironment or the challenge of the blood-brain barrier (BBB).[16][17] Orthotopic patient-derived xenograft (PDX) models, where human GBM cells are implanted into the brains of immunodeficient mice, provide a more clinically relevant system.[16][18] This model preserves many of the histological and genetic features of the original patient tumor and is essential for evaluating a drug's ability to penetrate the brain and exert a therapeutic effect in a physiological context.[18][19]
Methodology:
-
Model Establishment:
-
Obtain patient-derived glioblastoma cells, either from a repository or freshly resected tumor tissue, and culture them as neurospheres or adherent monolayers.
-
Under sterile surgical conditions, stereotactically inject a suspension of GBM cells (e.g., 1x10⁵ cells) into the striatum of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth Monitoring:
-
If cells are engineered to express a reporter like luciferase, tumor growth can be non-invasively monitored over time using bioluminescence imaging (BLI).
-
Alternatively, monitor mice for the development of neurological symptoms (e.g., lethargy, ataxia, weight loss) as an indicator of tumor progression.
-
-
Treatment Regimen:
-
Once tumors are established (e.g., detectable by BLI), randomize mice into treatment and control groups.
-
Administer the pyrazolo[3,4-d]pyrimidine compound or its formulated version (e.g., pro-Si306) via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its pharmacokinetic properties.[8] The control group should receive the vehicle alone.
-
Treat the mice according to a predetermined schedule (e.g., daily for 21 days).
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. Monitor mice daily and euthanize them when they reach a humane endpoint (e.g., >20% weight loss, severe neurological deficits).
-
Plot Kaplan-Meier survival curves to compare the survival of treated versus control groups.
-
At the end of the study, harvest the brains for histological (H&E staining) and immunohistochemical (e.g., Ki-67 for proliferation) analysis to confirm tumor burden and cellular response to treatment.
-
Overcoming Challenges: Solubility and Blood-Brain Barrier Penetration
A significant hurdle in developing drugs for GBM is the blood-brain barrier (BBB), which severely restricts the entry of most therapeutic agents into the brain.[1] Furthermore, many pyrazolo[3,4-d]pyrimidine derivatives suffer from low aqueous solubility, complicating their formulation for in vivo administration.[8]
Research has focused on two key strategies to overcome these issues:
-
Prodrug Approach: Converting the active drug into a more soluble or permeable prodrug (e.g., pro-Si306) that is metabolized into the active form (SI306) in the body. This can enhance aqueous solubility and improve pharmacokinetic profiles.[2][8]
-
Advanced Formulations: Utilizing polymer-based drug dispersions or nanoparticles to encapsulate the compound. This not only improves solubility but can also leverage polymers known to facilitate transport across the BBB, potentially increasing the therapeutic concentration of the drug at the tumor site.[1]
Conclusion and Future Outlook
The pyrazolo[3,4-d]pyrimidine scaffold represents a validated and promising platform for the development of novel kinase inhibitors against glioblastoma. By targeting central signaling nodes like the Src Family Kinases, these compounds can effectively induce cancer cell death and inhibit invasion. The successful translation of these molecules from the bench to the clinic will depend on continued efforts to optimize their drug-like properties, particularly their ability to cross the blood-brain barrier and achieve sustained therapeutic concentrations. The protocols and insights provided herein offer a robust framework for researchers to rigorously evaluate these compounds and contribute to the development of more effective therapies for this devastating disease.
References
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Roccazzello, L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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Kostić, A., et al. (2022). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences. [Link]
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Di Martino, R. M. C., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. [Link]
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Schenone, S., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals. [Link]
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Auffinger, B., et al. (2015). Mouse Models of Glioblastoma. Codon Publications. [Link]
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Maire, C. L., et al. (2020). Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures. Cancer Research. [Link]
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Roccazzello, L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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Kostić, A., et al. (2022). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PMC. [Link]
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Jacob, F., et al. (2020). A Drug Screening Pipeline Using 2D and 3D Patient-Derived In Vitro Models for Pre-Clinical Analysis of Therapy Response in Glioblastoma. Cells. [Link]
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Champions Oncology. Glioblastoma Xenograft Models. Champions Oncology. [Link]
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Sardana, S., et al. (2020). Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies. Journal of Visualized Experiments. [Link]
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Nguyen, D. T., et al. (2016). Engineering a Three-Dimensional In Vitro Drug Testing Platform for Glioblastoma. Journal of Nanotechnology in Engineering and Medicine. [Link]
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Giallombardo, M., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine. [Link]
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GLIOscreen. In vitro drug testing. GLIOscreen. [Link]
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Lenting, K., et al. (2018). Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy. Frontiers in Oncology. [Link]
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ResearchGate. Drug screening pipeline in matched 2D and 3D patient-derived in vitro models for glioblastoma. ResearchGate. [Link]
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G-Dayan, V., et al. (2020). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. European Journal of Medicinal Chemistry. [Link]
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Heiland, T., et al. (2024). Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note. Cytometry Part A. [Link]
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Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
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Carlson, B. L., et al. (2014). Functional drug screening assay reveals potential glioma therapeutics. Journal of Biomolecular Screening. [Link]
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Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]
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DeSouza, L. V., et al. (2012). Membrane Proteome Analysis of Glioblastoma Cell Invasion. Journal of Proteome Research. [Link]
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Schenone, S., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. PMC. [Link]
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ResearchGate. Western blot analysis of the glioblastoma cell line SB2b after... ResearchGate. [Link]
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N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for cell cycle analysis
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing this compound, a pyrazolo[3,4-d]pyrimidine-based compound, for cell cycle analysis. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with many derivatives targeting cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation.[1][2] This guide details the presumed mechanism of action, provides step-by-step protocols for cell treatment, and outlines methods for analyzing its effects on cell cycle progression using flow cytometry and Western blotting.
Introduction: The Role of Pyrazolo[3,4-d]pyrimidines in Cell Cycle Regulation
The cell cycle is a fundamental process that governs the replication and division of cells. Its progression is tightly controlled by a series of checkpoints and a complex interplay of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[1] Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention.[1]
The pyrazolo[3,4-d]pyrimidine core structure is a key feature in a class of small molecules that have shown significant promise as kinase inhibitors.[2][3] Several derivatives have been investigated for their potent anti-proliferative and pro-apoptotic properties, often by targeting kinases that drive the cell cycle.[4][5][6] this compound (CAS 313225-39-7) belongs to this family of compounds and is therefore hypothesized to function as a CDK inhibitor, leading to cell cycle arrest.[7][8]
This application note provides a framework for researchers to investigate the effects of this compound on the cell cycle of cultured cells.
Presumed Mechanism of Action: CDK Inhibition
Based on the known activities of similar pyrazolo[3,4-d]pyrimidine derivatives, this compound is presumed to act as an ATP-competitive inhibitor of CDKs. By binding to the ATP pocket of these kinases, the compound likely blocks their catalytic activity, preventing the phosphorylation of key substrates required for cell cycle progression.[4] This inhibition can lead to arrests at specific checkpoints, such as G1/S or G2/M, depending on the specific CDK(s) targeted.[1]
Caption: Presumed mechanism of CDK inhibition leading to cell cycle arrest.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line appropriate for the research question. Proliferative cancer cell lines such as HeLa, MCF-7, or HCT116 are commonly used for cell cycle analysis.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical starting density is 1-5 x 10^5 cells/mL in a 6-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
II. Cell Synchronization (Optional, but Recommended)
To obtain a more defined cell population and observe clearer effects on cell cycle progression, cell synchronization is recommended.[9][10] A common method is the double thymidine block, which arrests cells at the G1/S boundary.[10][11]
Double Thymidine Block Protocol:
-
Culture cells to 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed PBS and then add fresh culture medium. Incubate for 8-9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
To release the cells from the block, wash twice with pre-warmed PBS and add fresh medium containing the this compound or vehicle control.
-
Harvest cells at various time points post-release for analysis.
III. Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13]
Propidium Iodide (PI) Staining Protocol:
-
Harvest Cells: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them, then neutralize with complete medium.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.[14]
-
Analysis: Analyze the stained cells on a flow cytometer. Gate on the single-cell population to exclude debris and doublets. The DNA content will be proportional to the PI fluorescence intensity.[14]
Data Analysis:
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
| Treatment Group | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control (24h) | 45-55% | 20-30% | 15-25% | <5% |
| Compound (Low Conc., 24h) | (Expected Increase) | (Expected Decrease) | (Potential Change) | (Potential Increase) |
| Compound (High Conc., 24h) | (Expected Increase) | (Expected Decrease) | (Potential Change) | (Expected Increase) |
| Note: This table presents hypothetical data to illustrate expected trends. |
IV. Western Blotting for Cell Cycle Markers
Western blotting can be used to assess the protein levels of key cell cycle regulators to further elucidate the mechanism of action of the compound.[15][16][17]
Protocol Outline:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Sources
- 1. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smolecule.com [smolecule.com]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. fishersci.com [fishersci.com]
- 9. Cell synchronization - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Pyrazolo[3,4-d]pyrimidines
Introduction: The Therapeutic Promise and In Vivo Challenges of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for developing kinase inhibitors.[1][2] As a bioisostere of adenine, it effectively mimics ATP, allowing it to bind to the hinge region of kinase active sites and disrupt aberrant signaling pathways implicated in a multitude of diseases, most notably cancer.[2][3] Numerous derivatives have demonstrated potent anti-proliferative and pro-apoptotic properties in vitro against a wide array of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[4][5][6][7][8][9][10][11] Despite their promising preclinical activity, the translation of pyrazolo[3,4-d]pyrimidines into in vivo models and ultimately to the clinic is frequently hampered by a significant physicochemical hurdle: poor aqueous solubility.[12][13][14]
This inherent hydrophobicity poses considerable challenges for achieving adequate bioavailability and therapeutic concentrations in vivo.[12] Consequently, researchers must employ strategic formulation and administration techniques to ensure reliable and reproducible results in animal studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosing and administration of pyrazolo[3,4-d]pyrimidines for in vivo studies. The focus is on understanding the underlying principles of formulation development and selecting the appropriate administration route to maximize the therapeutic potential of this important class of compounds.
Part 1: Pre-formulation and Formulation Development
A successful in vivo study begins with a thorough understanding of the test compound's physicochemical properties. For pyrazolo[3,4-d]pyrimidines, the primary consideration is their limited aqueous solubility, which can be less than 0.01 µg/mL for some derivatives.[12] This necessitates a systematic approach to formulation development.
Initial Solubility Assessment
The first step is to quantify the compound's solubility in a range of pharmaceutically acceptable vehicles. This data is crucial for selecting an appropriate formulation strategy.
Protocol 1: Basic Solubility Screening
-
Vehicle Selection: Prepare a panel of common vehicles for in vivo studies. This should include:
-
Aqueous vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Co-solvents: Propylene glycol (PG), Polyethylene glycol 300/400 (PEG 300/400), Ethanol, Dimethyl sulfoxide (DMSO).
-
Surfactants/Emulsifiers: Tween® 80, Cremophor® EL.
-
Oils: Corn oil, Sesame oil.
-
-
Equilibrium Solubility Determination:
-
Add an excess of the pyrazolo[3,4-d]pyrimidine compound to a known volume of each vehicle in a glass vial.
-
Agitate the mixture at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Record the solubility in mg/mL or µg/mL for each vehicle. This will guide the selection of a suitable formulation approach.
Formulation Strategies for Poorly Soluble Pyrazolo[3,4-d]pyrimidines
Based on the initial solubility assessment, a suitable formulation strategy can be developed. The goal is to create a stable, homogenous preparation that can be accurately dosed and allows for sufficient absorption of the compound.
| Strategy | Description | Advantages | Considerations |
| Co-solvent Systems | A mixture of a primary solvent (often aqueous) with one or more water-miscible organic solvents. | Simple to prepare; can significantly increase solubility. | Potential for in vivo precipitation upon dilution in aqueous physiological fluids; toxicity of the co-solvent at high concentrations. |
| Surfactant-based Systems (Micellar Solutions) | The use of surfactants above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug. | Enhances solubility and can improve stability. | Potential for toxicity associated with the surfactant; may alter drug distribution. |
| Suspensions | A uniform dispersion of fine drug particles in a liquid vehicle, often with a suspending agent. | Suitable for compounds with very low solubility; can provide sustained release. | Requires careful particle size control to ensure uniformity and prevent aggregation; potential for inaccurate dosing if not well-mixed. |
| Prodrug Approach | Chemical modification of the drug molecule to attach a hydrophilic moiety that is cleaved in vivo to release the active drug.[12] | Can dramatically improve aqueous solubility and bioavailability.[12] | Requires additional synthetic steps; the cleavage kinetics must be appropriate for the desired therapeutic effect.[12] |
| Nanosystems | Encapsulation of the drug in nanoparticles, such as liposomes or albumin-based nanoparticles.[13] | Improves solubility, can alter pharmacokinetic profiles, and may enable targeted delivery.[13] | More complex to prepare and characterize; potential for immunogenicity. |
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation
This protocol is a common starting point for many in vivo studies with pyrazolo[3,4-d]pyrimidines.
-
Vehicle Preparation: Based on solubility screening, select a suitable co-solvent and/or surfactant. A common combination is a mixture of PEG 400 and Tween® 80 in saline. For example, a vehicle of 10% PEG 400, 5% Tween® 80 in saline.
-
Compound Solubilization:
-
Weigh the required amount of the pyrazolo[3,4-d]pyrimidine compound.
-
In a sterile container, first, dissolve the compound in the organic co-solvent (e.g., PEG 400). Gentle warming and vortexing may be required.
-
Add the surfactant (e.g., Tween® 80) and mix thoroughly.
-
Slowly add the aqueous component (e.g., saline) dropwise while continuously mixing to avoid precipitation.
-
-
Final Preparation:
-
Ensure the final solution is clear and free of any visible particulates.
-
Adjust the pH if necessary.
-
Sterile filter the formulation through a 0.22 µm filter if intended for parenteral administration.
-
Part 2: Dosing and Administration
The choice of administration route is critical and depends on the experimental goals, the properties of the formulation, and the animal model being used.
Common Administration Routes for In Vivo Studies
| Route | Description | Advantages | Disadvantages |
| Oral (PO) | Administration via the mouth, typically by gavage. | Non-invasive, clinically relevant for many drugs. | Subject to first-pass metabolism; bioavailability can be variable. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Bypasses first-pass metabolism; allows for rapid absorption. | Not a clinically relevant route for humans; risk of injection into organs. |
| Intravenous (IV) | Injection directly into a vein. | 100% bioavailability; rapid onset of action. | Requires technical skill; potential for formulation-induced hemolysis or embolism. |
| Subcutaneous (SC) | Injection into the space between the skin and underlying tissue. | Slower, more sustained absorption compared to IV or IP. | Limited volume of administration; potential for local irritation. |
Dose Determination and Calculation
The initial dose for in vivo efficacy studies is often determined from in vitro potency data (e.g., IC50 values).[5][8] However, it is crucial to conduct a preliminary dose-range-finding (DRF) or toxicity study to establish the maximum tolerated dose (MTD).
Workflow for In Vivo Dosing Strategy Development
Caption: Workflow for developing an in vivo dosing strategy.
Protocol 3: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize the animals to the procedure. Gently restrain the mouse, ensuring it can breathe comfortably.
-
Dose Preparation: Prepare the formulation as described in Protocol 2. Ensure the solution is at room temperature and well-mixed.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined depth.
-
Slowly administer the calculated dose volume.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Observation: Monitor the animal for any signs of distress or adverse reactions.
Part 3: Monitoring and Data Interpretation
In-Life Observations
Throughout the study, it is essential to monitor the animals for:
-
Clinical Signs: Changes in behavior, appearance, and activity.
-
Body Weight: A significant decrease in body weight can indicate toxicity.
-
Tumor Growth: For oncology studies, regular measurement of tumor volume is critical.[15]
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To fully understand the in vivo effects of a pyrazolo[3,4-d]pyrimidine, it is highly recommended to conduct PK/PD studies.[16]
-
Pharmacokinetics (PK): Involves measuring the concentration of the drug in plasma or tissues over time. This helps to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics (PD): Involves measuring the biological effect of the drug on its target (e.g., inhibition of a specific kinase) in vivo.
A strong PK/PD correlation is crucial for validating the mechanism of action and for guiding dose selection in further studies.
Part 4: Safety and Troubleshooting
Potential Toxicities
While many pyrazolo[3,4-d]pyrimidine derivatives show selectivity for cancer cells, off-target effects and general toxicity can occur.[14] It is important to be aware of potential toxicities, which can be predicted to some extent using in silico tools and confirmed through in vivo studies.[7][17]
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Precipitation of compound during dosing | Poor formulation stability; dilution in physiological fluids. | Re-evaluate the formulation; consider a suspension or nanosystem. |
| High variability in efficacy data | Inaccurate dosing; poor bioavailability. | Refine administration technique; conduct PK studies to assess exposure. |
| Unexpected toxicity | Off-target effects; vehicle toxicity. | Conduct a vehicle-only control group; perform a more detailed toxicity assessment. |
Conclusion
The successful in vivo evaluation of pyrazolo[3,4-d]pyrimidines is critically dependent on surmounting their inherent poor aqueous solubility. A systematic approach to formulation development, coupled with the careful selection of administration route and dose, is paramount for obtaining reliable and translatable data. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can effectively advance this promising class of therapeutic agents through preclinical development.
References
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Rovida, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 496-500. [Link]
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Abdellatif, G. R. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
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Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1333-1355. [Link]
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Poggi, A., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-170. [Link]
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Conte, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(1), 296-304. [Link]
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El-Gamal, M. I., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 12(11), 1917-1930. [Link]
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Fallacara, A. L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 551-557. [Link]
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Abdel-Aziz, H. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 11(1), 19681. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 524-547. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 354(10), e2100258. [Link]
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Various Authors. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. [Link]
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Rango, E., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 14(3), 633. [Link]
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Giammari, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine, 14(6B), 1545-1556. [Link]
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Zjalic, S., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Synthetic route of the designed pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]
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Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Unknown Author. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. [Link]
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Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(8), 629-637. [Link]
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Thomas, M. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1117-1131. [Link]
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Lin, M. H., & Lerman, C. B. (2023). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. Frontiers in Immunology, 14, 1269382. [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2834. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 524-547. [Link]
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Kamal, A., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 124, 600-613. [Link]
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Thomas, M. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1117-1131. [Link]
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Wikipedia contributors. (2023). 5-HT2C receptor agonist. In Wikipedia, The Free Encyclopedia. [Link]
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Zjalic, S., et al. (2021). Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884. [Link]
-
Ghorab, M. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-603. [Link]
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Flefel, E. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 40-51. [Link]
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Unknown Author. (n.d.). Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. ResearchGate. [Link]
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- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Apoptosis Assays
Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Pyrazolopyrimidine Derivative
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Various derivatives of this core structure have demonstrated potent biological activities, including the induction of apoptosis in cancer cells.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a range of apoptosis assays. The protocols and insights provided herein are curated to ensure scientific integrity and to empower researchers to meticulously evaluate the pro-apoptotic efficacy of this compound.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a versatile pharmacophore, with derivatives reported to function as potent inhibitors of various kinases, including Src family kinases (SFKs) such as Src and Fyn.[5][6][7] Inhibition of these kinases can disrupt key signaling pathways that promote cell survival and proliferation, thereby triggering the apoptotic cascade. The methodologies detailed below will enable the precise characterization of the apoptotic response induced by this compound, from the initial stages of membrane alterations to the activation of executioner caspases and the modulation of key apoptotic regulatory proteins.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| CAS Number | 313225-39-7 | |
| Molecular Formula | C₁₇H₁₉N₅ | |
| Molecular Weight | 293.37 g/mol | |
| Purity | ≥95% (recommended) | |
| Storage | 2-8°C |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
I. Assessment of Apoptosis Induction: A Multi-Parametric Approach
A robust evaluation of apoptosis necessitates a combination of assays that probe different stages of the apoptotic process. The following protocols provide a comprehensive workflow for characterizing the pro-apoptotic activity of this compound.
A. Early-Stage Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore excluded from viable and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[8][9]
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM, based on preliminary cytotoxicity assays) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.
-
Cell Harvesting: Following treatment, carefully collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
B. Executioner Caspase Activation: Caspase-3/7 Activity Assay
Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The activity of these caspases can be measured using a substrate that, upon cleavage, releases a chromophore or fluorophore.[5][11][12][13]
Experimental Workflow:
Caption: Workflow for Caspase-3/7 Activity Assay.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the Annexin V/PI protocol. Following treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford or BCA assay.
-
Caspase Activity Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays.
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity in the treated samples compared to the vehicle control.
C. Molecular Markers of Apoptosis: Western Blot Analysis
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key proteins to investigate include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3, which are hallmarks of apoptosis.[14][15]
Signaling Pathway Hypothesis: Based on the known mechanisms of related pyrazolo[3,4-d]pyrimidine compounds, this compound may induce apoptosis by inhibiting a pro-survival kinase, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Hypothesized Apoptotic Signaling Pathway.
Detailed Protocol:
-
Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
II. Data Interpretation and Troubleshooting
Expected Outcomes:
-
Annexin V/PI Assay: A dose- and time-dependent increase in the percentage of Annexin V-positive cells (early and late apoptotic).
-
Caspase-3/7 Activity Assay: A significant increase in caspase-3/7 activity in treated cells compared to controls.
-
Western Blot Analysis: A decrease in the expression of Bcl-2, an increase in the expression of Bax, and the appearance of cleaved forms of caspase-3 and PARP.
Troubleshooting:
-
High Background in Annexin V/PI Assay: Ensure gentle cell handling to minimize mechanical membrane damage. Optimize antibody and PI concentrations.
-
Low Caspase Activity: Ensure the use of a sufficient number of cells and fresh lysis buffer. Check the expiration date of the assay kit.
-
Faint Bands on Western Blot: Optimize protein concentration, antibody dilutions, and incubation times. Ensure complete transfer of proteins to the membrane.
Conclusion
The protocols and application notes presented here provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent. It is imperative to perform these assays with appropriate controls and to optimize the experimental conditions for each specific cell line and research question.
References
- Giallombardo, M., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Molecular Cancer Therapeutics, 9(5), 1236-1246.
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ResearchGate. (n.d.). (a) Western blot of anti‐apoptotic and pro‐apoptotic markers after... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Western Blot analyses of some important pro-and anti-apoptotic proteins... [Image]. Retrieved from [Link]
- Lavecchia, A., et al. (2016). A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. Oncotarget, 7(40), 65171–65184.
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Microtech. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
- Orzechowska, B., et al. (2014). Cyclic pyrazoles exhibit cytotoxicity to human cancer cells through apoptosis induction. Postepy Higieny I Medycyny Doswiadczalnej, 68, 103-111.
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
- Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597.
-
Giallombardo, M., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PMC. Retrieved from [Link]
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Lavecchia, A., et al. (2016). A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. PubMed Central. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
- Valdés-Jiménez, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.
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ResearchGate. (2018). Novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones induced apoptosis in RKO colon cancer cells. Retrieved from [Link]
-
National Institutes of Health. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Detection of cell apoptosis in PBMCs by Annexin V-PI staining assay... [Image]. Retrieved from [Link]
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Harnessing Pyrazolo[3,4-d]pyrimidine Derivatives for the Interrogation of EGFR Kinase Activity
An Application Guide for Researchers
Abstract: The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, making it a pivotal target in cancer therapy.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors.[3] This is largely due to its structural resemblance to the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the EGFR kinase domain.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing pyrazolo[3,4-d]pyrimidine derivatives to study EGFR inhibition, intended for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, detail robust biochemical and cell-based assay protocols, and offer insights into data interpretation.
The Scientific Rationale: Why Pyrazolo[3,4-d]pyrimidines for EGFR?
The EGFR signaling cascade is a tightly regulated network that governs critical cellular processes, including proliferation, differentiation, and survival.[5] In numerous cancers, such as non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer, this pathway is hijacked through EGFR overexpression or activating mutations, leading to uncontrolled cell growth and tumor progression.[6][7][8]
The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers.[6] Pyrazolo[3,4-d]pyrimidine derivatives represent a highly promising class of TKIs. Their core structure acts as a bioisostere of adenine, allowing them to function as ATP-competitive inhibitors that occupy the kinase domain's active site.[3][4][9] This targeted inhibition blocks the autophosphorylation of EGFR, effectively shutting down the downstream pro-survival signals.[2]
The key pharmacophoric features required for efficient binding within the EGFR ATP pocket include:
-
A flat heteroaromatic ring system (the pyrazolo[3,4-d]pyrimidine core) to occupy the adenine binding region.[4][9]
-
A hydrophobic moiety to occupy the hydrophobic region I of the ATP-binding site.[4][10]
-
A linker or spacer that can form crucial hydrogen bond interactions.[4][10]
-
An additional hydrophobic tail to occupy a second hydrophobic pocket.[4]
By systematically modifying the substituents at various positions on the pyrazolo[3,4-d]pyrimidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[9]
Mechanism of Action: Disrupting the EGFR Signaling Cascade
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues on its intracellular tail.[2][8] These phosphorylated sites serve as docking platforms for adaptor proteins like GRB2, which initiate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7] Pyrazolo[3,4-d]pyrimidine derivatives prevent this initial autophosphorylation step, thereby silencing the entire downstream network.
Caption: EGFR signaling pathway and the point of inhibition by Pyrazolo[3,4-d]pyrimidine derivatives.
Profile of Key Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors
Numerous derivatives from this class have been synthesized and evaluated, demonstrating a wide range of potencies against wild-type and mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Target | IC50 (μM) | Cell Line / Notes | Reference |
| Compound 16 | EGFR-TK | 0.034 | Enzymatic Assay | [4][11][12] |
| Compound 4 | EGFR-TK | 0.054 | Enzymatic Assay | [11][12] |
| Compound 15 | EGFR-TK | 0.135 | Enzymatic Assay | [4][11][12] |
| Compound 12b | EGFR (Wild Type) | 0.016 | Enzymatic Assay | [9][10] |
| Compound 12b | EGFR (T790M Mutant) | 0.236 | Enzymatic Assay | [9][10] |
| Compound 7d | EGFR | 0.18 | Enzymatic Assay, dual ErbB2 inhibitor | [13] |
| Compound 12g | EGFR-TK | 4.18 | Enzymatic Assay | [14] |
Experimental Protocols: A Step-by-Step Guide
This section provides validated, step-by-step protocols for assessing the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against EGFR. The workflow involves initial screening with a biochemical assay followed by validation in a cellular context.
Caption: General experimental workflow for evaluating EGFR inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Principle: This assay quantifies the enzymatic activity of purified EGFR by measuring the amount of ATP consumed during the phosphorylation of a substrate. An inhibitor's potency is determined by its ability to reduce ATP consumption. The ADP-Glo™ Kinase Assay is a common platform for this, where the amount of ADP produced is converted into a luminescent signal.[15]
Causality Behind Choices:
-
Recombinant EGFR: Using a purified enzyme isolates the interaction between the compound and the target, eliminating cellular complexity. This provides a direct measure of kinase inhibition.
-
Poly(Glu, Tyr) Substrate: This synthetic polymer mimics the natural protein substrates of EGFR, providing a generic and efficient substrate for the kinase reaction.[16]
-
ATP at Km: Setting the ATP concentration near its Michaelis-Menten constant (Km) for EGFR ensures the assay is sensitive to competitive inhibitors. A high excess of ATP would require much higher inhibitor concentrations to show an effect.
-
Luminescence Detection: This method offers high sensitivity, a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.
Materials:
-
Recombinant human EGFR enzyme (BPS Bioscience, #40187 or similar)
-
Poly (Glu:Tyr 4:1) peptide substrate (BPS Bioscience, #40217 or similar)
-
ATP solution
-
Kinase assay buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience #79334)
-
Test Pyrazolo[3,4-d]pyrimidine compounds, dissolved in 100% DMSO
-
Positive Control: Erlotinib or Gefitinib
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: Thaw all reagents on ice. Prepare a master mix (sufficient for all wells) containing kinase assay buffer, DTT (if required), and the poly(Glu,Tyr) substrate.
-
Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO (vehicle control) into the wells of the assay plate.
-
Add Enzyme: Dilute the recombinant EGFR enzyme to the desired concentration in kinase assay buffer and add it to all wells except the "no enzyme" control.
-
Initiate Kinase Reaction: Prepare the ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
-
Detect ADP Production:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of the positive control (or no enzyme control) as 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Protocol 2: Cell-Based Assays
Cell-based assays are crucial for confirming that a compound retains its activity in a complex biological environment and can permeate the cell membrane to reach its target.
Principle: This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling for survival. A reduction in cell viability, often measured by quantifying cellular ATP levels, indicates effective inhibition of the EGFR pathway.[17][18]
Causality Behind Choices:
-
EGFR-Dependent Cell Line: Using a cell line like A549 (NSCLC) or MDA-MB-468 (breast cancer), which overexpress EGFR, ensures that the observed anti-proliferative effect is likely due to the inhibition of the intended target.[10][11]
-
CellTiter-Glo®: This reagent measures ATP levels, which is a hallmark of metabolically active, viable cells.[17] It's a rapid and highly sensitive endpoint for cell proliferation.
-
72-Hour Incubation: This duration allows for multiple cell doublings, making it possible to observe significant differences in proliferation between treated and untreated cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, ATCC® CCL-185™)
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
Test compounds and controls (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.25%).[17]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence: Measure the luminescent signal using a luminometer.
Data Analysis:
-
Similar to the biochemical assay, normalize the data to the vehicle control (100% viability) and a "no cell" or high-concentration positive control (0% viability).
-
Plot the percent viability versus the log of inhibitor concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).
Principle: This protocol directly visualizes the inhibition of EGFR activity within the cell by measuring the phosphorylation status of the receptor. An effective inhibitor will reduce the level of phosphorylated EGFR (p-EGFR) without significantly affecting the total amount of EGFR protein.
Procedure:
-
Cell Culture and Treatment: Seed A431 or another high-EGFR expressing cell line in 6-well plates. Grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of your pyrazolo[3,4-d]pyrimidine inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the inhibitor is not causing protein degradation.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of p-EGFR to total EGFR.
-
Observe the dose-dependent decrease in the p-EGFR/Total EGFR ratio in inhibitor-treated samples compared to the EGF-stimulated control.
References
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
-
Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]
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Kikuchi, N., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. [Link]
-
Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. [Link]
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Hasan, N., et al. (2016). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
-
Varkondi, E., et al. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor, Ligand and Channel Research. [Link]
-
AACR. (2007). Identification potent kinase inhibitors against EGFR and its signaling pathways using a label-free cell based assay. AACR Journals. [Link]
-
Svar Life Science. EGFR biology, inhibitors & ADCC. Svar Life Science. [Link]
-
BPS Bioscience. EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
Tolba, M. F., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
R Discovery. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. R Discovery. [Link]
-
Wang, Y., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. [Link]
-
Abdelgawad, M. A., et al. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic Chemistry. [Link]
-
ResearchGate. (2020). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from.... ResearchGate. [Link]
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Application Note & Protocols: A Guide to the Characterization of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a Novel Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural similarity to the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site of many kinases.[1] This has led to the development of numerous successful kinase inhibitors, including the BTK inhibitor ibrutinib.[1]
This guide provides a comprehensive framework for the preclinical characterization of a novel compound based on this scaffold: N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . We will present a logical, stepwise workflow, from initial biochemical potency and selectivity assessment to validation of on-target activity in a cellular context. The protocols and principles outlined herein are designed to be broadly applicable for researchers, scientists, and drug development professionals working to characterize novel kinase inhibitors.
Part 1: Biochemical Characterization: Potency, Selectivity, and Mechanism
The initial step in characterizing any new inhibitor is to determine its potency against a purified kinase in a controlled, cell-free environment. This is typically achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Principle of In Vitro Kinase Assays
Biochemical kinase assays monitor the fundamental catalytic activity of a kinase: the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[2] Inhibition of this process by a compound like this compound is measured by a decrease in product formation or substrate consumption. A variety of detection methods exist, including radiometric, fluorescence, and luminescence-based assays.[3][4] For this guide, we will focus on the widely used and robust ADP-Glo™ Luminescent Kinase Assay .
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] It is a universal assay suitable for virtually any kinase.[7] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[5][6]
Experimental Workflow: Biochemical Assays
Caption: General workflow for determining inhibitor potency using a biochemical kinase assay.
Detailed Protocol 1: IC50 Determination with the ADP-Glo™ Assay
This protocol outlines the steps to determine the IC50 value of this compound against a target kinase.
A. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable 1X kinase reaction buffer. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare an ATP stock solution in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[8][9]
-
Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to a 2X working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Dilute the appropriate peptide or protein substrate in kinase buffer to a 2X working concentration.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock in kinase buffer to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold dilutions starting from 100 µM). Include a "no inhibitor" (DMSO vehicle) control.
B. Assay Procedure (384-well plate format):
-
Add Inhibitor: Add 2.5 µL of each inhibitor dilution (or vehicle control) to the appropriate wells of a 384-well assay plate.
-
Add Kinase/Substrate Mix: Add 5 µL of the 2X kinase/substrate mixture to all wells.
-
Initiate Reaction: Add 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40 minutes.[10]
-
Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luminescence reaction.[10] Incubate at room temperature for 30-60 minutes.[10]
-
Read Plate: Measure the luminescence using a plate reader.
C. Data Analysis:
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Hypothetical Value |
| Target Kinase | Kinase X |
| ATP Concentration | 10 µM (at Km) |
| IC50 | 75 nM |
| Hill Slope | -1.1 |
| R² | 0.995 |
| Caption: Example IC50 data for this compound. |
Kinase Selectivity Profiling
A critical step in drug discovery is to determine the selectivity of an inhibitor. A highly selective inhibitor minimizes the potential for off-target effects and associated toxicities. Selectivity is assessed by screening the compound against a broad panel of kinases.[11] Several vendors offer kinase profiling services against hundreds of kinases.[11][12][13]
Experimental Approach:
-
Primary Screen: Initially, screen this compound at a single, high concentration (e.g., 1 or 10 µM) against a large kinase panel.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform full IC50 dose-response experiments to determine the precise potency.
| Kinase Family | Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Tyrosine Kinase | Kinase X | 98% | 75 |
| Kinase Y | 85% | 450 | |
| Kinase Z | 15% | >10,000 | |
| Ser/Thr Kinase | Kinase A | 5% | >10,000 |
| Kinase B | 48% | 1,200 | |
| Caption: Hypothetical selectivity profile. The compound shows high potency for Kinase X with moderate activity against Kinases Y and B. |
Part 2: Cellular Characterization: Target Engagement and Functional Effects
While biochemical assays are essential for determining direct inhibitory activity, they do not account for factors like cell permeability, intracellular ATP concentrations (which are much higher than biochemical Km values), or engagement with the target in its native environment.[14][15] Therefore, cell-based assays are crucial to validate the inhibitor's activity in a more physiologically relevant context.[12][16]
Signaling Pathway and Target Validation
Caption: A simplified signaling pathway illustrating how an inhibitor blocks kinase activity.
The primary goal of the initial cellular assay is to confirm that the compound can enter the cell and engage its intended target, "Kinase X". A common and direct way to measure this is to assess the phosphorylation status of a known downstream substrate of Kinase X using a Western blot.
Detailed Protocol 2: Western Blot for Phospho-Substrate Inhibition
This protocol describes how to measure the inhibition of a specific substrate's phosphorylation in cells treated with this compound.
A. Cell Treatment and Lysis:
-
Cell Culture: Plate a cell line known to have an active Kinase X signaling pathway at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 15 minutes) to activate Kinase X.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
B. Western Blotting Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[17]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-Substrate).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, or a loading control like GAPDH or β-actin.
Expected Outcome: A dose-dependent decrease in the band corresponding to the phosphorylated substrate should be observed, while the total substrate and loading control levels remain unchanged. This provides strong evidence of on-target activity in a cellular environment.
Conclusion
The systematic approach detailed in this application note provides a robust framework for the initial characterization of this compound or any novel kinase inhibitor. By integrating biochemical potency and selectivity profiling with cell-based target engagement studies, researchers can build a comprehensive understanding of a compound's activity. This foundational dataset is essential for making informed decisions to advance promising candidates through the drug discovery pipeline.
References
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Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening Services. Available at: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]
-
Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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University of Edinburgh. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Available at: [Link]
-
Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kamal El-Dean, A. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Luceome Biotechnologies. (2021). Kinase Profiling Services. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Available at: [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]
-
DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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BMG Labtech. (2020). Kinase assays. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Fabian, M. A., et al. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Available at: [Link]
-
Norman, R. A., et al. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available at: [Link]
-
PubMed. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively target the ATP-binding site of various kinases.[1] This guide details the scientific rationale, experimental design, and step-by-step protocols for a robust HTS campaign aimed at identifying and characterizing novel kinase inhibitors. We will explore various assay technologies, including luminescence-based, fluorescence polarization, and time-resolved fluorescence resonance energy transfer assays, providing the necessary framework for researchers to adapt these methodologies to their specific kinase of interest. Furthermore, we will delve into the critical aspects of data analysis, quality control, and hit validation to ensure the integrity and success of the screening campaign.
Introduction: The Promise of Pyrazolopyrimidine Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The pyrazolo[3,4-d]pyrimidine core has been instrumental in the development of numerous kinase inhibitors, including clinically approved drugs.[1] This is largely due to its structural similarity to adenine, allowing it to act as an ATP-competitive inhibitor by forming key hydrogen bonds within the kinase hinge region.[1][4]
This compound is a representative member of this chemical class. While some studies have explored its cytotoxic effects[5], its full potential as a selective kinase inhibitor across the kinome remains an area of active investigation. High-throughput screening provides a powerful platform to rapidly assess the activity of this compound and similar derivatives against a large panel of kinases, paving the way for the discovery of novel therapeutic agents.[6]
Strategic Planning for a Successful HTS Campaign
A successful HTS campaign requires meticulous planning and a deep understanding of the target and the chosen assay technology. The following sections will guide you through the essential considerations.
Target Selection and Rationale
The choice of kinase target is the foundational step. This decision should be driven by a strong biological rationale linking the kinase to the disease of interest. For the purpose of this guide, we will consider a hypothetical screening campaign against a non-receptor tyrosine kinase, such as Bruton's tyrosine kinase (BTK), which is a validated target in B-cell malignancies.[7] Pyrazolopyrimidine derivatives have shown promise as potent BTK inhibitors.[7][8]
Choosing the Right HTS Assay Technology
Several robust and scalable assay technologies are available for monitoring kinase activity in an HTS format. The selection of the most appropriate technology depends on factors such as the nature of the kinase and its substrate, the availability of reagents, and the instrumentation.[9]
Here, we present three widely used homogenous ("mix-and-read") assay formats suitable for screening this compound:
-
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®): This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[10][11] The light output is inversely proportional to kinase activity.[12][13]
-
Fluorescence Polarization (FP): FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[14][15] When the tracer binds to a larger molecule, its rotation slows, leading to an increase in polarization.[16] In a kinase assay context, this can be applied in a competitive binding format.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a highly sensitive technique that measures the proximity of a donor and an acceptor fluorophore.[17][18] In a kinase assay, a lanthanide-labeled antibody (donor) can be used to detect a phosphorylated, fluorescently labeled substrate (acceptor).[19]
The following table summarizes the key features of these technologies:
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (Kinase-Glo®) | Measures remaining ATP | Universal for all kinases, high signal-to-background ratio, simple protocol | Indirect measurement of kinase activity, potential for ATP-competitive compound interference |
| Fluorescence Polarization (FP) | Measures changes in molecular rotation upon binding | Homogeneous format, cost-effective, sensitive | Requires a suitable fluorescent tracer, potential for light scattering interference |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between donor and acceptor | High sensitivity, low background, ratiometric measurement reduces well-to-well variability | Requires specific antibodies and labeled substrates, can be more expensive |
Detailed Protocols
This section provides detailed, step-by-step protocols for a hypothetical HTS campaign to identify inhibitors of BTK.
Protocol 1: Primary HTS using a Luminescence-Based Assay (Kinase-Glo®)
This protocol is designed for a primary screen of a compound library, including this compound, against BTK.
Materials:
-
BTK enzyme (recombinant)
-
Suitable peptide substrate for BTK
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Luminescence-based HTS workflow.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the appropriate wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known BTK inhibitor like staurosporine (positive control, 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a master mix of BTK enzyme and substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Hit Confirmation and Potency Determination (IC₅₀)
Once "hits" are identified from the primary screen, their activity must be confirmed, and their potency determined by generating a dose-response curve.
Materials:
-
Same as Protocol 1
-
Confirmed hit compounds
Experimental Workflow:
Caption: IC₅₀ determination workflow.
Step-by-Step Procedure:
-
Serial Dilution: Prepare a series of dilutions (e.g., 10-point, 3-fold dilutions) of the hit compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Compound Plating: Dispense the serial dilutions into a 384-well plate.
-
Assay Performance: Perform the kinase assay as described in Protocol 1.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Analysis and Quality Control: Ensuring Data Integrity
Rigorous data analysis and quality control are paramount in HTS to ensure that the identified hits are real and not artifacts.[6][20]
Data Normalization
Raw data from the plate reader should be normalized to account for plate-to-plate and intra-plate variability.[21] The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[22][23] It takes into account the dynamic range of the assay and the variability of the signals.[24][25]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation.
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[26]
Hit Selection
A "hit" is a compound that produces a statistically significant effect in the primary screen. A common method for hit selection is to set a threshold based on the mean and standard deviation of the sample population. For example, a hit could be defined as any compound that produces an inhibition greater than three times the standard deviation of the negative control wells.
Hit Validation and Orthogonal Assays
Primary hits should be subjected to further validation to eliminate false positives.
-
Counter-Screening: If using an ATP-based assay, it is crucial to perform a counter-screen to identify compounds that inhibit the luciferase enzyme used for detection.
-
Orthogonal Assays: Confirm the activity of hits using a different assay technology (e.g., TR-FRET or FP) to ensure the observed activity is not an artifact of the primary assay format.[27] This provides confidence that the compound is indeed interacting with the target kinase.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold, as exemplified by this compound, represents a promising starting point for the discovery of novel kinase inhibitors. The application of robust and well-validated HTS methodologies, as detailed in this guide, is essential for efficiently exploring the therapeutic potential of this chemical class. By carefully selecting the appropriate assay technology, implementing stringent quality control measures, and performing thorough hit validation, researchers can significantly increase the probability of identifying high-quality lead compounds for further drug development.
References
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.[Link]
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Application of Fluorescence Polarization in HTS Assays. PubMed.[Link]
-
Statistical practice in high-throughput screening data analysis. PubMed.[Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.[Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
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Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link.[Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]
-
High-throughput screening for kinase inhibitors. PubMed.[Link]
-
SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate.[Link]
-
Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.[Link]
-
Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed.[Link]
-
Data analysis approaches in high throughput screening. SlideShare.[Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.[Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.[Link]
-
Z-factors. BIT 479/579 High-throughput Discovery.[Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.[Link]
-
Fluorescence Polarization Detection. BMG LABTECH.[Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.[Link]
-
High-throughput screening. Wikipedia.[Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.[Link]
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High-Throughput Screening Data Analysis. Basicmedical Key.[Link]
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On HTS: Z-factor. LinkedIn.[Link]
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Z-factor. Wikipedia.[Link]
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Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.[Link]
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Working principles of some kinase assays from different manufacturers. ResearchGate.[Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health.[Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry.[Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health.[Link]
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Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. PubMed Central.[Link]
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NoName_3849 | C11H9N5 | CID 254758. PubChem - NIH.[Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the dedicated technical support guide for researchers working with N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed to provide in-depth, practical guidance to overcome one of the most significant challenges encountered with this class of compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, helping you make informed decisions in your experimental design.
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. However, the inherent hydrophobicity of molecules like this compound often leads to limited solubility in aqueous media, which can severely impact bioavailability and the reliability of in vitro assays.[1] This guide offers a series of troubleshooting steps, frequently asked questions, and detailed protocols to systematically address and improve the solubility of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling this compound.
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. Why is it so poorly soluble?
A1: The chemical structure of this compound contains multiple hydrophobic moieties, namely the phenyl and cyclohexyl groups. These large, non-polar rings contribute to a high crystal lattice energy and unfavorable interactions with polar water molecules, leading to low aqueous solubility. While readily soluble in organic solvents like DMSO, this property is characteristic of many pyrazolo[3,4-d]pyrimidine derivatives and is a primary hurdle for their therapeutic development.[1] A structural analog, N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has a reported aqueous solubility of only 20.3 µg/mL at pH 7.4, indicating that this is a class-wide issue.[2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?
A2: It is crucial to distinguish between these two parameters as they serve different purposes in drug development.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions. It's often measured by adding a concentrated DMSO stock solution to an aqueous buffer and observing precipitation over a short time (e.g., 2 hours).[3][4] This is an ideal high-throughput screening method for early-stage discovery to quickly rank compounds.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period (typically 24 hours or more) until the concentration of the dissolved drug is constant.[3][5] This value is critical for lead optimization and formulation development.
Recommendation: Start with a kinetic solubility assay for initial screening. If the compound is a lead candidate, a thorough thermodynamic solubility assessment is essential.
Q3: Can I simply adjust the pH of my buffer to improve solubility?
A3: Yes, pH modification is often the simplest and most effective initial strategy for ionizable compounds. The pyrazolo[3,4-d]pyrimidine core contains several nitrogen atoms that can be protonated, suggesting the compound behaves as a weak base. For weakly basic compounds, decreasing the pH (i.e., making the solution more acidic) will lead to protonation of the basic sites, forming a more soluble salt.[6][7][8] Therefore, attempting to dissolve the compound in buffers with a pH below 7 is a logical first step. Conversely, solubility will likely decrease in basic solutions.[8]
Q4: What are the main advanced strategies for solubility enhancement if pH adjustment is insufficient?
A4: If pH modification does not achieve the desired concentration, several advanced formulation strategies can be employed. The two most common and effective approaches for this class of compounds are:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[9] The amorphous form has a higher free energy than the stable crystalline form, which enhances solubility.[10] The polymer serves to stabilize the drug against recrystallization.[9]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic drug molecule can be encapsulated within the cyclodextrin cavity, forming a complex that is soluble in water.[11]
Part 2: Troubleshooting Guide
This section is designed to help you navigate common experimental problems in a question-and-answer format.
Issue 1: The compound precipitates out of my co-solvent/buffer system upon standing.
| Potential Cause | Recommended Action & Rationale |
| Supersaturation and Crystallization | The initial concentration exceeds the thermodynamic solubility, creating a supersaturated state that is inherently unstable. Over time, the compound will crystallize out of solution. This is a common issue when diluting a high-concentration organic stock (like DMSO) into an aqueous buffer.[12][13] |
| Solution: | 1. Determine Thermodynamic Solubility: First, run a thermodynamic solubility assay to understand the true equilibrium solubility limit in your chosen buffer. This provides a target concentration that should remain stable. 2. Add a Precipitation Inhibitor: Incorporate a hydrophilic polymer (e.g., HPMC, PVP VA 64) into your formulation. These polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state for a longer, more experimentally useful period.[9][14] |
| pH Shift | If you are not using a well-buffered system, the addition of the compound (especially from a DMSO stock) or exposure to air (CO2 absorption) could slightly alter the pH, pushing it into a range where the compound is less soluble. |
| Solution: | Ensure you are using a buffer with sufficient buffering capacity for your experimental pH. Verify the final pH of the solution after the compound has been added. |
| Temperature Fluctuation | Solubility is temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the solubility limit will decrease, potentially leading to precipitation. |
| Solution: | Prepare and store your solutions at a constant, controlled temperature. If you must heat the solution to aid dissolution, be aware that it may not be stable upon cooling to room temperature. |
Issue 2: My attempts to create an amorphous solid dispersion (ASD) still show crystalline material.
| Potential Cause | Recommended Action & Rationale |
| Poor Drug-Polymer Miscibility | The drug and the selected polymer are not mixing at a molecular level. For an ASD to be stable, the drug and polymer must be miscible.[15] If they are not, the drug will exist as separate crystalline domains within the polymer matrix. |
| Solution: | 1. Screen Different Polymers: Test a range of polymers with different properties (e.g., PVP K30, PVP VA 64, HPMCAS).[14] Polymer selection is critical, and miscibility depends on factors like hydrogen bonding potential between the drug and polymer.[16] 2. Predict Miscibility: Use theoretical models like the Flory-Huggins interaction parameter (χ) or experimental techniques like Differential Scanning Calorimetry (DSC) to assess miscibility before preparing the ASD. A single glass transition temperature (Tg) on a DSC thermogram that lies between the Tgs of the pure drug and polymer is a strong indicator of miscibility.[15][17] |
| Insufficient Solvent Removal (Solvent Evaporation Method) | Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization of the drug. |
| Solution: | Ensure complete solvent removal by drying the ASD under vacuum at an appropriate temperature for an extended period (e.g., 24-48 hours). The drying temperature should be high enough to remove the solvent but well below the glass transition temperature (Tg) of the ASD to prevent collapse. |
| Drug Loading is Too High | The amount of drug exceeds its solubility limit within the polymer matrix. Above this limit, the drug will exist as a separate phase and is prone to crystallization.[9] |
| Solution: | Prepare ASDs with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading). Analyze the resulting dispersions by XRD and DSC to determine the maximum drug loading that results in a fully amorphous system. |
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize the importance of robust and reproducible methods. The following protocols are designed to be self-validating, with clear steps and characterization checkpoints.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Workflow Diagram:
Caption: Shake-Flask Method Workflow.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The exact amount does not need to be known, but there must be visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 4.0).
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the samples for 24 to 48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, stop the shaking and allow the vials to stand for a short period. To separate the undissolved solid from the saturated solution, either:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PVDF).
-
-
Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
Calculation: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)
This method is suitable for lab-scale screening of different polymers and drug loadings.
Workflow Diagram:
Caption: Solvent Evaporation Workflow for ASD.
Methodology:
-
Polymer Selection: Choose a polymer for evaluation (e.g., PVP VA 64, HPMCAS, Soluplus®). The selection should be based on potential molecular interactions (e.g., hydrogen bonding) with the drug.[14]
-
Dissolution: Accurately weigh the drug and polymer in the desired ratio (e.g., 1:3 drug:polymer). Dissolve both components in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask.[18]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid foam is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven and dry for 24-48 hours at a temperature well below the expected Tg to remove any residual solvent.
-
Processing: Gently grind the dried ASD using a mortar and pestle and pass it through a sieve to obtain a powder of uniform size. Store in a desiccator.
-
Characterization (Crucial Validation Step):
-
Powder X-ray Diffraction (PXRD): Analyze the ASD powder. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" pattern confirms the amorphous state.[15]
-
Differential Scanning Calorimetry (DSC): Analyze the ASD powder. A single glass transition temperature (Tg) between that of the pure drug and pure polymer indicates good miscibility. The absence of a melting endotherm for the drug confirms its amorphous nature.[15]
-
Protocol 3: Preparation of Inclusion Complex (Kneading Method)
This is a simple and effective method for preparing drug-cyclodextrin complexes.
Methodology:
-
Selection: Choose a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.
-
Molar Ratio: Weigh out the drug and HP-β-CD in a 1:1 molar ratio.
-
Kneading: Place the powders in a glass mortar. Add a small amount of a hydro-alcoholic solvent (e.g., water:ethanol 50:50 v/v) dropwise to form a thick, consistent paste.[11][19]
-
Trituration: Knead the paste thoroughly for 30-60 minutes. The mechanical energy applied during this step facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Scrape the paste into a dish and dry it in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry under vacuum.
-
Processing: Pulverize the dried complex in a mortar and pass it through a sieve. Store in a desiccator.
-
Characterization:
-
DSC: The thermogram of the inclusion complex should show the disappearance or significant broadening and shifting of the drug's melting peak, which is strong evidence of complex formation.[20][21]
-
FTIR Spectroscopy: Compare the FTIR spectra of the drug, the cyclodextrin, and the complex. Shifts in the characteristic vibrational bands of the drug can indicate that it has been included within the hydrophobic cavity of the cyclodextrin.[20][21]
-
Part 4: Data Presentation & Comparison
To guide your selection of a solubility enhancement strategy, the following table summarizes the potential improvements you might expect. The data is based on literature examples for poorly soluble compounds, including pyrazolo[3,4-d]pyrimidine derivatives, and should be considered representative targets for your optimization efforts.
Table 1: Comparison of Solubility Enhancement Strategies
| Method | Typical Fold Increase in Apparent Solubility | Mechanism of Action | Pros | Cons | Key Characterization |
| pH Adjustment (to pH 4.0) | 2 - 50 fold (highly dependent on pKa) | Protonation of basic nitrogens to form a more soluble salt.[7] | Simple, inexpensive, easy to implement. | Only effective for ionizable compounds; risk of precipitation if pH changes. | pH-solubility profile. |
| Co-solvency (e.g., 20% PEG 400) | 5 - 100 fold | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute. | Simple to prepare for in vitro assays. | May not be suitable for in vivo use due to toxicity/precipitation upon dilution. | Visual inspection for precipitation. |
| Cyclodextrin Complexation (HP-β-CD) | 10 - 500 fold | Encapsulation of the hydrophobic drug within the cyclodextrin's cavity, presenting a hydrophilic exterior to the solvent.[11] | High solubilization potential; can improve stability. A 9-fold increase was seen for hyperoside.[22] | Can be expensive; requires specific molar ratios. | DSC, FTIR, XRD.[23] |
| Amorphous Solid Dispersion (PVP VA 64) | 50 - >1000 fold | The drug is in a high-energy amorphous state, eliminating the need to overcome crystal lattice energy for dissolution.[10] | Highest potential for solubility enhancement; can maintain supersaturation.[16] | Requires careful polymer screening; risk of physical instability (recrystallization). | XRD, DSC.[15] |
Note: The fold increase is an estimate. Actual results for this compound must be determined experimentally. A study on pyrazolo[3,4-d]pyrimidine derivatives showed that polymer-drug formulations significantly improved apparent water solubility and enhanced cytotoxic effects compared to the free drugs, demonstrating the effectiveness of this approach for this specific chemical class.[24][25][26]
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2015). Cyclodextrin inclusion complexes: Novel techniques to improve solubility of poorly soluble drugs: A review. Journal of Drug Delivery and Therapeutics, 5(2), 1-8.
- Gao, Y., Jones, D., & Andrews, G. P. (2025). Predicting Drug-Polymer Compatibility in Amorphous Solid Dispersions by MD Simulation: On the Trap of Solvation Free Energies. Molecular Pharmaceutics, 22(2), 760-770.
- Nikolić, I., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 13(8), 1185.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-6.
- Anderson, B. D. (2017). Predicting solubility/miscibility in amorphous dispersions: It's time to move beyond regular solution theories. Journal of Pharmaceutical Sciences, 106(12), 3379-3387.
- Gupta, S. S., Kulkarni, S., & Meena, A. (2014). Prediction of Drug–Polymer Miscibility through the use of Solubility Parameter based Flory–Huggins Interaction Parameter and the Experimental Validation: PEG as Model Polymer. Journal of Pharmaceutical Sciences, 103(1), 207-216.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Marsac, P. J., Shamblin, S. L., & Taylor, L. S. (2008). Estimation of drug-polymer miscibility and solubility in amorphous solid dispersions using experimentally determined interaction parameters. Pharmaceutical Research, 25(11), 2417-2427.
- Khan Academy. (n.d.). pH and solubility.
- askIITians. (2025, March 11). How does pH affect solubility?
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
- Shah, S., Maddineni, S., Lu, J., & Repka, M. A. (2013). Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. Pharmaceutical Development and Technology, 18(6), 1335-1345.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- Brown, M. B. (2017). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology, 41(10).
- Semalty, A., et al. (2011). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 124-128.
- Wang, Y., et al. (2022). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. Journal of Pharmaceutical Sciences, 111(1), 224-233.
- Wang, L., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(21), 3948.
- Al-Hossaini, A. M., et al. (2023). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. Polymers, 15(21), 4301.
- Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197.
- BioDuro. (n.d.). ADME Solubility Assay.
- Quan, P., et al. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics, 14(8), 1735.
- Crystal Pharmatech Co., Ltd. (n.d.). ASD Column | Understanding the ASD Preparation Methods and Selecting the Optimal Method for Solution.
- PCBIS. (n.d.). Kinetic solubility.
- ResearchGate. (n.d.).
- Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254758, NoName_3849.
- MedCrave online. (2019, July 2). Solid dispersions: A technology for improving bioavailability.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Alshehri, S., et al. (2020). Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of Glimepiride–Captisol Inclusion Complexes. ACS Omega, 5(32), 20438-20448.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (n.d.).
- Alshehri, S., et al. (2020). Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of Glimepiride–Captisol Inclusion Complexes. ACS Omega.
- Mishra, S. M., et al. (2017). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 41, 148-159.
- Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- Pharma Excipients. (2021).
- Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
- American Pharmaceutical Review. (2016, December 1).
- ResearchGate. (2013, March 22).
- ResearchGate. (n.d.).
- Pharmaceutical Technology. (2007).
- Panacea Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
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- 幺米Lab实验室. (n.d.). This compound, 95.0%.
- National Center for Biotechnology Information. (2024, October 15).
- ChemShuttle. (n.d.). This compound.
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Technical Support Center: N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO
Welcome to the technical support center for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and handling of this compound when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
I. Introduction to this compound
This compound is a member of the pyrazolopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1][2] The stability of this compound in its solubilized form is critical for obtaining reliable and consistent results in any downstream application. DMSO is a common solvent for such hydrophobic molecules; however, its unique properties and potential for interaction with the solute and environment necessitate careful handling and storage protocols.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound dissolved in DMSO.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
-
Symptom: Your compound, which is fully dissolved in a DMSO stock solution, precipitates or "crashes out" when you dilute it into your aqueous experimental medium (e.g., cell culture media, assay buffer). Your solution may appear cloudy or contain visible particulates.[3][4]
-
Causality: This is a common phenomenon driven by a drastic change in solvent polarity. This compound is likely hydrophobic and readily dissolves in the polar aprotic solvent DMSO. However, upon dilution into an aqueous buffer, the overall polarity of the solution increases significantly. The hydrophobic compound is then forced out of the solution as it is not sufficiently soluble in the high water content of the final medium.[5]
-
Solutions & Best Practices:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains compound solubility. While the tolerance varies between assays and cell lines, a final DMSO concentration of <0.5% is generally well-tolerated.[5] You may need to perform a vehicle tolerance study for your specific system.
-
Serial Dilution Strategy: Instead of a large, single dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. Always validate the effect of the higher DMSO concentration on your experimental system.
-
Consider Alternative Solvents: For highly sensitive applications, exploring alternative, more aqueous-compatible solvents or formulation strategies such as using cyclodextrins may be necessary.[6]
-
Gentle Warming and Mixing: After dilution, gentle warming (e.g., to 37°C) and thorough but gentle mixing can sometimes help to redissolve microprecipitates. However, be cautious about the thermal stability of your compound.
-
Issue 2: Inconsistent or Diminished Compound Activity Over Time
-
Symptom: You observe a decrease in the expected biological or chemical activity of your compound in experiments conducted with older DMSO stock solutions compared to freshly prepared ones.
-
Causality: This issue often points to compound degradation in the DMSO stock solution. Several factors can contribute to this:
-
Oxidation: Although less common for many compounds in DMSO, oxidation can still occur, especially with prolonged exposure to air and light.
-
Improper Storage Temperature: Storing the DMSO stock at room temperature for extended periods can accelerate degradation. While many compounds are stable for several months at room temperature in DMSO, the probability of degradation increases over time.[11]
-
Solutions & Best Practices:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions to minimize the presence of water.[3]
-
Proper Aliquoting and Storage: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[12] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.
-
Inert Gas Overlay: For highly sensitive compounds, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing and freezing to displace oxygen.
-
Regular Stability Checks: For long-term studies, it is advisable to periodically check the purity and concentration of your stock solution using analytical methods like HPLC-MS or NMR.[13]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a DMSO stock solution of this compound?
A1: Based on general best practices for small molecules in DMSO and the supplier's recommendation for the solid compound, the following storage conditions are advised:
-
Short-term (1-2 weeks): Storage at 2-8°C is acceptable.[14]
-
Long-term (months to years): Aliquot the stock solution into single-use vials and store at -20°C or, for maximum stability, at -80°C.[12] This minimizes degradation and the effects of repeated freeze-thaw cycles.
Q2: Will repeated freeze-thaw cycles of my DMSO stock solution degrade this compound?
A2: While it is always best practice to aliquot stock solutions to minimize freeze-thaw cycles, several studies have shown that for a diverse range of compounds, a limited number of freeze-thaw cycles (e.g., up to 11 or even 25) do not cause significant degradation.[9][15][16] The primary risk associated with repeated freeze-thaw cycles is the introduction of atmospheric moisture into the stock solution each time it is opened, which can lead to hydrolysis over time.[17]
Q3: How can I check the stability of my this compound in DMSO over time?
A3: The most reliable way to assess the stability of your compound is through analytical chemistry techniques.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This method can separate the parent compound from any degradation products and confirm their identities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and allow for the detection of degradation products by observing changes in the chemical shifts and the appearance of new signals.[13] A protocol for stability assessment is provided in the next section.
Q4: My DMSO is frozen when I take it out of the freezer. Is this a problem?
A4: No, this is normal. DMSO has a relatively high freezing point of about 18.5°C (65.3°F).[5] You can thaw it by bringing it to room temperature. It is important to ensure the compound is fully redissolved by vortexing or gentle warming before use, especially if the stock is at a high concentration, as the compound may have come out of solution during the freezing process.
IV. Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Pre-handling: Before opening the vial of solid this compound, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Solvent: Use high-purity, anhydrous DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial of the solid compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[3]
-
Aliquoting: Immediately after dissolution, dispense the stock solution into smaller, single-use aliquots in tightly sealed, low-retention vials (e.g., polypropylene or glass).
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC-MS
This protocol outlines a general procedure for monitoring the stability of this compound in a DMSO stock solution.
-
Workflow Diagram:
Caption: Workflow for assessing compound stability in DMSO over time using HPLC-MS.
-
Step-by-Step Method:
-
Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Immediately after preparation, take an aliquot for "Time 0" analysis and store it at -80°C.
-
Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve a test aliquot and the "Time 0" aliquot.
-
Allow both aliquots to thaw completely and vortex to ensure homogeneity.
-
Dilute a small volume of each stock to a suitable concentration for HPLC-MS analysis using an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the samples by a validated HPLC-MS method.
-
Compare the peak area of the parent compound in the test sample to that of the "Time 0" sample to determine the percentage of compound remaining.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. Use the mass spectrometer to identify these potential degradants.
-
Data Summary Table:
| Storage Condition | Time Point | % Compound Remaining (vs. Time 0) | Notes |
| -80°C | 1 Month | >99% | Expected to be highly stable. |
| -20°C | 1 Month | >98% | Generally considered a stable storage condition. |
| 4°C | 1 Month | Data to be filled | Potential for slow degradation. |
| Room Temperature | 1 Month | Data to be filled | Higher potential for degradation. |
Note: The data in this table is illustrative and should be replaced with your experimental findings.
V. References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
Reddit Discussion on Freeze-Thaw Cycles. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. r/labrats. [Link]
-
ResearchGate Discussion on DMSO Storage. (2015). What is the best right way of storing DMSO in research lab?. [Link]
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Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
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Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]
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Popa-Burke, I. G., et al. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 9(6), 528-536.
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How to store 99.9% DMSO properly? - Blog. (2025). [Link]
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Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). [Link]
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Popa-Burke, I. G., et al. (2009). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 14(7), 842-849.
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Yufeng, L. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
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ResearchGate Discussion on Compound Precipitation. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]
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ResearchGate Discussion on Avoiding Precipitation. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. [Link]
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ResearchGate Discussion on Short-Term Storage. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]
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What are the storage conditions for long - term preservation of 99.9% DMSO? - Blog. (2025). [Link]
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Richard, D. J., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Bioorganic & Medicinal Chemistry Letters, 19(24), 7013-7017.
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Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases, 7(9), 2634-2646.
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Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
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El-Gamal, M. I., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(23), 8565.
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Al-Ostoot, F. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 1686.
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Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
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El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(12), 1475-1502.
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Wiet-Herteleer, J., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(20), 13693-13711.
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Abdel-Gawad, H., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 5348-5383.
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Kim, J., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 27(19), 6649.
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Human Metabolome Database. (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). [Link]
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Shawali, A. S., et al. (2007). Synthesis of Pyrazolo[3,4-d]pyrimidine. Journal of the Iranian Chemical Society, 4(1), 117-122.
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Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876.
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Li, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(10), 104111.
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Cereda, E., et al. (2017). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 22(9), 1533.
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PubChem. (n.d.). N-cyclohexyl-1H-pyrazolo[5,4-d]pyrimidin-4-amine. [Link]
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Technical Support Center: Managing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers utilizing pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide is designed to provide you with expert insights and practical troubleshooting strategies to anticipate, identify, and mitigate off-target effects during your experiments. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, valued for its ability to mimic the adenine ring of ATP and engage with the hinge region of kinase active sites.[1][2] This very property, however, can lead to a lack of absolute specificity, creating challenges in interpreting experimental data. This resource will help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a kinase inhibitor and why are they a concern with the pyrazolo[3,4-d]pyrimidine scaffold?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[3] For pyrazolo[3,4-d]pyrimidine inhibitors, which are designed to block specific kinases, off-target binding can modulate other signaling pathways. This is a significant concern because the pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" that can fit into the highly conserved ATP-binding pocket of many kinases across the human kinome.[1][2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of compensatory signaling pathways that confound data interpretation.[3][4]
Q2: My pyrazolo[3,4-d]pyrimidine inhibitor is showing activity in a cell line that doesn't express the intended target kinase. What does this mean?
A2: This is a strong indication of off-target activity.[3] The inhibitor is likely interacting with one or more other kinases or proteins present in that cell line. For example, while Ibrutinib is a potent BTK inhibitor, its pyrazolo[3,4-d]pyrimidine core and reactive warhead can also lead to covalent modification of other kinases with a conserved cysteine, such as EGFR and ITK.[1] It is crucial to characterize the inhibitor's selectivity profile to understand its activity in different cellular contexts.
Q3: I'm observing unexpected cellular phenotypes that don't align with the known function of the target kinase. How can I begin to investigate this?
A3: Unanticipated cellular responses often suggest the inhibition of other signaling pathways.[3] A multi-pronged approach is recommended to investigate this:
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify other potential targets.[3][5]
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related signaling pathways.[3]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the primary target should rescue the on-target effects but not the off-target phenotypes.[3]
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases. The ability of pyrazolo[3,4-d]pyrimidine inhibitors to engage multiple targets is being intentionally leveraged to develop multi-kinase inhibitors for cancer therapy.[6] For instance, inhibitors that dually target EGFR and VEGFR can offer improved antitumor efficacy.[6] However, even when therapeutically beneficial, it is critical to be aware of and characterize all significant biological activities of a compound.
Troubleshooting Guide: From Bench to Interpretation
This section provides detailed troubleshooting for common issues encountered when working with pyrazolo[3,4-d]pyrimidine inhibitors.
Issue 1: High Levels of Cytotoxicity at Effective Concentrations
You've determined the IC50 of your inhibitor for the target kinase, but at that concentration, you observe significant, generalized cell death that complicates your functional assays.
Logical Framework for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for high inhibitor cytotoxicity.
Troubleshooting Steps & Rationale:
| Potential Cause | Troubleshooting Action | Rationale & Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen: Utilize a service or in-house panel to screen your inhibitor against hundreds of kinases.[7][8] 2. Test inhibitors with different chemical scaffolds: Use a structurally different inhibitor that targets the same primary kinase.[3] | 1. This will provide a comprehensive list of unintended kinase targets, which may be responsible for the cytotoxicity. 2. If cytotoxicity persists with a different scaffold, it is more likely an on-target effect. If it is alleviated, off-target effects of your pyrazolo[3,4-d]pyrimidine are the likely cause. |
| Inappropriate Dosage / On-Target Toxicity | 1. Perform a detailed dose-response curve: Determine the lowest effective concentration that inhibits the target without causing widespread cell death. 2. Use target knockout/knockdown cells: If available, these cells should be resistant to the on-target effects of the drug. | 1. It's possible the therapeutic window is narrow. Finding the optimal concentration is key. 2. If knockout/knockdown cells still die, it confirms the toxicity is due to off-target effects. |
| Compound Solubility & Vehicle Effects | 1. Check inhibitor solubility in your media: Ensure the compound is not precipitating out of solution at the working concentration. 2. Use a vehicle control (e.g., DMSO): Ensure the solvent itself is not causing toxicity at the concentration used. | 1. Precipitated compound can cause non-specific cellular stress and death. 2. This is a critical control to eliminate solvent-induced toxicity as the cause. |
Issue 2: Inconsistent or Unexpected Experimental Results
Your inhibitor shows variable effects on downstream signaling or cellular phenotype across experiments or in different cell lines.
Logical Framework for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Troubleshooting Steps & Rationale:
| Potential Cause | Troubleshooting Action | Rationale & Expected Outcome |
| Activation of Compensatory Signaling Pathways | Use Western blotting to probe for activation of known compensatory pathways: For example, if you are inhibiting a kinase in the PI3K pathway, check for upregulation of the MAPK/ERK pathway.[3] | Cells often adapt to kinase inhibition by activating parallel survival pathways. This can mask the effect of your inhibitor or produce unexpected phenotypes. Identifying these changes is crucial for accurate data interpretation. |
| Cell Line-Specific Effects | Test your inhibitor in multiple cell lines: Compare the effects in cell lines with different genetic backgrounds and kinase expression profiles. | The off-target profile of an inhibitor can vary significantly between cell lines due to differences in their expressed kinomes. Consistent effects across multiple lines strengthen the conclusion of on-target activity. |
| Variable Target Engagement in Cells | Perform a cellular target engagement assay: Use a technique like NanoBRET™ to measure the binding of your inhibitor to its target inside intact cells.[9][10][11] | A potent biochemical IC50 does not always translate to effective target inhibition in a cellular environment due to factors like cell permeability and intracellular ATP concentrations. This assay confirms that your drug is reaching and binding to its intended target in your experimental system.[10][12] |
Experimental Protocols: A Practical Guide
Protocol 1: Profiling Inhibitor Selectivity using Kinome Scanning
This protocol outlines the general workflow for assessing the selectivity of your pyrazolo[3,4-d]pyrimidine inhibitor. This is typically performed as a fee-for-service by specialized CROs.
Workflow for Kinome Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity via kinome scanning.
-
Compound Submission: Provide your pyrazolo[3,4-d]pyrimidine inhibitor at high purity (>95%) to the screening service.
-
Concentration Selection: Choose a screening concentration. A single high concentration (e.g., 1 µM) is often used to identify potential off-targets.
-
Assay Performance: The compound is tested against a large panel of recombinant kinases. Kinase activity is measured, typically using a radiometric assay that quantifies the transfer of ³³P-ATP to a substrate.[8]
-
Data Analysis: Results are provided as the percentage of inhibition for each kinase. This data can be used to calculate a selectivity score and visualized on a kinome map to easily identify off-target hits.
Protocol 2: Validating Cellular Target Engagement with NanoBRET™ Assay
This protocol provides a conceptual overview of how to confirm your inhibitor binds its target in live cells.
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the ATP pocket of the target kinase.
-
Inhibitor Titration: Treat the cells with a serial dilution of your pyrazolo[3,4-d]pyrimidine inhibitor.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
High BRET signal: In the absence of your inhibitor, the fluorescent tracer binds to the NanoLuc®-kinase fusion, bringing the two close and generating a high BRET signal.
-
Low BRET signal: Your inhibitor competes with the tracer for the ATP binding pocket. As your inhibitor displaces the tracer, the distance between the tracer and NanoLuc® increases, leading to a decrease in the BRET signal.[9]
-
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the potency of your compound in a physiological context.
This structured approach will empower you to design more robust experiments, accurately interpret your findings, and confidently advance your research on pyrazolo[3,4-d]pyrimidine inhibitors.
References
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020-02-13). ACS Medicinal Chemistry Letters. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. [Link]
-
Design strategy for the target pyrazolo[3,4-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2025-12-30). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (n.d.). MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024-10-24). NIH. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024-01-09). RSC Publishing. [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025-08-07). ScienceDirect. [Link]
-
Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. (2008-03-13). PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). PMC - NIH. [Link]
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023-04-20). Taylor & Francis Online. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011-10-30). PMC - PubMed Central. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research. [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Concentration for Cell-Based Assays
Welcome to the technical support guide for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with the in-depth guidance required to effectively utilize this compound in cell-based assays. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot issues and generate reliable, reproducible data.
The compound this compound belongs to the pyrazolopyrimidine class of molecules.[1][2] This structural class is known for its diverse pharmacological activities, frequently targeting protein kinases by acting as ATP mimetics.[1][3][4] Therefore, determining the precise optimal concentration is not merely a procedural step but the critical factor for achieving meaningful and interpretable results.
Frequently Asked Questions (FAQs)
This section addresses initial questions you may have before starting your experiments.
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound (CAS No. 313225-39-7) is a small molecule inhibitor belonging to the pyrazolopyrimidine family. Compounds in this class are well-documented as kinase inhibitors, which function by competing with ATP for the binding site on the enzyme.[1][3] For example, different pyrazolopyrimidine analogs have been developed to inhibit targets such as Calcium-Dependent Protein Kinase 1 (CDPK1), Autophagy-Related Protein 7 (ATG7), and HIV-1 integrase.[1][2][5][6] While the specific target of this particular molecule may vary, its primary mechanism is likely the inhibition of a cellular signaling pathway. One vendor suggests it may be used for PDE5 inhibition studies.
Q2: Why is determining the optimal concentration so critical?
A2: The concentration of the compound directly dictates its biological effect.
-
Too Low: You may not observe any effect, leading to a false-negative result where you incorrectly conclude the compound is inactive.
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Too High: You may induce non-specific cytotoxicity or off-target effects, where the observed cell death is not related to the intended biological target.[7] This can mask the compound's true mechanism of action and lead to misleading conclusions.[8] The goal is to identify a concentration range that demonstrates a specific biological effect (e.g., inhibition of a pathway) without causing widespread, non-specific cell death.[9]
Q3: What solvent should I use to prepare a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecule inhibitors like this one.[10] It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) so that the final concentration of DMSO in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for my first experiment?
A4: For a compound with unknown potency, it is advisable to test a wide range of concentrations in a logarithmic series. A typical starting range for a dose-response experiment would be from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[11] This broad range increases the likelihood of identifying the active concentration window in a single experiment, which can then be refined in subsequent assays.
Core Experimental Protocol: Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce a specific biological process by 50%.[9] It is the most important parameter for quantifying a compound's potency. This protocol details how to determine the IC50 using a standard cell viability assay, such as the MTT assay.
Underlying Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of living cells.[12] Dead cells do not exhibit this activity.[10]
Workflow for IC50 Determination
Caption: Workflow for determining IC50 using an MTT assay.
Step-by-Step Methodology
Materials:
-
This compound
-
High-purity DMSO
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Store at -20°C or -80°C for long-term stability.
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure you are using cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well).[10] The goal is to have the cells be ~70-80% confluent at the end of the assay.
-
Allow cells to adhere and resume growth for 24 hours in a CO2 incubator at 37°C.[11] This recovery period is essential for normalizing cell health before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium. For a range of 0.1 µM to 100 µM, you might prepare 2X working solutions of 200, 20, 2, 0.2 µM, etc.
-
Crucially, prepare a vehicle control. This contains the same final concentration of DMSO as your highest compound concentration but no compound.[11] This control validates that any observed effects are due to the compound and not the solvent.
-
Also include a "medium only" or blank control without cells to measure background absorbance.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubate the plate for your desired treatment duration, typically 48 to 72 hours.[11]
-
-
MTT Assay and Measurement:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate for an additional 3-4 hours at 37°C. During this time, you should see purple formazan crystals forming in viable cells.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan.[10]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[13]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10][13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control, which represents 100% viability.
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value.[13]
-
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q5: All my cells, including the vehicle control, look unhealthy or have detached. What's wrong?
A5: This points to a problem with the general cell culture conditions, not the compound itself.
-
Contamination: This is the most common culprit.[14] Check your cultures under a microscope for signs of bacterial (cloudy media, rapid pH drop) or fungal (filamentous structures) contamination. Mycoplasma contamination is not visible but can alter cell health and metabolism; routine testing is highly recommended.[14]
-
High DMSO Concentration: Ensure your final DMSO concentration in the wells is below 0.5%, and ideally at or below 0.1%. Even low concentrations of DMSO can be toxic to sensitive cell lines.
-
Poor Cell Health: Ensure you are using cells from a low passage number and that they were healthy and actively dividing before you started the experiment.
Q6: I'm not seeing any effect on cell viability, even at the highest concentration (100 µM). What should I do?
A6: This could indicate several possibilities.
-
Compound Inactivity: The compound may not be potent against your specific cell line or target.
-
Compound Solubility: The compound may be precipitating out of the culture medium at higher concentrations. Inspect the wells under a microscope for visible precipitate. If you see crystals, the effective concentration is much lower than intended. You may need to use a different solvent system or add a small amount of a solubilizing agent, though this must be carefully validated.
-
Incorrect Assay: A viability assay (like MTT) measures metabolic activity and cell death.[12] If your compound is cytostatic (stops cell proliferation) rather than cytotoxic (kills cells), you might not see a strong signal in an MTT assay over 48-72 hours. Consider using an assay that directly measures cell number (e.g., Crystal Violet staining) or DNA synthesis (e.g., BrdU incorporation).
Q7: My dose-response curve is not sigmoidal (S-shaped). Why?
A7: An ideal dose-response curve has a clear top and bottom plateau with a sloped region in between. Deviations can be informative.
-
No Bottom Plateau: If viability continues to drop at your highest concentration, it means you haven't reached the maximal effect. You need to extend the concentration range higher in your next experiment.
-
Shallow Curve: A very shallow slope suggests a weak or complex biological response.
-
Biphasic Curve (U-shaped): This can indicate complex pharmacology, such as activation at low doses and inhibition at high doses, or the presence of off-target effects at different concentrations.
Q8: My results are not reproducible between experiments. How can I improve consistency?
A8: Reproducibility is key for reliable data.[15]
-
Standardize Cell Seeding: Inconsistent cell numbers at the start of the experiment are a major source of variability. Always use a precise cell counting method (e.g., automated cell counter) and ensure even cell distribution in the wells by gentle swirling of the plate.
-
Use a Master Mix: When preparing your compound dilutions, make a master mix for each concentration to ensure every replicate well receives the exact same solution.
-
Beware of Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium and not use them for experimental data.[10]
-
Consistent Incubation Times: Ensure the treatment and assay incubation times are identical for every experiment.
Data Summary Table: Example IC50 Values
The following table illustrates how you might summarize your findings for different cell lines. The interpretation provides context for the quantitative data.
| Cell Line | IC50 Value (µM) | Hill Slope | R² of Curve Fit | Interpretation |
| MCF-7 | 2.5 | -1.1 | 0.99 | Potent activity with a standard dose-response relationship. |
| A549 | 15.8 | -0.8 | 0.98 | Moderate activity. The shallower slope might suggest a different mechanism or lower target engagement. |
| HEK293 | > 100 | N/A | N/A | No significant cytotoxic effect observed in the tested range. May indicate target is not present or essential in this cell line. |
Visualizing the Mechanism: Hypothetical Kinase Inhibition Pathway
Since pyrazolopyrimidines often function as kinase inhibitors, understanding their place in a signaling cascade is crucial. The diagram below illustrates a representative pathway where an inhibitor might act.
Caption: Representative kinase cascade (e.g., MAPK pathway).
This diagram shows how an external signal (Growth Factor) can trigger a phosphorylation cascade that ultimately leads to a cellular response like proliferation. A kinase inhibitor, such as a pyrazolopyrimidine, would typically bind to one of the kinases in this pathway (e.g., RAF), preventing it from phosphorylating its downstream target and thereby blocking the signal.
References
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- GoldBio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Ojo, K. K., et al. (2020). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- BenchChem. (n.d.). Determining AC710 IC50 Values Using Cell Viability Assays: Application Notes and Protocols.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Washington University School of Medicine. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis.
- PubMed. (2020). Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors.
- Visikol. (2022). The Importance of IC50 Determination.
- PubMed. (2020). Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting (-)-Domesticine Cell Assays.
- PubMed. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis.
- ChemShuttle. (n.d.). This compound.
- Smolecule. (n.d.). n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.
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Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[3,4-d]pyrimidines are a privileged scaffold in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2][3] However, their synthesis can present several challenges.[4][5] This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of pyrazolo[3,4-d]pyrimidines, offering potential causes and actionable solutions.
Question 1: I am experiencing very low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?
Answer:
Low yields in the cyclization step are a frequent and frustrating issue. The root cause often lies in one of several areas: the quality of the precursor, the reaction conditions, or the work-up procedure.
Probable Causes & Solutions:
-
Purity of Precursors: The purity of your starting materials, particularly the aminopyrazole precursor, is critical. Impurities can significantly interfere with the cyclization reaction.[6][7]
-
Solution: Ensure the aminopyrazole and other reactants are of high purity. It is highly recommended to purify the precursor by recrystallization or column chromatography before proceeding to the cyclization step.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the reaction outcome.
-
Solvent: High-boiling point solvents like formamide are often used to drive the reaction to completion.[6] Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis of intermediates and side reactions.
-
Temperature: The optimal temperature for cyclization is sensitive. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to the formation of degradation products and side reactions.[4][6] It is advisable to perform small-scale experiments with a temperature gradient to identify the optimal condition.
-
Catalyst: If a catalyst is employed, its activity is paramount. For instance, in microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been shown to enhance yields and shorten reaction times.[6] Ensure the catalyst is not deactivated and is used in the correct loading.
-
-
Inadequate Reaction Monitoring: Without proper monitoring, it's difficult to determine the optimal reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the reaction has reached completion and to avoid the formation of degradation products from prolonged reaction times.
-
Experimental Protocol: A General Procedure for Cyclization
The following is a general protocol for the cyclization of a 5-amino-1-substituted-pyrazole-4-carbonitrile with formic acid to yield a pyrazolo[3,4-d]pyrimidin-4-ol.[8]
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolo[3,4-d]pyrimidines, especially when using unsymmetrical starting materials.[4][5][7]
Probable Causes & Solutions:
-
Nature of the Starting Materials: The electronic and steric properties of the substituents on the pyrazole ring and the incoming group can influence the site of reaction.
-
Solution: Carefully consider the directing effects of your substituents. In some cases, using a starting material with a blocking group that can be removed later may be a viable strategy.
-
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction.[7]
-
Solution: A systematic optimization of reaction conditions is recommended. For instance, for N-alkylation, the choice of base and solvent can be critical in directing the alkylation to the desired nitrogen atom.[9][10] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.
-
-
Separation of Regioisomers: If the formation of regioisomers cannot be avoided, an efficient purification method is necessary.
-
Solution: Flash column chromatography is the most common method for separating regioisomers.[7] A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Workflow for Addressing Regioselectivity Issues
Caption: A workflow for troubleshooting regioselectivity in pyrazolo[3,4-d]pyrimidine synthesis.
Question 3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation can be a major obstacle to achieving high purity and yield. Understanding the potential side reactions is key to mitigating them.
Probable Causes & Solutions:
-
Dimroth Rearrangement: In reactions involving the formation of the pyrimidine ring, a Dimroth rearrangement can occur, leading to the formation of an isomeric product.[11][12]
-
Solution: The propensity for this rearrangement is influenced by reaction conditions such as temperature and pH. In some cases, a lower reaction temperature may favor the desired product.
-
-
Hydrolysis of Intermediates: If water is present in the reaction mixture, hydrolysis of sensitive functional groups, such as cyano groups on the pyrazole precursor, can occur.[6]
-
Solution: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Over-alkylation: In N-alkylation reactions, dialkylation can be a competing side reaction.
-
Solution: Use a controlled amount of the alkylating agent (e.g., 1.05 to 1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.
-
Question 4: I am having difficulty purifying my final pyrazolo[3,4-d]pyrimidine product. What are some effective purification strategies?
Answer:
The purification of pyrazolo[3,4-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for co-eluting byproducts.[7][13]
Effective Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[7]
-
Mobile Phase: A systematic approach to eluent selection is crucial. A good starting point is a gradient of hexane and ethyl acetate. For more polar compounds, a gradient of dichloromethane and methanol may be more effective.
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting chromatographic purification.[7] This may involve aqueous washes with solutions of sodium bicarbonate, dilute acid, or brine, followed by drying of the organic layer.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of pyrazolo[3,4-d]pyrimidines.
Question 1: What are the most common synthetic routes to the pyrazolo[3,4-d]pyrimidine core?
Answer:
Several synthetic strategies have been developed for the construction of the pyrazolo[3,4-d]pyrimidine scaffold.[4] A very common and versatile approach starts from a substituted 5-aminopyrazole-4-carbonitrile. This intermediate can be cyclized with various one-carbon sources to form the pyrimidine ring.
General Synthetic Pathway
Caption: A common synthetic route to the pyrazolo[3,4-d]pyrimidine core.
Question 2: How do I choose the appropriate starting materials for my target pyrazolo[3,4-d]pyrimidine derivative?
Answer:
The choice of starting materials is dictated by the desired substitution pattern on the final molecule. The substituents on the pyrazole ring are typically introduced via the choice of the starting hydrazine and the acrylonitrile derivative. The substituents on the pyrimidine ring are introduced during or after the cyclization step. For example, to synthesize a 1-aryl-substituted pyrazolo[3,4-d]pyrimidine, one would start with the corresponding arylhydrazine.
Question 3: What are the key considerations for N-alkylation of the pyrazolo[3,4-d]pyrimidine core?
Answer:
N-alkylation is a common method for introducing diversity to the pyrazolo[3,4-d]pyrimidine scaffold.[9][10] Key considerations include:
-
Regioselectivity: The pyrazolo[3,4-d]pyrimidine core has multiple nitrogen atoms that can be alkylated. The choice of base, solvent, and reaction temperature can influence the site of alkylation.
-
Alkylation Agent: The reactivity of the alkylating agent (e.g., alkyl halide, mesylate) will affect the required reaction conditions.
-
Protecting Groups: In some cases, it may be necessary to use protecting groups to ensure alkylation occurs at the desired position.
Question 4: What are the best analytical techniques for characterizing my synthesized pyrazolo[3,4-d]pyrimidine compounds?
Answer:
A combination of spectroscopic techniques is essential for the unambiguous characterization of pyrazolo[3,4-d]pyrimidine derivatives.[8][14]
| Technique | Information Provided |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H). |
| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds.[8][10] |
References
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Wang, T., Xiong, J., Wang, W., Li, R., Tang, X., & Xiong, F. (2015). Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement. RSC Advances, 5(25), 19123-19127. [Link]
-
Kumar, A., ChM, S., & Singh, R. K. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids, 35(1), 43-52. [Link]
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Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 480-485. [Link]
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ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]
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Adhigaman, K., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(32), 22949-22961. [Link]
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ResearchGate. (n.d.). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative.... ResearchGate. [Link]
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Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [https://www.semantic scholar.org/paper/Synthesis-of-some-novel-pyrazolo[3%2C4-d]pyrimidine-Oliveira-Campos-Salaheldin/e6e7f2275727e1f48625293297a7a13674684534]([Link] scholar.org/paper/Synthesis-of-some-novel-pyrazolo[3%2C4-d]pyrimidine-Oliveira-Campos-Salaheldin/e6e7f2275727e1f48625293297a7a13674684534)
-
Rosemeyer, H. (2004). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 32(4), 1447-1456. [Link]
-
Çelik, F., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link]
-
Future Medicinal Chemistry. (n.d.). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Science. [Link]
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Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Springer. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Springer. [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
- Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
-
ACS Publications. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. ACS Publications. [Link]
-
IRIS. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. IRIS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed Central. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis methods of pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Unexpected Results in Experiments with CDK Inhibitors
Welcome to the technical support center for researchers utilizing Cyclin-Dependent Kinase (CDK) inhibitors. This guide is designed to address common and unexpected experimental outcomes, providing in-depth troubleshooting strategies and the underlying scientific rationale to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments with CDK inhibitors. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Phenotypic Observations: Efficacy and Toxicity
Q1: I'm not observing the expected anti-proliferative or cytotoxic effect of my CDK inhibitor in my cancer cell line. What are the possible reasons?
Several factors can contribute to a lack of efficacy. It is crucial to systematically investigate these possibilities to understand your results.
Potential Causes & Troubleshooting Steps:
-
Cell-Line Dependence: The anti-tumor effects of CDK inhibitors are highly context-dependent.[1][2] For instance, cancers driven by specific oncogenes like MYC may show increased sensitivity to certain CDK inhibitors.[1]
-
Actionable Step: Research the genetic background of your cell line. Does it possess the molecular characteristics that would predict sensitivity to the specific CDK inhibitor you are using? Consider testing a panel of cell lines with varying genetic backgrounds.
-
-
Drug Resistance: The cancer cells may have intrinsic or acquired resistance to the CDK inhibitor.[1][3][4] Mechanisms of resistance are varied and can include:
-
Target Alterations: Mutations in the target CDK or amplification of the CDK gene can lead to reduced inhibitor binding or an overwhelming amount of the target protein.[3][5][6]
-
Bypass Pathways: Activation of alternative signaling pathways can compensate for the inhibition of the target CDK, allowing cell cycle progression to continue.[3][6][7] A common mechanism is the activation of the PI3K-AKT-mTOR pathway.[3][7]
-
Loss of Key Tumor Suppressors: Loss of function of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6, can render cells resistant to CDK4/6 inhibitors.[4][6]
-
Actionable Steps:
-
Confirm Target Engagement: Perform a Western blot to assess the phosphorylation status of the direct downstream target of your CDK inhibitor. For example, for CDK4/6 inhibitors, check the phosphorylation of Rb.[8][9] For CDK12 inhibitors, assess the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II CTD) at Serine 2.[1]
-
Sequence the Target Kinase: In resistant cells, sequence the gene encoding the target CDK to identify potential mutations that could interfere with inhibitor binding.[10]
-
Assess Protein Expression: Use Western blotting to compare the expression levels of the target CDK and key cell cycle proteins (e.g., cyclins, endogenous CDK inhibitors like p16, p21, p27) between sensitive and resistant cells.[3][5][6][10]
-
Phospho-Kinase Array: To identify potential bypass pathways, a phospho-kinase array can provide a broad overview of activated signaling pathways in your resistant cells compared to sensitive parental cells.[10]
-
-
-
Incorrect Assay Choice: The type of proliferation assay used can significantly impact the interpretation of results. ATP-based assays (like CellTiter-Glo®) can be misleading for cytostatic drugs like CDK4/6 inhibitors.[11][12][13] This is because cells arrested in G1 by CDK4/6 inhibition can continue to grow in size, leading to an increase in mitochondria and ATP, which can mask the anti-proliferative effect.[11][12][13]
-
Compound-Specific Issues:
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.[14][15]
-
Drug Efflux: The cells may be actively pumping the inhibitor out via efflux pumps like ABC transporters.[10]
-
Actionable Steps:
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its target inside the cell.[16]
-
Drug Efflux Assays: Utilize fluorescent dyes that are substrates for efflux pumps to determine if your cells are actively exporting the inhibitor.[10]
-
-
Q2: I'm observing unexpected or excessive toxicity in my cell culture at concentrations where I expect to see specific on-target effects. What could be the cause?
Unexpected toxicity is a common challenge and often points towards off-target effects or a misunderstanding of the inhibitor's full activity profile.[15][17]
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects: Many kinase inhibitors are not perfectly specific and can inhibit other kinases, sometimes with even greater potency than the intended target.[14][18][19][20][21] This is particularly true for first-generation, pan-CDK inhibitors.[22] These off-target activities can lead to unexpected phenotypes and toxicities.[16][17][23]
-
Actionable Steps:
-
Kinase Profiling: The most direct way to identify off-target kinases is to have your compound screened against a large panel of kinases.[16]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors that target the same CDK.[16] If they produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: A gold-standard experiment is to re-introduce a version of the target kinase that is resistant to the inhibitor.[16] If the toxic phenotype is reversed, it strongly suggests an on-target effect.[16]
-
-
-
On-Target Toxicity in a Specific Context: The observed toxicity may be a genuine on-target effect in your particular cell model.[15] For example, some cell lines may be exquisitely dependent on the target CDK for survival.
-
Actionable Step: Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for target engagement (e.g., phosphorylation of a key substrate).[15] A large discrepancy between these values may suggest off-target toxicity.
-
-
Induction of Replication Stress: Prolonged G1 arrest induced by CDK4/6 inhibitors can lead to the downregulation of replisome components.[24] Upon release from this arrest, cells may fail to complete DNA replication, leading to DNA damage and subsequent cell death or senescence.[24]
-
Actionable Step: Assess markers of DNA damage (e.g., γH2AX) and replication stress in your treated cells.
-
Molecular and Cellular Readouts
Q3: My cell cycle analysis results after CDK inhibitor treatment are ambiguous. How can I better interpret them?
Cell cycle analysis by flow cytometry is a powerful tool, but interpretation requires careful consideration of the specific CDK being inhibited and the expected cellular response.
Interpreting Cell Cycle Profiles:
-
CDK4/6 Inhibitors: These inhibitors are expected to cause an arrest in the G0/G1 phase of the cell cycle.[4][25] You should observe an accumulation of cells in G0/G1 and a corresponding decrease in the S and G2/M populations.
-
CDK1/2 Inhibitors: Inhibition of CDK2 can also lead to a G1 arrest, while CDK1 inhibition will cause a G2/M arrest.[2]
-
Pan-CDK Inhibitors: The effects of pan-CDK inhibitors can be more complex, potentially showing arrests at multiple phases of the cell cycle.[22]
Troubleshooting Ambiguous Results:
-
Partial Arrest: A partial G1 arrest could indicate insufficient inhibitor concentration, a short duration of treatment, or the presence of resistance mechanisms.
-
Actionable Step: Perform a dose-response and time-course experiment to optimize the treatment conditions.
-
-
Sub-G1 Peak: The appearance of a sub-G1 peak is often indicative of apoptosis and fragmented DNA.
-
Actionable Step: Confirm apoptosis using an alternative method, such as Annexin V staining or a caspase activity assay.
-
-
No Change in Cell Cycle Profile: This could be due to complete resistance to the inhibitor or issues with the inhibitor itself.
-
Actionable Step: Refer to the troubleshooting steps in Q1 to investigate potential resistance mechanisms and confirm target engagement.
-
Data Presentation: Example Cell Cycle Analysis Data
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | 45% | 35% | 20% | <1% |
| CDK4/6 Inhibitor (Low Dose) | 60% | 25% | 15% | <1% |
| CDK4/6 Inhibitor (High Dose) | 85% | 5% | 10% | <1% |
| Pan-CDK Inhibitor | 50% | 15% | 25% | 10% |
Q4: I am not observing the expected downstream effects on the expression of target genes after CDK inhibitor treatment. Why might this be?
CDK inhibitors that regulate transcription, such as those targeting CDK7, CDK9, and CDK12, are expected to alter the expression of specific genes. A lack of this effect can be due to several factors.
Potential Causes & Troubleshooting Steps:
-
Low Target Expression: Your cell line may not express sufficient levels of the target CDK or its activating cyclin partner.[15]
-
Incorrect Timepoint: The downstream effects of transcriptional CDK inhibition may be transient or delayed.
-
Actionable Step: Perform a time-course experiment to identify the optimal timepoint for observing changes in gene expression.[15]
-
-
Assay Issues: Problems with the experimental technique can lead to inconclusive results.
-
Actionable Step: For qPCR, ensure your primers are validated and have high efficiency. For Western blotting, confirm the quality and specificity of your antibodies.[15]
-
-
Cellular Context: The transcriptional output regulated by a specific CDK can be highly cell-type specific.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Rb (a marker of CDK4/6 activity)
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780, Ser807/811) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.[26]
Visualizations
Diagram 1: The CDK4/6-Rb-E2F Signaling Pathway
Caption: The canonical CDK4/6-Rb-E2F pathway regulating G1/S transition.
Diagram 2: Troubleshooting Workflow for Lack of CDK Inhibitor Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy with CDK inhibitors.
References
- BenchChem Technical Support Team. (2025). Interpreting unexpected results with Cdk12-IN-4. BenchChem.
-
Frontiers in Oncology. (2020). Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer. Frontiers. Retrieved from [Link]
-
Frontiers in Oncology. (2021). Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms. Frontiers. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). Technical Support Center: Minimizing Off-Target Effects of CDK19 Inhibitors. BenchChem.
-
Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega. Retrieved from [Link]
-
Spandidos Publications. (n.d.). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Spandidos Publications. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. BenchChem.
-
PubMed Central. (2023). Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature. National Institutes of Health. Retrieved from [Link]
-
Anticancer Research. (n.d.). Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies. International Institute of Anticancer Research. Retrieved from [Link]
-
PubMed Central. (n.d.). Unexpected Outcomes of CDK4/6 Inhibition. National Institutes of Health. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
-
National Institutes of Health. (n.d.). CDK4/6 inhibitors induce replication stress to cause long-term cell cycle withdrawal. National Institutes of Health. Retrieved from [Link]
-
PubMed Central. (2020). Quantifying CDK inhibitor selectivity in live cells. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2020). Quantifying CDK inhibitor selectivity in live cells. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclin-Dependent Kinases (CDK)4/6 inhibitors' toxicity profiles. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Retrieved from [Link]
-
Quora. (2014). What are the disadvantages of CDK 4/6 inhibitors?. Quora. Retrieved from [Link]
-
Journal of Experimental Medicine. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Rockefeller University Press. Retrieved from [Link]
-
Targeted Oncology. (2016). Overcoming Obstacles: Long Road to Success for CDK Inhibition. Targeted Oncology. Retrieved from [Link]
-
National Institutes of Health. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. National Institutes of Health. Retrieved from [Link]
-
PubMed Central. (n.d.). CDK inhibitors in cancer therapy, an overview of recent development. National Institutes of Health. Retrieved from [Link]
-
AACR Journals. (n.d.). CDK4/6 Inhibitor Biomarker Research: Are We Barking Up the Wrong Tree?. American Association for Cancer Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. National Institutes of Health. Retrieved from [Link]
-
American Chemical Society. (2024). Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics. American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemotherapy impacts on the cellular response to CDK4/6 inhibition: distinct mechanisms of interaction and efficacy in models of pancreatic cancer. National Institutes of Health. Retrieved from [Link]
-
Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Reaction Biology. Retrieved from [Link]
-
ResearchGate. (2025). CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Once Thought. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2018). The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies. National Institutes of Health. Retrieved from [Link]
-
American Association for Cancer Research. (2021). Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. AACR Publications. Retrieved from [Link]
-
ResearchGate. (2023). Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How do we interpret cell cycle analysis results or what do we have to explain after studying cell cycle analysis after treating cells with a compound?. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2023). Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project. National Institutes of Health. Retrieved from [Link]
-
Acta Pharmaceutica Sinica B. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. ScienceDirect. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
National Institutes of Health. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 4. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy impacts on the cellular response to CDK4/6 inhibition: distinct mechanisms of interaction and efficacy in models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. targetedonc.com [targetedonc.com]
- 21. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Cytotoxicity of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Non-Cancerous Cell Lines
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate and minimize unintended cytotoxic effects in your non-cancerous cell line models. Our goal is to empower you to achieve a clear therapeutic window and generate reliable, interpretable data.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries we receive from researchers.
Q1: I'm observing significant cytotoxicity in my non-cancerous control cell line, even at low concentrations. What are the likely causes?
A1: This is a common but solvable challenge. The cytotoxicity you're observing likely stems from one or more of four primary factors:
-
Off-Target Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" known to act as an ATP-competitive inhibitor for numerous protein kinases.[1][2] While the primary target may be dysregulated in cancer cells, essential "housekeeping" kinases in your non-cancerous cells may also be inhibited, leading to toxicity.[3]
-
Poor Compound Solubility: this compound is a hydrophobic molecule. If it precipitates out of your culture medium, these micro-aggregates can cause physical stress to cells and induce cytotoxicity, independent of the compound's pharmacological activity.[4]
-
Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, is toxic to cells at higher concentrations. We recommend keeping the final in-well concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid confounding cytotoxic effects.
-
Suboptimal Cell Health: Cells that are stressed—due to high passage number, nutrient depletion, or over-confluency—are significantly more susceptible to chemical insults.
Q2: My compound appears to be precipitating in the culture medium after dilution. How can I prevent this and what are the consequences?
A2: Precipitation is a critical issue that invalidates experimental results by creating uncertainty in the effective compound concentration and inducing non-specific cell death. To prevent this:
-
Prepare fresh dilutions: Avoid using stock dilutions that have been stored for extended periods.
-
Pre-warm your media: Adding a cold, concentrated compound stock to room temperature or warm media can cause it to crash out of solution. Ensure your media is at 37°C before adding the compound.
-
Use a serial dilution method: Instead of a single large dilution, perform serial dilutions in pre-warmed media to gradually lower the concentration.
-
Consider formulation aids: For persistent issues, incorporating a biocompatible solubilizing agent may be necessary. See Protocol 3 for an example using cyclodextrins.[5]
Q3: How can I determine if the cytotoxicity is an "on-target" or "off-target" effect?
A3: Differentiating between on-target and off-target effects is a key step in drug development. While definitive proof requires advanced techniques, you can gather strong evidence through these approaches:
-
Target Expression Analysis: Confirm if the intended molecular target of the compound is expressed in your non-cancerous cell line. If the target is absent, any observed cytotoxicity is, by definition, an off-target effect.
-
Rescue Experiments: If possible, overexpress the intended target in the non-cancerous cells. If this does not mitigate the cytotoxicity, it suggests off-target mechanisms are at play.
-
Use of Analogs: Test structurally similar but less active analogs of the compound. A study on pyrazolo[3,4-d]pyrimidines noted that the introduction of a cyclohexyl group (as in your compound) was not beneficial for cytotoxic activity against certain cancer cells, suggesting a potentially different activity profile that you can compare against other derivatives.[6]
Section 2: Troubleshooting Workflow for Unintended Cytotoxicity
If the FAQs have not resolved your issue, follow this systematic workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for cytotoxicity.
Step 1: Verify Core Experimental Parameters
Before assuming a compound-specific issue, ensure your foundational assay parameters are sound. Stressed cells produce unreliable data.
Table 1: Experimental Parameter Verification Checklist
| Parameter | Recommended Standard | Rationale |
|---|---|---|
| Cell Confluency | 70-80% at time of treatment | Over-confluent cells are stressed due to contact inhibition and nutrient depletion. Under-confluent cells may not respond uniformly. |
| Passage Number | <20 (cell line dependent) | High passage numbers can lead to genetic drift and altered phenotypes, including sensitivity to toxins. |
| Vehicle Control | Final DMSO conc. ≤ 0.5% | To ensure observed effects are from the compound, not the solvent.[7] |
| Media Quality | Freshly prepared, correct pH | Depleted or improperly stored media can stress cells. |
| Incubation Time | 24-72 hours | Start with a standard time point (e.g., 48h) and optimize. Prolonged exposure increases the chance of off-target toxicity. |
Step 2: Assess Compound Solubility and Stability (See Protocol 1)
Visually inspect your highest concentration wells under a microscope before and after incubation. Look for crystalline structures or amorphous precipitates. A stable solution is paramount.
Step 3: Determine the Therapeutic Window (See Protocol 2)
The core of your investigation is to quantify the compound's potency in your target cancer cell line versus its toxicity in the non-cancerous control. This is achieved by generating parallel dose-response curves and calculating the Selectivity Index (SI) .
-
Selectivity Index (SI) = IC50 (Non-Cancerous Cells) / IC50 (Cancer Cells)
An SI value >10 is generally considered a good starting point for a selective compound. Your goal is to find a concentration range that maximizes cancer cell inhibition while minimizing non-cancerous cell cytotoxicity.
Table 2: Example Selectivity Index Calculation
| Cell Line | Type | IC50 | Selectivity Index (SI) |
|---|---|---|---|
| A549 | Lung Carcinoma | 1.5 µM | \multirow{2}{*}{16.7 } |
| BEAS-2B | Normal Bronchial Epithelial | 25 µM | |
Step 4: Implement Advanced Formulation Strategies (See Protocol 3)
If optimizing experimental parameters is insufficient, enhancing the compound's formulation is the next logical step. The goal is to improve solubility and bioavailability, which can reduce the total dose required and mitigate toxicity.[8][9] Nanoparticle-based drug delivery systems are a powerful option for reducing the toxicity of small molecules by enabling targeted delivery and controlled release.[10][11]
Section 3: Key Protocols and Methodologies
Protocol 1: Preparation of a Stable, Low-Toxicity Stock Solution
-
Primary Stock Preparation: Dissolve this compound in 100% cell-culture grade DMSO to create a high-concentration primary stock (e.g., 10-20 mM). Sonicate briefly if needed to ensure complete dissolution. Store in small aliquots at -20°C or -80°C.
-
Intermediate Dilution: On the day of the experiment, thaw a fresh aliquot of the primary stock. Prepare an intermediate stock by diluting the primary stock in 100% DMSO.
-
Working Solution Preparation: Pre-warm a sufficient volume of complete culture medium to 37°C.
-
Final Dilution: To create your highest concentration working solution, add the intermediate stock to the pre-warmed medium dropwise while vortexing gently. The final DMSO concentration in this working solution should not exceed 1% if possible.
-
Serial Dilutions: Perform serial dilutions from this highest concentration working solution using pre-warmed complete culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
Protocol 2: Performing a Parallel Dose-Response Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed your cancer cell line and non-cancerous cell line in parallel in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Treatment: Remove the seeding medium and replace it with 100 µL of medium containing the serially diluted compound or the vehicle control.
-
Incubation: Incubate the plates for your desired exposure time (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell line.
-
Calculate the Selectivity Index (SI) as described in Step 3.
-
Protocol 3: Introduction to Formulation Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.
-
Complex Preparation: Prepare a solution of HP-β-CD in your culture medium (e.g., a 2:1 molar ratio of HP-β-CD to your compound).
-
Compound Addition: Add your compound (from a concentrated DMSO stock) to the HP-β-CD solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for complex formation.
-
Application: Use this complexed solution as your highest concentration stock for serial dilutions in your experiment.
-
Important Control: Remember to include a vehicle control containing HP-β-CD at the same concentration to ensure the excipient itself is not causing any effects.
Section 4: Understanding the Mechanism of Pyrazolopyrimidine Cytotoxicity
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[12] This structural mimicry allows it to enter the ATP-binding pocket of a wide range of protein kinases.[1] While this is advantageous for targeting dysregulated kinases in cancer, it also creates the potential for off-target inhibition.
Caption: On-target vs. Off-target effects of kinase inhibitors.
Non-cancerous cells rely on a multitude of kinases for essential processes like cell cycle progression, metabolism, and survival signaling. Non-selective inhibition of these kinases can disrupt cellular homeostasis and trigger apoptosis, resulting in the cytotoxicity you observe.[3][13] Improving the selectivity of inhibitors through chemical modification is a major focus of medicinal chemistry.[14][15] As a researcher using a defined compound, your primary strategies are to optimize the dose and formulation to exploit the therapeutic window where on-target effects dominate.
References
- Buschmann, H. J., & Schollmeyer, E. (2002).
- Kaur, S., et al. (2022).
- Onoue, S., et al. (2023).
- El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central (PMC) - NIH.
- Goldstein, D. M., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV.
- Gomaa, H. A. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Mishra, V., & Gupta, U. (2014). Formulation Strategies for High Dose Toxicology Studies: Case Studies.
- Patra, J. K., et al. (2019). A review of small molecules and drug delivery applications using gold and iron nanoparticles. PubMed Central (PMC) - NIH.
- Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies.
- Curran, K. J., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)
- CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles.
- Hewitt, S. L., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ling, T. C., et al. (2022). Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Tolba, M. F., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 11. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. osti.gov [osti.gov]
- 15. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Western Blotting After Treatment with N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for researchers utilizing N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in their experiments. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to ensure the generation of high-quality, reproducible Western blotting data.
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. This scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its structural similarity to the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[1][2][3] Therefore, when using this compound, it is crucial to consider its potential effects on cellular signaling pathways, particularly those regulated by protein phosphorylation.
This guide will walk you through potential challenges and provide scientifically-grounded solutions to refine your Western blotting protocol when working with this and similar kinase inhibitors.
I. Understanding Your Inhibitor: The First Step to a Successful Western Blot
Before embarking on a Western blotting experiment, it is paramount to characterize the activity of this compound in your specific cellular model.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of the inhibitor to use for my experiments?
A1: The optimal concentration, often the IC50 (half-maximal inhibitory concentration), should be determined empirically for your specific cell line and target of interest. A dose-response experiment is the most effective method.
Experimental Workflow: Dose-Response Curve
-
Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a fixed period (e.g., 1, 6, or 24 hours). A wide concentration range is recommended for the initial experiment (e.g., 1 nM to 100 µM).
-
Cell Lysis: After treatment, lyse the cells in a buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.[4]
-
Western Blotting: Perform a Western blot to assess the phosphorylation status of a known downstream target of the kinase you are investigating.
-
Analysis: Quantify the band intensities and plot them against the inhibitor concentration to determine the IC50.
Q2: What is the ideal treatment duration?
A2: The optimal treatment time depends on the signaling pathway you are investigating. Some phosphorylation events are transient, occurring within minutes of treatment, while others may require several hours to manifest. A time-course experiment is recommended.
Experimental Workflow: Time-Course Experiment
-
Cell Seeding and Treatment: Seed cells as described above. Treat the cells with a fixed, effective concentration of the inhibitor (determined from your dose-response experiment) for various durations (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).
-
Cell Lysis and Western Blotting: Lyse the cells at each time point and perform a Western blot for your target of interest.
-
Analysis: Analyze the band intensities to identify the time point at which the maximal effect of the inhibitor is observed.
II. Troubleshooting Your Western Blot: A Problem-Oriented Guide
This section addresses common issues encountered during Western blotting experiments involving kinase inhibitors and provides actionable solutions.
Problem 1: Weak or No Signal for Phosphorylated Protein
| Potential Causes | Solutions & Rationale |
| Ineffective Inhibition | The concentration or duration of the inhibitor treatment may be suboptimal. Solution: Re-evaluate your dose-response and time-course experiments to ensure you are using the inhibitor under conditions that elicit a measurable biological response. |
| Phosphatase Activity | Phosphatases in your cell lysate may have dephosphorylated your target protein. Solution: Always use a lysis buffer supplemented with a broad-spectrum phosphatase inhibitor cocktail.[4] Keep your samples on ice at all times to minimize enzymatic activity. |
| Low Protein Abundance | The phosphorylated form of your target protein may be present at very low levels. Solution: Increase the amount of protein loaded onto the gel.[5][6] You may also consider enriching your sample for the protein of interest through immunoprecipitation. |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Solution: Perform an antibody titration to determine the optimal dilution for your experimental setup.[7] |
| Inefficient Transfer | The transfer of your protein from the gel to the membrane may be incomplete. Solution: Optimize your transfer conditions (voltage, time). For larger proteins, consider a wet transfer system, which often provides better efficiency. |
Problem 2: High Background
| Potential Causes | Solutions & Rationale |
| Inappropriate Blocking Agent | For phospho-specific antibodies, milk-based blockers can be problematic as they contain casein, a phosphoprotein, which can lead to high background.[7] Solution: Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions. |
| Insufficient Washing | Inadequate washing can leave behind unbound primary and secondary antibodies. Solution: Increase the number and duration of your wash steps with TBST.[6][7] |
| Antibody Concentration Too High | Excessive primary or secondary antibody concentrations can lead to non-specific binding. Solution: Optimize your antibody dilutions through titration.[5][6] |
Problem 3: Non-Specific Bands
| Potential Causes | Solutions & Rationale |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Solution: Ensure your primary antibody has been validated for specificity.[8] Consider using a more specific, affinity-purified antibody. |
| Protein Degradation | Proteases released during cell lysis can degrade your target protein, leading to smaller, non-specific bands.[5] Solution: Always use a lysis buffer containing a protease inhibitor cocktail and keep samples on ice.[5] |
| Overloading Protein | Loading too much protein can lead to "bleed-over" between lanes and the appearance of non-specific bands.[5] Solution: Reduce the amount of protein loaded per well. |
Problem 4: Inconsistent Loading Control
| Potential Causes | Solutions & Rationale |
| Inhibitor Affects Loading Control Expression | The kinase inhibitor treatment may alter the expression of commonly used loading controls (e.g., GAPDH, β-actin). Solution: It is crucial to validate that your chosen loading control is not affected by the experimental treatment. Run a preliminary Western blot to assess the expression of several common loading controls after inhibitor treatment. |
| Pipetting Errors | Inaccurate protein quantification or loading can lead to variability. Solution: Use a reliable protein quantification assay (e.g., BCA) and be meticulous when loading your samples. |
III. Key Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
After treatment, place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a fresh tube and determine the protein concentration.
Stripping and Reprobing Membranes
To conserve precious samples, you can strip the membrane of the primary and secondary antibodies and reprobe it with another antibody (e.g., for the total protein or a loading control).[9][10][11][12][13]
Mild Stripping Protocol
-
Wash the membrane in TBST to remove the chemiluminescent substrate.
-
Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water) for 5-10 minutes at room temperature with agitation.[9]
-
Repeat the incubation with fresh stripping buffer.
-
Wash the membrane extensively in PBS and then TBST.
-
Block the membrane and proceed with the immunodetection protocol for the next primary antibody.
Harsh Stripping Protocol (if mild stripping is ineffective)
-
In a fume hood, incubate the membrane in a stripping buffer containing β-mercaptoethanol (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) for up to 45 minutes at 50°C with agitation.[9][10]
-
Wash the membrane thoroughly under running water to remove all traces of β-mercaptoethanol.[9]
-
Wash extensively in TBST.
-
Block the membrane and proceed with the next immunodetection.
Note: It is not recommended to make quantitative comparisons between targets probed before and after stripping, as some protein may be lost during the process.[9][10]
IV. Visualizing the Workflow and Pathway
Caption: Western Blotting Workflow for Kinase Inhibitor Studies.
Caption: Generic Kinase Signaling Pathway Inhibition.
V. Summary Tables for Quick Reference
Recommended Reagent Compositions
| Reagent | Composition |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl, pH 7.4; 150 mM NaCl; 1% NP-40; 0.5% sodium deoxycholate; 0.1% SDS; Protease and Phosphatase Inhibitor Cocktails |
| Blocking Buffer | 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) |
| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 |
Antibody Dilution Starting Points
| Antibody Type | Recommended Dilution Range |
| Primary Antibody | 1:500 - 1:2000 |
| Secondary Antibody | 1:5000 - 1:20,000 |
Note: These are general recommendations. The optimal dilution for each antibody must be determined empirically.
VI. References
-
Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Addgene. (2024). Antibodies 101: Stripping and Reprobing Western Blots. Retrieved from [Link]
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from [Link]
-
Future Journal of Pharmaceutical Sciences. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]
-
Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved from [Link]
-
Bio-Rad. (n.d.). Stripping and Reprobing. Retrieved from [Link]
-
ResearchGate. (2009). WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]
-
National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (2021). What should I do to detect phospho proteins in western blot and prevent non-specific binding?. Retrieved from [Link]
-
National Institutes of Health. (2023). Comprehensive Optimization of Western Blotting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
- 12. Stripping and Reprobing Western Blot Membrane: Problems and Solutions | Cytiva [cytivalifesciences.com.cn]
- 13. bio-rad.com [bio-rad.com]
Addressing batch-to-batch variability of synthesized N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Technical Support Center: A Guide to Synthesizing N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center dedicated to the synthesis of this compound (CAS 313225-39-7). This molecule is a member of the pyrazolopyrimidine class, a privileged scaffold in medicinal chemistry known for its kinase inhibitory activities and potential applications in oncology.[1][2] The structural analogy of the pyrazolo[3,4-d]pyrimidine core to natural purines like adenine makes it a potent pharmacophore.[1][3]
However, its multi-step synthesis presents challenges, with batch-to-batch variability being a significant hurdle for researchers aiming for reproducibility and scale-up. This guide provides in-depth troubleshooting advice and standardized protocols to help you navigate these challenges, ensuring consistent yield and purity.
Visualizing the Synthetic Pathway
Understanding the complete synthetic route is the first step in diagnosing variability. The most common pathway involves a four-step sequence starting from the construction of the pyrazole ring, followed by the formation of the pyrimidine ring, a chlorination step, and a final nucleophilic aromatic substitution (SNAr).
Caption: A common synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis.
Question 1: My yield for the pyrazolopyrimidinone intermediate (Step 2) is consistently low and the product appears discolored. What's going wrong?
Answer: This is a critical cyclization step, and variability here will cascade through the entire synthesis. The issues typically stem from two sources: starting material quality and reaction conditions.
-
Causality - Starting Material Purity: The precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, is often synthesized from phenylhydrazine and a malononitrile derivative.[4] Impurities from this initial step, such as unreacted starting materials or regioisomers, can interfere with the subsequent cyclization.
-
Causality - Reaction Conditions: The cyclization with formamide or formic acid requires high temperatures (reflux).[5][6] If the temperature is too low, the reaction will be incomplete. If it is too high or held for too long, thermal degradation can occur, leading to discoloration and tar formation.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting, confirm the purity of your 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile using ¹H-NMR and HPLC. It should be a clean, off-white solid. If impurities are detected, recrystallize from ethanol or a similar solvent.
-
Optimize Reaction Time & Temperature: Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot has been consumed. Avoid unnecessarily long reflux times.
-
Ensure Anhydrous Conditions: While not always strictly necessary for this step, adsorbed water in the starting material or solvent can sometimes lead to side reactions. Ensure reagents are dry.
-
Question 2: The chlorination with POCl₃ (Step 3) results in a dark, tarry reaction mixture and a difficult work-up. How can this be improved?
Answer: The conversion of the pyrimidinone to the 4-chloro intermediate is an aggressive reaction and a common source of yield loss and impurity generation.
-
Causality - Reagent Quality and Control: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis, which can reduce its efficacy and generate acidic byproducts that promote side reactions. The reaction is also highly exothermic. Uncontrolled addition can lead to a rapid temperature spike, causing decomposition of the substrate and polymerization, resulting in the characteristic dark tar.[6]
-
Troubleshooting Steps:
-
Use Fresh POCl₃: Always use a fresh bottle of POCl₃ or distill older reagent before use.
-
Controlled Reagent Addition: If scaling up, add the substrate to the POCl₃ in portions at a controlled temperature (e.g., 0-10 °C) before slowly heating to reflux.
-
Work-up Procedure: The work-up is critical. Quenching the reaction by pouring it onto crushed ice must be done slowly and with vigorous stirring in a well-ventilated fume hood. This neutralizes the excess POCl₃ and precipitates the product. Insufficient cooling or stirring can cause localized heating and degradation.
-
Isolate the Intermediate: The 4-chloro intermediate is often unstable. It is best to isolate it, ensure it is dry, and proceed to the next step promptly. Storage should be under an inert atmosphere at a low temperature.
-
Question 3: In the final substitution step (Step 4), my TLC shows the desired product, but also a significant spot corresponding to the pyrimidinone starting material from Step 2. Why is this happening?
Answer: The presence of the pyrimidinone starting material (1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) indicates the hydrolysis of your 4-chloro intermediate.
-
Causality - Hydrolysis: The 4-chloro position on the pyrazolopyrimidine ring is highly activated towards nucleophilic substitution. Water is a competing nucleophile with your cyclohexylamine. If there is significant moisture in your solvent, base, or cyclohexylamine, it will react with the chloro-intermediate to revert it to the pyrimidinone.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, acetonitrile, or isopropanol). Ensure your base (e.g., DIPEA, Et₃N) and cyclohexylamine are also dry.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of cyclohexylamine to ensure it outcompetes any trace water.
-
Monitor the Reaction: Follow the disappearance of the 4-chloro intermediate by TLC or HPLC.[7] Once it is consumed, proceed with the work-up to prevent potential product degradation over extended reaction times.
-
Question 4: My final product purity is stuck at ~95% after recrystallization, with a persistent unknown impurity. How do I proceed?
Answer: This suggests the presence of a structurally similar impurity that co-crystallizes with your product.
-
Causality - Isomeric Impurities: One common issue in pyrazole synthesis is the formation of regioisomers.[8] Depending on the initial cyclization conditions, you may have formed a small amount of an isomeric pyrazolopyrimidine scaffold, which would then carry through the entire synthesis. These isomers often have very similar polarities and crystallization properties to the desired product.
-
Troubleshooting Steps:
-
Impurity Identification: Isolate the impurity using preparative HPLC or careful column chromatography. Characterize its structure using high-resolution mass spectrometry (HRMS) and 2D NMR techniques.
-
Alternative Purification: If co-crystallization is the issue, switch purification methods. Flash column chromatography on silica gel is the next logical step. See the table below for recommended solvent systems.
-
Process Re-evaluation: If an isomer is confirmed, you must revisit the initial pyrazole formation step (before Step 1) to optimize for regioselectivity. This often involves screening different catalysts, solvents, or temperatures.
-
Caption: A logical workflow for troubleshooting synthesis variability.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials?
A1: The quality of your starting materials is paramount. For this synthesis, pay close attention to:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Purity >98%, free of regioisomers.
-
Phosphorus Oxychloride (POCl₃): Should be colorless. A yellow or brown tint indicates decomposition and hydrolysis. Purity >99%.
-
Cyclohexylamine: Purity >99%, with a low water content (<0.1%).
Q2: What analytical methods are essential for ensuring batch consistency?
A2: A robust analytical package is non-negotiable for controlling variability.
-
In-Process Controls (IPCs): Use TLC for quick qualitative checks and HPLC for quantitative analysis of reaction completion and intermediate purity.[7]
-
Final Product Release: A comprehensive Certificate of Analysis (CoA) for each batch should include:
Q3: How should I store the key intermediates and the final product?
A3: Proper storage is crucial for stability.
-
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate): This is the most sensitive intermediate. Store in an airtight container under an inert atmosphere (argon or nitrogen) at 2-8°C.[10] Use promptly after synthesis.
-
Final Product: The final amine is generally more stable. Store it protected from light in a well-sealed container at room temperature. For long-term storage, 2-8°C is recommended.[10]
Key Data & Protocols
Table 1: Critical Process Parameters & Their Impact
| Parameter | Step | Potential Impact of Deviation | Recommended Control |
| Reaction Temperature | 3 (Chlorination) | Too high: Decomposition, tar formation. Too low: Incomplete reaction. | Add reagents cold, then heat slowly to a controlled reflux. |
| Moisture Content | 4 (Substitution) | Hydrolysis of chloro-intermediate, leading to pyrimidinone impurity. | Use anhydrous solvents and reagents. |
| Reagent Stoichiometry | 4 (Substitution) | Insufficient amine: Incomplete reaction. Gross excess: Purification issues. | Use 1.1-1.5 eq. of cyclohexylamine. |
| Work-up pH | 3 & 4 | Incorrect pH can lead to product precipitation issues or degradation. | Control pH during quenching and extractions. |
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for monitoring reaction progress and final product purity.[11]
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.22 µm syringe filter before injection.[7]
Protocol 2: Standard Recrystallization of Final Product
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Isopropanol or ethanol are often good starting points.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. This source discusses regioselective formation, highlighting the potential for isomeric impurities. Available at: [Link]
-
Khafagy, M. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Details synthesis from aminopyrazole carbonitrile using formic acid and provides characterization data. Available at: [Link]
-
Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Reviews the importance of the pyrazolopyrimidine scaffold as an analog of purines. Available at: [Link]
-
El-Moussaouy, M., et al. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Discusses the potential for isomerization in related pyrimidine systems. Available at: [Link]
-
Serafin, K., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Describes multi-step synthesis and characterization of related compounds. Available at: [Link]
-
Chevillard, F., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Provides examples of detailed characterization including ¹H-NMR and HR-MS for similar structures. Available at: [Link]
-
Gaponov, K. V., et al. (2022). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Details reaction conditions and monitoring by TLC. Available at: [Link]
-
Molbase (n.d.). N-cyclohexyl-2-(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)-N-phenylacetamide. Lists related chemical structures. Available at: [Link]
-
Al-Obaid, A. M., et al. (2019). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Shows a synthetic pathway involving formamide cyclization and POCl₃ chlorination. Available at: [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Describes synthesis and characterization of various pyrazolopyrimidine derivatives. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Details various synthetic modifications on the pyrazolopyrimidine core. Available at: [Link]
-
Eldehna, W. M., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Shows the introduction of a cyclohexyl group at the 4-position. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Highlights 5-aminopyrazole derivatives as key starting materials. Available at: [Link]
-
Al-Said, M. S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][7][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. Discusses synthesis and bioactivity of related fused heterocyclic systems. Available at: [Link]
-
Konopski, L., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Describes purification challenges including separation of regioisomers by HPLC. Available at: [Link]
-
Swain, B., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Review on the importance and biological activity of pyrazolopyrimidines. Available at: [Link]
-
El-Moussaouy, M., et al. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Provides further evidence for potential isomerization in related scaffolds. Available at: [Link]
-
Jasim, H. A., & Al-Masoudi, W. A. (2022). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Describes general synthesis of pyrazolo[3,4-d]pyrimidines. Available at: [Link]
-
Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Details synthetic routes for functionalization of the pyrazolopyrimidine core. Available at: [Link]
-
Sadek, K. U., et al. (2018). Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. Discusses various synthetic protocols for pyrazolopyrimidines. Available at: [Link]
-
Z-h. Li, et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Details the synthesis and biological evaluation of related kinase inhibitors. Available at: [Link]
-
El-Morsy, A. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Provides synthetic schemes for various derivatives. Available at: [Link]
-
PubChem (n.d.). 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. PubChem Compound Summary for CID 143943. Available at: [Link].
-
PubChem (n.d.). N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. PubChem Compound Summary for CID 254758. Available at: [Link].
-
O. V. Gidran, et al. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Provides characterization data for a related compound. Available at: [Link].
-
Zhang, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Describes synthesis of similar compounds. Available at: [Link].
-
Chevillard, F., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Provides detailed spectroscopic data for related molecules. Available at: [Link].
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Validation & Comparative
A Comparative Guide to CDK2 Inhibitors: Evaluating N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target for therapeutic intervention. Its critical role in cell cycle progression, specifically the G1/S phase transition, makes it a focal point for the development of novel anti-cancer agents.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, driving unchecked cellular proliferation.[3] This guide provides a comparative analysis of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other prominent CDK2 inhibitors, offering insights into their biochemical potency, selectivity, and cellular effects, supported by experimental data.
While this compound is primarily documented as a phosphodiesterase 5 (PDE5) inhibitor, its core pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in the realm of kinase inhibition, particularly for CDKs.[1][4][5][6] This structural motif serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site.[4][6][7] This guide, therefore, evaluates this compound's potential as a CDK2 inhibitor by comparing it with established agents that either share its core structure or represent other significant chemical classes of CDK2 inhibitors.
The CDK2 Signaling Pathway: A Target for Cancer Therapy
The activity of CDK2 is intricately regulated by its binding to cyclin partners, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in the G1 to S phase transition, while the CDK2/cyclin A complex governs progression through the S phase.[8][9] The pathway is a central hub for signals that control cell proliferation, and its aberrant activation is a common feature in many cancers.
Figure 1: Simplified CDK2 signaling pathway illustrating the points of intervention for CDK2 inhibitors.
Comparative Analysis of CDK2 Inhibitors
This section provides a head-to-head comparison of this compound with three well-characterized CDK2 inhibitors: Roscovitine (Seliciclib), Milciclib, and Dinaciclib. The comparison focuses on their biochemical potency, selectivity, and cellular effects.
| Inhibitor | Chemical Scaffold | CDK2 IC50 | Selectivity Profile | Key Cellular Effects |
| This compound | Pyrazolo[3,4-d]pyrimidine | Not Reported | Primarily a PDE5 inhibitor.[10] Potential for CDK2 inhibition based on scaffold.[1][4][5][6] | Unknown in the context of CDK2 inhibition. |
| Roscovitine (Seliciclib) | Purine analogue | ~0.7 µM[7][11] | Inhibits CDK1, CDK5, CDK7, and CDK9 at similar concentrations.[12] | G1/S and G2/M cell cycle arrest, induction of apoptosis.[13][14] |
| Milciclib | Pyrazolo[3,4-d]pyrimidine | 45 nM (CDK2/cyclin A)[15][16] | Also inhibits CDK1, CDK4, CDK5, CDK7, and TrkA.[15][16] | G1 cell cycle arrest, induction of autophagy.[15] |
| Dinaciclib | Pyridine-based | 1 nM[5][17] | Potent inhibitor of CDK1, CDK5, and CDK9 as well.[5][17] | G2/M cell cycle arrest, induction of apoptosis. |
Experimental Methodologies for Inhibitor Characterization
The following protocols outline standard experimental procedures for evaluating the efficacy of CDK2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CDK2.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol for a Radiometric Kinase Assay:
-
Reaction Setup: In a 96-well plate, combine recombinant CDK2/cyclin A or E enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of the test inhibitor in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Step-by-Step Protocol using a Luminescent Cell Viability Assay:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Detection: Add a reagent that lyses the cells and contains a substrate for luciferase and luciferase itself. The amount of ATP in viable cells is proportional to the luminescence produced.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Cell Cycle Analysis
This method determines the effect of the inhibitor on the distribution of cells in different phases of the cell cycle.
Step-by-Step Protocol using Flow Cytometry:
-
Cell Treatment: Treat cancer cells with the test inhibitor at a concentration around its GI50 for a specific duration (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G1, S, and G2/M populations are identified by their distinct DNA content. Quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
While this compound is not an established CDK2 inhibitor, its pyrazolo[3,4-d]pyrimidine core is a highly promising scaffold for the development of potent and selective CDK2 inhibitors, as exemplified by Milciclib.[15][16] The comparative data presented for established inhibitors like Roscovitine, Milciclib, and Dinaciclib highlight the diverse chemical space and inhibitory profiles that have been explored in the quest for effective CDK2-targeted therapies.
Future research should focus on the systematic evaluation of this compound and its analogues for CDK2 inhibitory activity. Structure-activity relationship (SAR) studies, guided by the extensive knowledge base of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, could lead to the discovery of novel compounds with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for such investigations, paving the way for the development of next-generation CDK2 inhibitors for cancer therapy.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Center for Biotechnology Information. Available at: [Link]
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Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers. Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d... Semantic Scholar. Available at: [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]
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A Comparative Guide to Validating Novel Kinase Inhibitors: A Case Study with N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and the Positive Control, Dasatinib
Abstract
The validation of a novel bioactive compound is a cornerstone of preclinical drug discovery. This guide provides a comprehensive framework for researchers to rigorously assess the activity of a novel pyrazolo[3,á-d]pyrimidine-based compound, N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of various protein kinases.[1][2][3] Given this heritage, we hypothesize that our compound of interest acts as a kinase inhibitor. This guide details a systematic approach to validate its activity, using the potent, clinically approved multi-kinase inhibitor Dasatinib as a positive control, with a particular focus on Src family kinases (SFKs).
Introduction: The Rationale for a Positive Control
This compound belongs to a class of compounds that are bioisosteres of adenine, the core component of ATP.[1][2] This structural mimicry makes them ideal candidates for kinase inhibitors. Indeed, numerous pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of oncogenic kinases, including Src family kinases (SFKs).[3][4][5] SFKs are non-receptor tyrosine kinases that are critical regulators of numerous cellular processes such as cell growth, migration, and survival.[6][7][8] Their dysregulation is a common feature in many cancers, making them a key therapeutic target.[7]
To validate the biological activity of a novel compound, a positive control is indispensable. It serves as a benchmark, ensuring that the experimental systems and assays are performing as expected. A well-chosen positive control provides a reference for potency and allows for the contextualization of the novel compound's effects.
Selection of Positive Control: Dasatinib
For this guide, we have selected Dasatinib as the positive control. The rationale is threefold:
-
Potency and Target Profile : Dasatinib is a highly potent, second-generation tyrosine kinase inhibitor that strongly inhibits BCR-ABL and the Src family kinases (SRC, LCK, YES, FYN).[9][10][11] This makes it an excellent benchmark for our putative SFK inhibitor.
-
Clinical Relevance : As an FDA-approved medication for certain types of leukemia, Dasatinib's mechanism of action and cellular effects are extensively characterized.[12]
-
Mechanism of Action : Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, a feature that contributes to its high efficacy.[9][10] This well-understood mechanism provides a solid basis for comparative studies.
This guide will walk through a three-tiered validation process: (1) direct enzymatic inhibition, (2) target engagement within a cellular context, and (3) functional cellular outcomes.
Experimental Validation Workflow
A logical, stepwise approach is crucial for robust validation. We will proceed from a direct, in vitro biochemical assay to more complex cell-based assays that measure downstream functional consequences of target inhibition.
Caption: Experimental validation workflow.
Tier 1: In Vitro Biochemical Assay
Objective: To determine the direct inhibitory effect of this compound on Src kinase activity and compare its potency (IC50) to Dasatinib.
The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of an IC50 value.
Protocol: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation : Prepare Src Kinase Reaction Buffer, Src kinase enzyme, substrate peptide (e.g., Poly(E,Y)4:1), and ATP solutions as per the manufacturer's instructions (e.g., Promega).[13]
-
Compound Dilution : Prepare a serial dilution of this compound and Dasatinib in the appropriate buffer (e.g., starting from 100 µM down to 1 nM). Include a DMSO-only control.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of test compound or control, followed by 2.5 µL of a solution containing Src kinase and the substrate peptide.
-
Initiate Reaction : Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Detect ADP : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[13]
-
Measure Luminescence : Record the luminescence using a plate reader.
-
Data Analysis : Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
Expected Data Summary:
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | Src Kinase | 85 |
| Dasatinib (Positive Control) | Src Kinase | 5 |
Tier 2: Cellular Target Engagement
Objective: To confirm that the test compound can enter cells and inhibit the activity of Src kinase at its endogenous location.
We will measure the phosphorylation status of Src at tyrosine 416 (Y416). Phosphorylation at this site in the activation loop is a hallmark of Src activation. A successful inhibitor should decrease the levels of phospho-Src (Y416) in a dose-dependent manner.
Protocol: Western Blot for Phospho-Src (Y416)
-
Cell Culture and Treatment : Seed a suitable cell line with high basal Src activity (e.g., HT-29 colon cancer cells) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of this compound and Dasatinib for a predetermined time (e.g., 2 hours). Include a DMSO-only control.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Y416).[14][15][16]
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies against total Src and a loading control (e.g., GAPDH or ß-actin).
-
Densitometry Analysis : Quantify the band intensities to determine the ratio of p-Src (Y416) to total Src.
Tier 3: Functional Cellular Outcome
Objective: To determine if the observed target inhibition translates into a functional cellular effect, such as reduced cell viability or proliferation.
Since Src signaling is involved in cell proliferation and survival, we expect that its inhibition will lead to a decrease in the number of viable cells.[7] The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[17][18][19]
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding : Seed cells (e.g., HT-29) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and Dasatinib for 72 hours.
-
Assay Procedure : Equilibrate the plate to room temperature for 30 minutes.[18] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[17]
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure Luminescence : Record the luminescence with a plate reader.
-
Data Analysis : Calculate the percent cell viability relative to the DMSO-treated control wells. Plot the viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Expected Data Summary:
| Compound | Cell Line | EC50 (µM) [Hypothetical] |
| This compound | HT-29 | 1.5 |
| Dasatinib (Positive Control) | HT-29 | 0.1 |
Signaling Pathway Context
Understanding the signaling context is crucial for interpreting the experimental results. Src kinases are central nodes in many signaling pathways that are initiated by various cell surface receptors.
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A Researcher's Guide to the Kinase Cross-Reactivity Profile of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1)
Abstract
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolopyrimidine class, is a potent ATP-competitive kinase inhibitor.[1][2] Initially identified as a selective inhibitor of the Src family of non-receptor tyrosine kinases, its utility as a chemical probe is critically dependent on a thorough understanding of its kinase selectivity.[3][4] This guide provides an in-depth comparison of its inhibitory activity against its primary targets and notable off-targets. We will delve into the experimental methodologies required for robust kinase profiling, present a summary of cross-reactivity data, and discuss the structural determinants of its binding profile. This information is crucial for researchers in cell signaling and drug development to ensure the accurate interpretation of experimental results and to anticipate potential polypharmacological effects.[5][6]
Introduction: The Imperative of Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases that regulate nearly every aspect of cellular life.[7] Due to the highly conserved nature of the ATP-binding pocket across the kinome, achieving absolute specificity with small molecule inhibitors is a significant challenge.[6] this compound, more commonly known as PP1, emerged as a valuable tool for dissecting signaling pathways mediated by Src family kinases (SFKs), such as Src, Lck, and Fyn.[3][8]
Methodology: A Framework for Determining Kinase Selectivity
To quantitatively assess inhibitor selectivity, a robust and reproducible biochemical assay is essential. The most common approach is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce kinase activity by 50%.[13][14] Below is a generalized, high-throughput protocol for determining IC50 values across a panel of kinases.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a widely used format due to its high sensitivity and scalability.[15]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.[15]
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a serial dilution of this compound (PP1) in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Using an acoustic dispenser, spot nanoliter volumes of the compound dilutions into a 384-well white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[15]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate, comparable IC50 values.[14][15]
-
Dispense the kinase/substrate solution into the assay plate containing the pre-spotted compounds.
-
Allow the kinase and inhibitor to pre-incubate for 15-60 minutes at room temperature. This step allows the inhibitor to reach binding equilibrium.[15]
-
Initiate the phosphorylation reaction by adding the 2X ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[16]
-
-
Signal Generation & Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.[13][17]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other measurements.[16]
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[16]
-
Workflow Visualization:
Caption: Workflow for a luminescence-based kinase inhibitor IC50 determination assay.
Results: The Cross-Reactivity Profile of PP1
While developed as an Src-selective inhibitor, profiling studies have revealed that PP1 inhibits several other kinases, some with potencies comparable to its primary targets. This "polypharmacology" is critical to consider during experimental design.[3][18]
Table 1: Comparative Inhibitory Activity of this compound (PP1)
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity Note | Reference(s) |
| LCK | Tyrosine Kinase (Src Family) | 4 | Primary Target | [19] |
| FYN | Tyrosine Kinase (Src Family) | 5 | Primary Target | [19] |
| c-SRC | Tyrosine Kinase (Src Family) | 170 | Primary Target | [19] |
| c-KIT | Tyrosine Kinase (Receptor) | ~1000 | Significant Off-Target | [3][20] |
| BCR-ABL | Tyrosine Kinase (Fusion) | ~1000 | Significant Off-Target | [3][20] |
| PKD1 | Ser/Thr Kinase (CAMK) | 150 | Potent Off-Target | [19] |
| RIPK2 | Ser/Thr Kinase (TKL) | 130 | Potent Off-Target | [19] |
| VEGFR2 | Tyrosine Kinase (Receptor) | >10,000 | Low Affinity | [19] |
Note: IC50 values can vary between studies depending on assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Discussion & Mechanistic Insights
The data clearly demonstrate that while PP1 is a potent inhibitor of Src Family Kinases (SFKs), it is not entirely selective.[3][19] Its inhibitory activity against c-KIT and BCR-ABL, two clinically relevant tyrosine kinases, is particularly noteworthy.[3][18][20] Researchers using PP1 to probe Src signaling in cells where c-KIT or BCR-ABL are active must interpret their results with caution, as the observed phenotype may result from the inhibition of multiple kinases.[3]
The selectivity of ATP-competitive inhibitors like PP1 is often dictated by the identity of a single amino acid in the ATP-binding pocket known as the "gatekeeper" residue.[21][22]
-
Src Family Kinases (e.g., LCK, SRC): These kinases typically possess a medium-sized threonine residue at the gatekeeper position. The pyrazolopyrimidine core of PP1 fits comfortably into this pocket.[19]
-
Off-Targets (e.g., c-KIT, ABL): These kinases also have a threonine gatekeeper, contributing to the structural similarity of their ATP pockets and explaining the cross-reactivity of PP1.[21][23]
-
Resistant Kinases: Kinases with a large, bulky gatekeeper residue (like methionine or isoleucine) often exhibit steric hindrance that prevents inhibitors like PP1 from binding effectively, conferring resistance.[23][24][25]
The diagram below illustrates how PP1 can inhibit both its intended target (Src) and a key off-target (Abl), which share downstream signaling components, potentially complicating the interpretation of cellular outcomes.
Signaling Pathway Visualization:
Caption: Overlapping pathways of PP1's primary target (SRC) and a key off-target (ABL).
Conclusion and Best Practices
This compound (PP1) remains a potent and valuable chemical probe for studying Src family kinases. However, its utility is maximized when its limitations are acknowledged. The off-target activities against kinases such as c-KIT and BCR-ABL are significant and must be considered in the design and interpretation of experiments.
Recommendations for Researchers:
-
Use the Lowest Effective Concentration: Titrate PP1 to the lowest concentration that elicits the desired on-target effect to minimize off-target engagement.
-
Employ Orthogonal Tools: Whenever possible, confirm findings using a structurally distinct inhibitor with a different cross-reactivity profile (e.g., SU6656 for Src) or genetic approaches like siRNA or CRISPR.[3]
-
Consult Profiling Databases: Before starting experiments, review broad kinase profiling data available in public or commercial databases to understand the full spectrum of potential targets.
-
Validate in Your System: Confirm target engagement in your specific cellular context, for example, by demonstrating reduced phosphorylation of a direct substrate of the target kinase.
By adhering to these principles of scientific rigor, researchers can continue to leverage the power of chemical probes like PP1 to unravel the complex networks of kinase signaling.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Tatton, L., Tumbarello, D. A., & Tapon, N. (2002). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 277(50), 48477-48480. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). A general method for engineering analog-sensitive kinases. Methods in Enzymology, 434, 39-50. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS Chemical Biology, 11(12), 3213-3223. [Link]
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Mondal, J., Tiwary, P., & Berne, B. J. (2016). How a kinase inhibitor withstands gatekeeper residue mutations. Journal of the American Chemical Society, 138(14), 4608-4611. [Link]
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Taylor, S. S., & Kornev, A. P. (2011). Protein kinases: evolution of dynamic regulatory proteins. Trends in Biochemical Sciences, 36(2), 65-77. [Link]
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Eblen, S. T., Kumar, N. V., Shah, K., Henderson, M. J., Watts, C. K., Shokat, K. M., & Weber, M. J. (2003). Identification of novel ERK2 substrates through use of an engineered kinase and ATP analogs. Journal of Biological Chemistry, 278(17), 14926-14935. [Link]
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from Reaction Biology. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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A Researcher's Guide to Efficacy Comparison: Profiling Novel Pyrazolo[3,4-d]pyrimidine Derivatives Against Commercial CDK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, using N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a case study, in comparison to commercially available Cyclin-Dependent Kinase (CDK) inhibitors. While this compound is noted in some contexts for its potential as a PDE5 inhibitor, its core pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged scaffold" in the development of kinase inhibitors, including those targeting CDKs[1][2]. This guide will therefore proceed with a hypothetical evaluation of this compound as a potential CDK inhibitor to illustrate the necessary experimental comparisons against the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
The Central Role of CDKs in Cell Cycle Progression and Cancer
The cell cycle is a tightly regulated process that governs cell growth and division. Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as key regulatory engines of the cell cycle. In particular, the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway is pivotal for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.
The mechanism of action of CDK4/6 inhibitors is to block the phosphorylation of the Retinoblastoma (Rb) protein by the CDK4/6-cyclin D complex. This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication, thereby inducing a G1 cell cycle arrest.
Figure 1: Simplified CDK4/6 signaling pathway and the point of intervention for CDK inhibitors.
Commercially Available CDK Inhibitors: A Comparative Overview
Currently, three CDK4/6 inhibitors are FDA-approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®)[3][4][5][6]. While they share a common mechanism of action, there are subtle but important differences in their kinase selectivity, potency, and clinical profiles[7][8].
| Feature | Palbociclib (Ibrance®) | Ribociclib (Kisqali®) | Abemaciclib (Verzenio®) |
| Target Specificity | CDK4 and CDK6 | CDK4 and CDK6 | CDK4 and CDK6 (with higher potency for CDK4)[7][8] |
| Approved Indications | HR+/HER2- advanced or metastatic breast cancer[9] | HR+/HER2- advanced or metastatic breast cancer[10] | HR+/HER2- advanced or metastatic breast cancer[11] |
| Administration | Oral, with food | Oral, with or without food | Oral, with or without food |
| Common Side Effects | Neutropenia, leukopenia, fatigue | Neutropenia, nausea, fatigue | Diarrhea, neutropenia, fatigue |
| Clinical Trial Highlights | PALOMA trials demonstrated significant improvement in progression-free survival (PFS). | MONALEESA trials showed significant PFS and overall survival (OS) benefit. | MONARCH trials demonstrated significant PFS and OS benefit. |
Experimental Framework for Efficacy Comparison
To objectively compare the efficacy of a novel compound like this compound against the established CDK inhibitors, a multi-tiered experimental approach is necessary. This should progress from in vitro biochemical assays to cell-based assays and finally to more complex biological systems.
Figure 2: A tiered experimental workflow for evaluating a novel CDK inhibitor.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of the novel compound against CDK4 and CDK6 and to assess its selectivity across a broader kinase panel.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (this compound, Palbociclib, Ribociclib, Abemaciclib) in DMSO.
-
Prepare the kinase reaction buffer containing ATP and the biotinylated substrate peptide (e.g., a fragment of Rb).
-
Prepare the recombinant CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds, followed by the enzyme solution.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths to determine the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: A quantitative measure of the concentration of the novel compound required to inhibit 50% of the activity of CDK4 and CDK6. This will be directly compared to the IC50 values of the commercial inhibitors. A broader kinase panel screen will reveal the selectivity of the compound.
Cell-Based Assays
Objective: To evaluate the anti-proliferative effects of the novel compound in relevant cancer cell lines and to confirm its impact on cell cycle progression.
A. Cell Viability Assay (MTT or equivalent)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
-
Detection:
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
B. Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture and treat cells as described for the cell viability assay, using concentrations around the GI50 value.
-
-
Cell Preparation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
-
Staining:
-
Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, allowing for the quantification of DNA content in each cell.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcome: The cell viability assay will provide a measure of the compound's potency in inhibiting cancer cell growth. The cell cycle analysis will reveal if the compound induces G1 arrest, which is the hallmark of CDK4/6 inhibition.
Mechanism of Action Validation
Objective: To confirm that the novel compound inhibits the CDK4/6 pathway in cells by assessing the phosphorylation status of Rb.
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Treat cells with the test compounds for a shorter duration (e.g., 24 hours) to observe direct effects on protein phosphorylation.
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of Rb in cells treated with an effective CDK4/6 inhibitor. This provides direct evidence of target engagement in a cellular context.
Data Summary and Interpretation
The data from these experiments should be compiled into a clear, comparative format to facilitate interpretation.
Table 1: In Vitro Kinase Inhibition
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Selectivity (vs. other kinases) |
| This compound | Experimental Value | Experimental Value | Experimental Data |
| Palbociclib | Reference Value | Reference Value | High |
| Ribociclib | Reference Value | Reference Value | High |
| Abemaciclib | Reference Value | Reference Value | Moderate |
Table 2: Cellular Efficacy in MCF-7 Cells
| Compound | GI50 (µM) | % Cells in G1 (at GI50) | % Change in p-Rb/Rb (at GI50) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Palbociclib | Reference Value | Reference Value | Reference Value |
| Ribociclib | Reference Value | Reference Value | Reference Value |
| Abemaciclib | Reference Value | Reference Value | Reference Value |
A successful novel CDK inhibitor would ideally exhibit potent and selective inhibition of CDK4 and/or CDK6 in biochemical assays, translate this activity into potent anti-proliferative effects in cancer cell lines, induce a clear G1 cell cycle arrest, and demonstrably reduce the phosphorylation of Rb in a cellular context. The comparative data against Palbociclib, Ribociclib, and Abemaciclib will provide a benchmark for its potential as a therapeutic candidate.
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
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Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. Available at: [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Arkivoc. Available at: [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]
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Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research. Available at: [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents. Semantic Scholar. Available at: [Link]
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Abemaciclib. National Cancer Institute. Available at: [Link]
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N-cyclohexyl-2-(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)-N-phenylacetamide. Molbase. Available at: [Link]
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What is Abemaciclib used for? Patsnap Synapse. Available at: [Link]
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A Quick Overview of CDK4/6 Inhibitor Palbociclib. Pharmacy Times. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Available at: [Link]
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Synthesis of Some Pyrazolo[2]pyrimidine Derivatives for Biological Evaluation. ResearchGate. Available at: [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Available at: [Link]
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Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. Available at: [Link]
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ASCO23: adjuvant ribociclib yields promising results for early-stage breast cancer. Oncology Central. Available at: [Link]
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NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer. The ASCO Post. Available at: [Link]
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Cell cycle analysis. Wikipedia. Available at: [Link]
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Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. Available at: [Link]
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Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
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Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer. Tempus. Available at: [Link]
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Adjuvant Abemaciclib Plus Endocrine Therapy for Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative, High-Risk Early Breast Cancer: Results From a Preplanned monarchE Overall Survival Interim Analysis, Including 5-Year Efficacy Outcomes. Journal of Clinical Oncology. Available at: [Link]
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Five-Year NATALEE Data Show Ribociclib Improves Outcomes in High-Risk HR+/HER2– Early Breast Cancer. Pharmacy Times. Available at: [Link]
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Adjuvant Abemaciclib plus Endocrine Therapy Game-Changer in High-Risk, HR-Positive, HER2-Negative Early Breast Cancer. Cure Today. Available at: [Link]
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A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial. Annals of Oncology. Available at: [Link]
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Final Results of RIGHT Choice: Ribociclib Plus Endocrine Therapy Versus Combination Chemotherapy in Premenopausal Women With Clinically Aggressive Hormone Receptor–Positive/Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer. Journal of Clinical Oncology. Available at: [Link]
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Clinical Review - Abemaciclib (Verzenio). NCBI Bookshelf. Available at: [Link]
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Adjuvant Abemaciclib Plus Endocrine Therapy Improves OS in High-Risk HR+/HER2– Breast Cancer. OncLive. Available at: [Link]
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Real-world effectiveness of palbociclib plus endocrine therapy in HR+/HER2− advanced breast cancer: final results from the POLARIS trial. ESMO Open. Available at: [Link]
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CDK inhibitors in cancer therapy, an overview of recent development. Technology in Cancer Research & Treatment. Available at: [Link]
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Overall Survival With Palbociclib Plus Letrozole in Advanced Breast Cancer. Journal of Clinical Oncology. Available at: [Link]
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CDK4/6 Inhibitor Market Insights, Drugs and Forecast - 2034. DelveInsight. Available at: [Link]
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What are the brand names of CDK4/6 (Cyclin-Dependent Kinase 4/6) inhibitors used in breast cancer treatment? Dr.Oracle. Available at: [Link]
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Episode 333: Pharmacology 101: CDK Inhibitors. YouTube. Available at: [Link]
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Review of Clinical Data on Palbociclib in Breast Cancer. OncLive. Available at: [Link]
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Clinical Trials Using Palbociclib. National Cancer Institute. Available at: [Link]
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Real-World Effectiveness of Palbociclib Versus Clinical Trial Results in Patients With Advanced/Metastatic Breast Cancer That Progressed on Previous Endocrine Therapy. The Oncologist. Available at: [Link]
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List of CDK 4/6 inhibitors + Uses, Types & Side Effects. Drugs.com. Available at: [Link]
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A Researcher's Guide to Rigorous Negative Control Experiments for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a Putative Src Family Kinase Inhibitor
In the landscape of drug discovery and chemical biology, the identification of a novel bioactive compound is merely the first step. The true challenge lies in unequivocally demonstrating its mechanism of action and ensuring that its observed biological effects are a direct consequence of modulating its intended target. This guide provides a comprehensive framework for designing and executing robust negative control experiments for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to a class of privileged scaffolds known for their kinase inhibitory activity.
The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, enabling molecules built on this scaffold to act as competitive inhibitors for a wide range of protein kinases.[1] Prominent examples from this chemical family, such as PP1 and its analogs, are well-established inhibitors of the Src family of non-receptor tyrosine kinases.[2] The Src family, including proteins like c-Src, Lck, and Fyn, are crucial regulators of cellular signaling pathways that govern cell proliferation, survival, migration, and angiogenesis.[3][4] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][5]
The Logic of a Multi-Faceted Control Strategy
A single negative control is insufficient to rule out confounding variables. A robust experimental design must incorporate orthogonal approaches that, when taken together, provide a self-validating system. Our strategy is built on three pillars: chemical, genetic, and pharmacological controls.
Figure 1: The Three Pillars of Negative Control Strategy. This diagram illustrates how chemical, genetic, and pharmacological controls work in concert to validate that an observed phenotype is a direct result of the on-target activity of the test compound.
Pillar 1: The Inactive Structural Analog
Rationale: The most rigorous chemical control is a molecule that is structurally almost identical to the active compound but lacks a key chemical feature essential for target engagement. This control helps to ensure that the observed biological effects are not due to non-specific interactions of the chemical scaffold itself (e.g., membrane disruption, off-target effects, or general toxicity). For ATP-competitive kinase inhibitors, this often involves modifying the "hinge-binding" motif. The pyrazolo[3,4-d]pyrimidine core mimics adenine and typically forms critical hydrogen bonds with the kinase hinge region.
Proposed Inactive Analog (Compound P1P-IA): We propose synthesizing N-cyclohexyl-1-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The addition of a methyl group at the N3 position of the pyrazole ring is predicted to create steric hindrance, preventing the compound from properly docking into the ATP-binding pocket and forming the necessary hydrogen bonds with the kinase hinge.
Pillar 2: The Genetically Defined Null System
Rationale: If Compound P1P's effects are mediated through a specific kinase, then its activity should be significantly diminished or absent in cells lacking that kinase or expressing a catalytically inactive version. This genetic approach provides the highest level of target specificity validation.
Recommended Models:
-
CRISPR/Cas9 Knockout (KO) Cell Lines: Utilize a cancer cell line known to be dependent on Src signaling (e.g., MDA-MB-231 breast cancer cells) and generate a stable c-Src knockout line. An isogenic wild-type (WT) line from the same parental stock must be used as a parallel control.
-
Kinase-Dead (KD) Mutant Expression: In cases where a complete knockout may be lethal or compensated for by other kinases, an alternative is to use a cell line engineered to express a dominant-negative, kinase-dead mutant of Src (e.g., Src K295M).[6] This mutant can still participate in protein complexes but cannot phosphorylate substrates, thereby disrupting signaling.
Pillar 3: The Structurally Distinct Pharmacological Control
Recommended Alternative Inhibitors:
-
Dasatinib: A potent, multi-kinase inhibitor that strongly targets Src family kinases and BCR-ABL.[4]
-
Saracatinib (AZD0530): A highly potent and selective Src family kinase inhibitor.[7]
Experimental Protocols & Data Interpretation
The following section details key experiments to compare the activity of Compound P1P against the described negative controls.
Experiment 1: In Vitro Kinase Inhibition Assay
Objective: To quantify the direct inhibitory effect of Compound P1P and its inactive analog (P1P-IA) on purified Src kinase activity.
Methodology:
-
Use a commercially available in vitro Src kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series for Compound P1P and Compound P1P-IA (e.g., from 1 nM to 100 µM).
-
Add recombinant human c-Src enzyme to the wells.
-
Add the specific peptide substrate for Src and ATP to initiate the kinase reaction.
-
Incubate according to the manufacturer's protocol.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and convert remaining ATP to a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome:
| Compound | Predicted IC50 vs. c-Src | Rationale |
| Compound P1P | Low nM range | The pyrazolopyrimidine scaffold is a potent hinge-binder. |
| P1P-IA | > 50 µM | The N3-methyl group sterically hinders binding to the ATP pocket. |
| Saracatinib | Low nM range | Validated, potent Src inhibitor serving as a positive control. |
Experiment 2: Western Blot Analysis of Src Downstream Signaling
Objective: To assess whether Compound P1P inhibits Src-mediated phosphorylation of downstream substrates in a cellular context and to validate this using genetic controls.
Figure 2: Src Signaling and Points of Experimental Intervention. This diagram shows key downstream targets of Src phosphorylation and illustrates where each experimental control is expected to act.
Methodology:
-
Culture wild-type (WT) and c-Src KO MDA-MB-231 cells.
-
Starve cells overnight in a serum-free medium to reduce basal signaling.
-
Treat cells for 2 hours with:
-
Vehicle (DMSO)
-
Compound P1P (e.g., 1 µM)
-
Compound P1P-IA (e.g., 1 µM and 10 µM)
-
Saracatinib (e.g., 100 nM)
-
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against: p-Src (Y416), total Src, p-FAK (Y397), total FAK, p-Paxillin (Y118), total Paxillin, and a loading control (e.g., GAPDH).
-
Use appropriate HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.
Expected Outcome:
| Cell Line | Treatment | Expected p-Src (Y416) | Expected p-FAK (Y397) | Rationale |
| WT | Vehicle | Baseline | Baseline | Basal Src activity. |
| WT | Compound P1P | Reduced | Reduced | On-target inhibition of Src kinase activity. |
| WT | P1P-IA | No change | No change | Inactive analog fails to inhibit Src. |
| WT | Saracatinib | Reduced | Reduced | Positive control phenocopies Compound P1P. |
| Src KO | Vehicle | Absent | Strongly Reduced | Target is genetically ablated. |
| Src KO | Compound P1P | Absent | Strongly Reduced | Compound P1P cannot act on a non-existent target, showing no additive effect. |
Experiment 3: Cellular Transwell Migration Assay
Objective: To determine if Compound P1P inhibits a Src-dependent cellular process and to validate this with appropriate controls.
Methodology:
-
Use 24-well Transwell inserts with an 8.0 µm pore size.
-
Seed WT and c-Src KO MDA-MB-231 cells in the upper chamber in a serum-free medium.
-
Add the test compounds to the upper chamber: Vehicle, Compound P1P, P1P-IA, Saracatinib.
-
Add a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 16-24 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance, or count cells in several fields of view under a microscope.
Expected Outcome Summary:
| Control Type | Compound/System | Expected Effect on Cell Migration | Conclusion if Outcome is Met |
| Test Article | Compound P1P | Significant Inhibition | The compound has the hypothesized biological activity. |
| Chemical Control | Compound P1P-IA | No significant inhibition | The observed activity is not due to the general scaffold or non-specific effects. |
| Genetic Control | c-Src KO cells + Vehicle | Baseline migration is significantly lower than WT | The migration phenotype is dependent on Src. |
| Genetic Control | c-Src KO cells + Compound P1P | No further inhibition beyond the effect of the knockout itself | The compound's anti-migratory effect is mediated through Src. |
| Pharm. Control | Saracatinib | Significant inhibition, similar in magnitude to Compound P1P | The phenotype is consistent with known Src inhibition, not an off-target of the scaffold. |
Conclusion
References
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- PubMed. (2013).
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- MedchemExpress.com. (n.d.). 3MB-PP1 | Purine Analog.
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- Santa Cruz Biotechnology. (n.d.). PP1 Analog II, 1NM-PP1 | CAS 221244-14-0 | SCBT.
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Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cell Lines: A Guide for Researchers
The relentless pursuit of novel and effective therapeutics against breast cancer has led researchers down numerous molecular avenues. Among the promising scaffolds, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to the endogenous purine ring allows it to competitively bind to the ATP-binding sites of a multitude of kinases, many of which are implicated in cancer cell proliferation and survival. This guide provides a comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives, offering a synthesis of their performance in key breast cancer cell lines and detailing the experimental methodologies to evaluate their efficacy.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Tool in Oncology
The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of ATP. This mimicry allows derivatives to act as competitive inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1][2][3] The versatility of this scaffold lies in the ability to modify its structure at various positions, enabling the fine-tuning of its selectivity and potency against specific kinase targets.[3] In the context of breast cancer, these derivatives have been shown to target a range of critical enzymes, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Dihydrofolate Reductase (DHFR), thereby interfering with cell cycle progression, angiogenesis, and nucleotide synthesis.[1][4][5][6]
Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[3,4-d]pyrimidine derivatives against common breast cancer cell lines. These cell lines represent different subtypes of breast cancer:
-
MCF-7: Estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative.
-
MDA-MB-231: Triple-negative breast cancer (TNBC) (ER-, PR-, HER2-).
-
T-47D: ER+, PR+, HER2-negative.
-
MDA-MB-468: Triple-negative breast cancer (TNBC).
| Derivative | Target(s) | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7f | DHFR | MCF-7 | Not specified, but potent | [4][7] |
| Acyclic nucleoside derivative 4 | ROS Generation | MCF-7 | Not specified, but potent | [8] |
| Compound 10e | Not specified | MCF-7 | 11 | [9] |
| Compound 12b | VEGFR-2 | MDA-MB-468 | 3.343 ± 0.13 | [5][6] |
| Compound 12b | VEGFR-2 | T-47D | 4.792 ± 0.21 | [10][5][6] |
| Compound 14 | CDK2/cyclin A | MCF-7 | 0.045 | [1][11] |
| Compound 15 | CDK2/cyclin A | MCF-7 | 0.046 | [1][12][11] |
| Compound 1d | Not specified | MCF-7 | 1.74 | [13] |
| Compound 16 | EGFR-TK | MDA-MB-468 | Not specified, potent | [14][15] |
| Compound 24j | PLK4 | MCF-7 | 0.36 | [16] |
| Compound 24j | PLK4 | BT-474 | 1.35 | [16] |
| Compound 24j | PLK4 | MDA-MB-231 | 2.88 | [16] |
| Compound 6d | Not specified | MCF-7 | 0.0075 | [17] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Key Mechanistic Insights and Structure-Activity Relationships
The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives is not solely dependent on their core structure but is significantly influenced by the nature and position of their substituents. For instance, the introduction of an anilino function has been shown to enhance anticancer activity.[9] Similarly, substitutions on the N5 position of the pyrazolo[3,4-d]pyrimidin-4-one core have been found to be favorable for activity.[9]
Several distinct mechanisms of action have been elucidated for these compounds in breast cancer cells:
-
Cell Cycle Arrest: Many derivatives induce cell cycle arrest at different phases. For example, some compounds cause arrest in the S-phase, while others lead to accumulation in the G1 phase.[4][5][6][7] This is often a consequence of inhibiting CDKs, which are key regulators of cell cycle progression.[1][2][11]
-
Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death, or apoptosis. This is often evidenced by an increase in the expression of pro-apoptotic proteins like Bax and caspases, and a decrease in the anti-apoptotic protein Bcl-2.[4][7]
-
Inhibition of Angiogenesis: By targeting VEGFR-2, certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10][5][6]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to exert their cytotoxic effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and cell death.[8]
Experimental Protocols for Evaluating Derivative Efficacy
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Cell Cycle Analysis Workflow
Step-by-Step Protocol:
-
Cell Treatment: Culture breast cancer cells in 6-well plates and treat them with the desired concentration of the pyrazolo[3,4-d]pyrimidine derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Workflow:
Apoptosis Assay Workflow
Step-by-Step Protocol:
-
Cell Treatment: Treat breast cancer cells with the pyrazolo[3,4-d]pyrimidine derivative as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives
The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways that are frequently dysregulated in breast cancer.
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Benchmarking the Potency of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Known Kinase Inhibitor Standards
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a perpetual endeavor. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, owing to its bioisosteric resemblance to adenine, a fundamental component of ATP.[1][2] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the kinase domain of a wide array of protein kinases, many of which are implicated in oncogenic signaling. This guide provides a comprehensive framework for evaluating the potency of a specific pyrazolo[3,4-d]pyrimidine derivative, N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, against well-established kinase inhibitor standards.
This compound, a member of this promising class of compounds, has been noted for its potential in phosphodiesterase 5 (PDE5) inhibition studies.[3] However, the broader kinase inhibitory profile of this molecule remains less characterized in publicly available literature. Given that the pyrazolo[3,4-d]pyrimidine core is a common feature in numerous potent Src family kinase inhibitors, this guide will focus on a comparative analysis against established inhibitors of this family, namely Dasatinib, Saracatinib, and Bosutinib.[4][5] These compounds are not only potent Src inhibitors but also exhibit activity against other kinases, such as Abl, making them relevant benchmarks for assessing both the potency and selectivity of novel kinase inhibitors.[6][7][8]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth guide to the experimental methodologies required for such a comparative analysis, from in vitro kinase assays to cell-based proliferation studies.
Comparative Kinase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. The table below presents a summary of reported IC50 values for the selected standard kinase inhibitors against their primary targets, Src and Abl kinases. It is important to recognize that IC50 values can fluctuate based on the specific experimental conditions and assay formats used.
| Inhibitor | Target Kinase | Reported IC50 (nM) |
| Dasatinib | Src | 0.5 - 0.8[9][10] |
| Abl | <1[10][11] | |
| Saracatinib (AZD0530) | Src | 2.7 - 11[9][12][13][14] |
| Abl | 30[7][15] | |
| Bosutinib (SKI-606) | Src | 1.2[16][17][18] |
| Abl | 1[16][17] |
Experimental Protocols
To objectively benchmark the potency of this compound, a multi-faceted experimental approach is essential. This involves both direct measurement of enzymatic inhibition and assessment of its effects on cancer cell viability.
In Vitro Kinase Inhibition Assay
This biochemical assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and widely used format for this purpose.[19]
Objective: To determine the IC50 value of this compound against a panel of kinases, including Src and Abl.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the standard inhibitors (Dasatinib, Saracatinib, Bosutinib) in 100% DMSO.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human Src and Abl kinase enzymes in the kinase buffer.
-
Prepare a solution of a biotinylated peptide substrate specific for the kinase being assayed.
-
Prepare a solution of ATP at a concentration close to its Km for the respective kinase.
-
Prepare detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds at various concentrations (typically a 10-point serial dilution). Include DMSO-only wells as a negative control.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and biotinylated substrate mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (terbium-labeled antibody and streptavidin-XL665) and incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Simplified Src/Abl Signaling Pathway and Point of Inhibition.
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for characterizing the potency and cellular activity of this compound. By comparing its performance against well-characterized standards like Dasatinib, Saracatinib, and Bosutinib, researchers can gain valuable insights into its potential as a therapeutic agent.
A key aspect of this evaluation will be to determine the selectivity of this compound. While potent inhibition of a primary target is desirable, off-target effects can lead to toxicity or unexpected therapeutic benefits. Therefore, profiling the compound against a broad panel of kinases is a crucial next step.
Furthermore, should this compound demonstrate significant potency against Src and/or Abl, further studies to elucidate its binding mode within the kinase domain through co-crystallization and structural analysis would be warranted. Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective second-generation inhibitors.
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ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib conjugate in MCF-7 and MDA-MB-231 cell lines. Retrieved from [Link]
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Adooq Bioscience. (n.d.). Src Pathway. Retrieved from [Link]
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PubMed Central. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[20][21][22]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
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ScienceDirect. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]
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MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
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Independent Verification of the Inhibitory Effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide
Introduction: A Tale of Two Targets
The compound N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a fascinating molecule for researchers in drug discovery. Its core structure, the pyrazolo[3,4-d]pyrimidine scaffold, is a well-established "privileged scaffold" in medicinal chemistry. This is due to its bioisosteric resemblance to adenine, a fundamental component of ATP, allowing it to effectively interact with the ATP-binding sites of a large family of enzymes known as kinases.[1] Indeed, numerous derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2][3][4]
However, a conflicting line of inquiry suggests a different primary target for this specific compound. Some commercial suppliers have indicated its use in studies related to phosphodiesterase 5 (PDE5) inhibition.[5] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in vasodilation and other physiological processes.[6][7] Inhibitors of PDE5, such as sildenafil, are widely used to treat erectile dysfunction and pulmonary hypertension.[7][8]
This ambiguity necessitates a rigorous and independent verification of the inhibitory profile of this compound. This guide provides a comprehensive framework for researchers to systematically investigate the compound's activity against both kinases and PDE5. We will present detailed experimental protocols and compare the potential findings with well-characterized inhibitors: Dasatinib and Imatinib for tyrosine kinases, and Sildenafil for PDE5.
Comparative Kinase Inhibition Analysis
Given the prevalence of the pyrazolo[3,4-d]pyrimidine scaffold in kinase inhibitors, a thorough investigation into the compound's effect on this enzyme class is paramount. We propose to evaluate its activity against two key non-receptor tyrosine kinases that are significant cancer targets: Src and Abl.
Featured Kinase Inhibitors for Comparison:
-
Dasatinib: A potent, orally available dual Src/Abl kinase inhibitor.[9][10] It is known to bind to both the active and inactive conformations of the Abl kinase domain.[9]
-
Imatinib: The first-in-class Bcr-Abl tyrosine kinase inhibitor, which has revolutionized the treatment of chronic myeloid leukemia (CML).[11][12] It primarily binds to the inactive conformation of the Abl kinase.[8]
Table 1: Comparative Potency of Reference Kinase Inhibitors
| Inhibitor | Target Kinase | Reported IC50 (nM) |
| Dasatinib | Src | ~0.5 - 0.8[10][13] |
| Imatinib | c-Abl | ~400[14] |
Note: IC50 values can vary depending on the specific assay conditions.
Proposed Experimental Verification
To independently determine the kinase inhibitory activity of this compound, we recommend a two-tiered approach: an in vitro biochemical assay to assess direct enzyme inhibition and a cell-based assay to evaluate its effects in a more physiologically relevant context.
1. In Vitro Biochemical Kinase Inhibition Assay
This assay will directly measure the ability of the test compound to inhibit the phosphorylation of a substrate by purified Src and Abl kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that quantify the amount of ADP produced during the kinase reaction.[15]
Materials:
-
Recombinant human Src and Abl kinase
-
Appropriate kinase-specific peptide substrate
-
This compound, Dasatinib, and Imatinib
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors (Dasatinib for Src, Imatinib for Abl) in kinase buffer.
-
In a 384-well plate, add the test compound or reference inhibitor.
-
Add the recombinant kinase and the specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based Kinase Inhibition Assay
This assay will determine the compound's ability to inhibit the activity of Src and Abl kinases within a cellular environment.
Experimental Protocol: In-Cell Western Assay for Phospho-Protein Levels
This protocol measures the phosphorylation of downstream substrates of Src and Abl in treated cells.
Materials:
-
A relevant cancer cell line with active Src or Bcr-Abl signaling (e.g., K562 for Bcr-Abl)
-
This compound, Dasatinib, and Imatinib
-
Cell culture medium and reagents
-
Primary antibodies against phosphorylated and total forms of a downstream substrate (e.g., phospho-CrkL for Bcr-Abl, phospho-Src for Src)
-
Fluorescently labeled secondary antibodies
-
96-well plates
-
Plate-based imaging system
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference inhibitors for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with primary antibodies against the phosphorylated and total forms of the target substrate.
-
Incubate with fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both phosphorylated and total protein using a plate-based imager.
-
Normalize the phospho-protein signal to the total protein signal and plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Src and Abl Signaling Pathways
Understanding the signaling context is crucial for interpreting the experimental results. The following diagrams illustrate the central roles of Src and Abl in cellular signaling.
Caption: Simplified Src signaling pathway.
Caption: Simplified Bcr-Abl signaling pathway.
Comparative PDE5 Inhibition Analysis
To address the possibility of this compound acting as a PDE5 inhibitor, a parallel set of experiments should be conducted.
Featured PDE5 Inhibitor for Comparison:
-
Sildenafil: A potent and selective PDE5 inhibitor widely used for the treatment of erectile dysfunction and pulmonary hypertension.[8][16]
Table 2: Potency of Reference PDE5 Inhibitor
| Inhibitor | Target Enzyme | Reported IC50 (nM) |
| Sildenafil | PDE5 | ~3.5 - 3.9[8][16] |
Note: IC50 values can vary depending on the specific assay conditions.
Proposed Experimental Verification
1. In Vitro Biochemical PDE5 Inhibition Assay
This assay will directly measure the compound's ability to inhibit the hydrolysis of cGMP by purified PDE5 enzyme.
Experimental Protocol: Fluorescence Polarization (FP) Assay
This is a common high-throughput method for measuring PDE5 activity.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
This compound and Sildenafil
-
PDE assay buffer
-
Binding agent (binds to the hydrolyzed product)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and Sildenafil in PDE assay buffer.
-
In a microplate, add the test compound or Sildenafil.
-
Add the recombinant PDE5A1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate.
-
Incubate the plate to allow for the hydrolysis of cGMP.
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization of each well. A low polarization indicates inhibition of PDE5.
-
Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based cGMP Measurement Assay
This assay will determine the compound's effect on intracellular cGMP levels in a relevant cell line.
Experimental Protocol: cGMP Immunoassay
Materials:
-
A suitable cell line (e.g., vascular smooth muscle cells)
-
This compound and Sildenafil
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate cGMP production
-
Cell lysis buffer
-
Commercially available cGMP immunoassay kit (e.g., ELISA-based)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with serial dilutions of the test compound or Sildenafil.
-
Stimulate the cells with an NO donor to induce cGMP production.
-
Lyse the cells and collect the lysates.
-
Measure the cGMP concentration in each lysate using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the inhibitor concentration to determine the compound's effect on intracellular cGMP accumulation.
PDE5 Signaling Pathway
The following diagram illustrates the role of PDE5 in the nitric oxide (NO)/cGMP signaling pathway.
Caption: The NO/cGMP signaling pathway and the point of PDE5 inhibition.
Conclusion
The dual potential of this compound as both a kinase and a PDE5 inhibitor presents a compelling case for a thorough and unbiased investigation of its biological activity. The experimental frameworks outlined in this guide provide a clear path for researchers to independently verify its inhibitory effects and determine its primary target(s). By employing the well-characterized inhibitors Dasatinib, Imatinib, and Sildenafil as benchmarks, a robust and comparative dataset can be generated. This will not only resolve the current ambiguity surrounding this compound but also pave the way for its potential development as a novel therapeutic agent.
References
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Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. PubMed. [Link]
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- Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52.
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Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]
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Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. PMC - NIH. [Link]
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Imatinib: MedlinePlus Drug Information. MedlinePlus. [Link]
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PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]
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The discovery of PDE5 inhibitors in the treatment of Pulmonary Hypertension. The Pulmonary Hypertension Association. [Link]
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The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. [Link]
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Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. PMC - NIH. [Link]
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SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. The Journal for ImmunoTherapy of Cancer. [Link]
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Sildenafil beyond erectile dysfunction and pulmonary arterial hypertension: Thinking about new indications. ResearchGate. [Link]
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Head-to-head comparison of PDE5-specific inhibitor potencies... ResearchGate. [Link]
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PDE5 Inhibitors: Uses, mechanism, Side Effects, and examples. IyrinHealth. [Link]
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IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate. [Link]
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Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
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RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. American College of Cardiology. [Link]
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Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
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Imatinib can act as an allosteric activator of Abl kinase. PMC - PubMed Central. [Link]
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Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]
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Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Link]
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Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. ResearchGate. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]
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Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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Head-to-head comparison of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Roscovitine
An In-Depth Guide for Researchers in Kinase Inhibition and Drug Discovery
In the landscape of kinase inhibitor research, the purine analog Roscovitine has long served as a cornerstone for studying cyclin-dependent kinases (CDKs). Its well-characterized profile has paved the way for understanding the intricate roles of CDKs in cell cycle regulation and various pathologies. However, the quest for novel scaffolds with improved potency, selectivity, and drug-like properties is a continuous endeavor in medicinal chemistry. This guide provides a detailed, head-to-head comparison of Roscovitine and the emerging class of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which are increasingly recognized as potent CDK inhibitors.
While direct comparative data for this compound as a CDK inhibitor is limited in publicly available literature, with some sources pointing towards its investigation in other target spaces like phosphodiesterase 5 (PDE5)[1], the pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine scaffold found in Roscovitine[2]. Numerous studies have synthesized and evaluated a variety of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as formidable CDK inhibitors, often with potencies comparable or superior to Roscovitine[3]. This guide will, therefore, compare Roscovitine to representative compounds from the pyrazolo[3,4-d]pyrimidine class to provide a valuable framework for researchers selecting tools for their investigations.
At a Glance: Key Differentiators
| Feature | Roscovitine | Pyrazolo[3,4-d]pyrimidine Derivatives |
| Core Scaffold | Purine | Pyrazolo[3,4-d]pyrimidine |
| Primary Targets | CDKs (CDK1, CDK2, CDK5, CDK7, CDK9) | Primarily investigated as CDK2 inhibitors |
| Mechanism of Action | ATP-competitive inhibition of CDKs | ATP-competitive inhibition of CDKs |
| Cellular Effects | Cell cycle arrest, apoptosis | Cell cycle arrest, apoptosis |
| Noteworthy Attributes | Broad CDK inhibition profile, extensively studied | Potential for improved selectivity and potency |
Mechanism of Action: A Tale of Two Scaffolds
Both Roscovitine and pyrazolo[3,4-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors of cyclin-dependent kinases. They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting the progression of the cell cycle.
Roscovitine, a 2,6,9-trisubstituted purine, has been shown to inhibit a range of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, leading to cell cycle arrest at various phases (G0/G1, S, or G2/M) depending on the cell type and dosage. This broad-spectrum inhibition can result in complex cellular phenotypes.
The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of the purine ring, is designed to mimic the interactions of adenine in the ATP binding site[2][4]. This structural similarity allows for potent inhibition of CDKs, with many derivatives specifically optimized for CDK2 inhibition. The design of these compounds often involves modifications at various positions of the pyrazolo[3,4-d]pyrimidine core to enhance binding affinity and selectivity. Molecular docking studies have confirmed that these derivatives can fit well into the CDK2 active site, forming key hydrogen bonds, similar to Roscovitine[2].
Caption: Comparative Mechanism of Action.
Target Profile and Potency: A Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50) of Roscovitine and representative pyrazolo[3,4-d]pyrimidine derivatives against CDK2. It is important to note that IC50 values can vary between different experimental setups.
| Compound | Target | IC50 (µM) | Reference |
| Roscovitine | CDK2/cyclin A | 0.7 | BenchChem |
| CDK2/cyclin E | 0.7 | BenchChem | |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | CDK2/cyclin A2 | 0.057 | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | CDK2/cyclin A2 | 0.119 | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4a | CDK2 | 0.21 | [6] |
| Roscovitine (for comparison in study with 4a) | CDK2 | 0.25 | [6] |
These data highlight that certain pyrazolo[3,4-d]pyrimidine derivatives can exhibit significantly greater potency against CDK2 than Roscovitine[6][5]. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold offers a promising foundation for developing highly potent and potentially more selective CDK inhibitors.
Cellular Activity: From Enzyme Inhibition to Cellular Fate
The ultimate measure of a kinase inhibitor's utility lies in its effects on cellular processes. Both Roscovitine and pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
The table below presents the cytotoxic activity (IC50) of representative compounds against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Roscovitine | HCT-116 (Colon) | ~9 | BenchChem |
| Average across various cancer cell lines | ~15 | BenchChem | |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | HCT-116 (Colon) | 0.006 | [5] |
| MCF-7 (Breast) | 0.045 | [5] | |
| HepG-2 (Liver) | 0.048 | [5] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | HCT-116 (Colon) | 0.007 | [5] |
| MCF-7 (Breast) | 0.046 | [5] | |
| HepG-2 (Liver) | 0.048 | [5] |
The data clearly indicates that the pyrazolo[3,4-d]pyrimidine derivatives, in this case, compounds 14 and 15, demonstrate remarkably potent anti-proliferative activity, with IC50 values in the nanomolar range, far exceeding the reported micromolar cytotoxicity of Roscovitine in many cell lines[5].
Experimental Protocols: A Guide to in Vitro Evaluation
For researchers looking to perform their own comparative studies, the following are generalized protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Methodology:
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant CDK2/cyclin A), a suitable substrate (e.g., Histone H1), and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the test compound (Roscovitine or a pyrazolo[3,4-d]pyrimidine derivative) to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation and Incubation: Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess unincorporated ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Concluding Remarks for the Informed Researcher
The evidence strongly suggests that the pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising alternative to the purine-based structure of Roscovitine for the development of CDK inhibitors. While Roscovitine remains an invaluable and well-vetted tool for studying a broader range of CDKs, the pyrazolo[3,4-d]pyrimidine derivatives offer the potential for significantly enhanced potency and the opportunity for fine-tuning selectivity towards specific CDKs, particularly CDK2.
For researchers focused on dissecting the specific roles of CDK2 in cancer biology or other disease models, pyrazolo[3,4-d]pyrimidine-based inhibitors may offer a more potent and potentially more precise tool. As with any inhibitor, careful validation of its target engagement and cellular effects within the specific experimental system is paramount. The choice between these two classes of compounds will ultimately depend on the specific research question, the desired target profile, and the required potency. This guide aims to provide the foundational knowledge and comparative data to make that choice an informed one.
References
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Kim, D., Lee, J., & Lee, K. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(19), 4145-4154. [Link]
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El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14633-14652. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1751. [Link]
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Ghorab, M. M., et al. (2021). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. ResearchGate. [Link]
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Hassan, G. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7529. [Link]
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El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14633-14652. [Link]
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Slaninova, V., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(8), 2980-2993. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1751. [Link]
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Slaninova, V., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(8), 2980-2993. [Link]
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Slaninova, V., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(8), 2980-2993. [Link]
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Ali, M. A., et al. (2018). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Saudi Chemical Society, 22(7), 845-854. [Link]
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El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(20), 13349-13371. [Link]
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Gomha, S. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6614. [Link]
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El-Adl, K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6427. [Link]
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Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
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Al-Obaidi, A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. [Link]
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Zhao, L., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]
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Li, X., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. European Journal of Medicinal Chemistry, 56, 30-38. [Link]
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Shrinidhi, A., et al. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience, 14(21), 3865-3878. [Link]
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Ghorab, M. M., et al. (2017). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 54(4), 2443-2454. [Link]
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A Researcher's Guide to Assessing the Selectivity Profile of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for CDK2
This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of the kinase inhibitor candidate, N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, for Cyclin-Dependent Kinase 2 (CDK2) over other members of the CDK family. While specific inhibitory data for this particular compound is not yet publicly available, this document outlines the essential experimental workflows, data interpretation strategies, and the scientific rationale behind them, using illustrative examples from closely related compounds.
The Critical Role of CDK2 in Cell Cycle Progression and as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1][2] In complex with its regulatory partners, cyclin E and cyclin A, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[2][3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][4]
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent CDK inhibitors, as it acts as a bioisostere of adenine, enabling it to compete for the ATP-binding site of kinases.[5] Numerous derivatives have shown significant anti-proliferative activity by targeting CDKs.[5][6] this compound is one such compound whose therapeutic potential is contingent on its selectivity profile. High selectivity for CDK2 is desirable to minimize off-target effects that can arise from the inhibition of other highly homologous CDKs, such as CDK1, which is essential for mitosis.[7]
Experimental Design for Determining Kinase Selectivity
A multi-faceted approach is necessary to rigorously determine the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays to determine potency against a panel of kinases and cell-based assays to confirm target engagement in a more physiologically relevant context.
In Vitro Kinase Inhibition Assays: The Foundation of Selectivity Profiling
The initial and most crucial step is to perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2 and a panel of other relevant kinases. A radiometric assay using [γ-³³P]ATP is a well-established and robust method for this purpose.[8]
Recommended Kinase Panel for Selectivity Screening:
| Kinase Target | Cyclin Partner | Rationale for Inclusion |
| CDK2 | Cyclin A/E | Primary Target |
| CDK1 | Cyclin B | High homology to CDK2; inhibition can lead to mitotic arrest and toxicity. |
| CDK4 | Cyclin D1 | Key regulator of G1 progression; important for assessing selectivity against other cell cycle CDKs. |
| CDK6 | Cyclin D1 | Works in concert with CDK4; important for a complete picture of G1 CDK inhibition. |
| CDK7 | Cyclin H | Part of the CDK-activating kinase (CAK) complex; off-target inhibition can have broad effects. |
| CDK9 | Cyclin T1 | Involved in transcriptional regulation; inhibition can lead to unintended cellular effects. |
Illustrative Data Presentation:
The results of such a screen should be presented in a clear, tabular format. While data for the specific compound of interest is pending, the following table, based on published data for other pyrazolo[3,4-d]pyrimidine derivatives, illustrates how the selectivity profile can be effectively summarized.
| Kinase | Illustrative IC50 (nM) for a Hypothetical Pyrazolo[3,4-d]pyrimidine Inhibitor |
| CDK2/Cyclin A | 10 |
| CDK1/Cyclin B | 500 |
| CDK4/Cyclin D1 | >10,000 |
| CDK6/Cyclin D1 | >10,000 |
| CDK7/Cyclin H | 8,000 |
| CDK9/Cyclin T1 | 1,500 |
A greater than 50-fold selectivity for CDK2 over CDK1 is generally considered a good starting point for a selective inhibitor.
Caption: Workflow for in vitro radiometric kinase assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While in vitro assays are essential for determining biochemical potency, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its intended target within intact cells.[9][10] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9]
This assay can be performed in a dose-response format to determine the concentration of the compound required to stabilize CDK2 in cells, providing a measure of target engagement under more physiological conditions.
Interpreting the Selectivity Data and Structural Considerations
The data generated from these experiments will provide a comprehensive selectivity profile for this compound. A highly selective compound will exhibit a low nanomolar IC50 for CDK2, with significantly higher values for other CDKs.
The structural basis for selectivity among CDK inhibitors is often subtle, owing to the high degree of conservation in the ATP-binding pocket.[7] Selectivity can be achieved by exploiting small differences in the amino acid residues within or near the active site, or by targeting unique conformations of the kinase. For the pyrazolo[3,4-d]pyrimidine scaffold, the substituents on the pyrazole and pyrimidine rings play a crucial role in determining potency and selectivity.[5] Molecular modeling studies can provide valuable insights into the specific interactions that confer CDK2 selectivity.
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Detailed Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay
-
Preparation of Reagents:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human CDK2/cyclin A and other CDK complexes in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., Histone H1).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare an ATP solution containing [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with high CDK2 expression) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CDK2 by Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble CDK2 against the temperature for each inhibitor concentration.
-
Determine the melting temperature (Tm) at each concentration and analyze the thermal shift.
-
Conclusion
A thorough assessment of the selectivity of this compound is a prerequisite for its further development as a chemical probe or therapeutic agent. The experimental framework outlined in this guide, combining in vitro kinase profiling with cell-based target engagement studies, provides a robust methodology for defining its selectivity profile. The resulting data will be instrumental in guiding future optimization efforts and in understanding the full biological activity of this promising compound.
References
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Cyclin-dependent kinase 2 - Wikipedia. Available at: [Link]
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CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS Central Science. Available at: [Link]
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Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. Available at: [Link]
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Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
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Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. Available at: [Link]
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Kinase Selectivity Panels - Reaction Biology. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Scientific Reports. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 313225-39-7). As a member of the pyrazolopyrimidine class of compounds, this substance is recognized for its significant biological activity and is often investigated for its therapeutic potential, including phosphodiesterase (PDE5) inhibition. Due to its potent pharmacological properties and structural similarity to purine analogues used in medicine, it is imperative that this compound be handled and disposed of with the utmost care to protect laboratory personnel and the environment.[1][2]
The absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule necessitates a conservative approach. Therefore, it must be treated as a hazardous chemical waste with unknown, but potentially significant, toxicological and ecotoxicological properties.[3][4] The procedures outlined herein are based on established best practices for the disposal of potent, biologically active research chemicals and comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7]
Hazard Assessment and Chemical Profile
-
Pharmacological Activity: Pyrazolopyrimidine derivatives are known to be potent kinase inhibitors and are investigated for various therapeutic applications, including anticancer treatments.[8][9] This inherent biological activity means the compound could have cytotoxic or other adverse effects on human health.
-
Nitrogen-Containing Heterocycle: This class of compounds can produce toxic nitrogen oxides (NOx) upon combustion.[10][11]
-
Environmental Persistence: Many complex organic molecules, particularly those with aromatic rings, can be persistent in the environment and harmful to aquatic life.[4] Therefore, disposal into sanitary sewer systems is strictly prohibited.[12]
| Property | Value/Information | Source |
| Chemical Name | This compound | ChemShuttle |
| CAS Number | 313225-39-7 | ChemShuttle |
| Molecular Formula | C17H19N5 | ChemShuttle |
| Molecular Weight | 293.37 g/mol | ChemShuttle |
| Known Hazards | Assumed hazardous based on chemical class; potent biological activity. | General chemical knowledge[1][8] |
| Combustion Products | Carbon oxides, Nitrogen oxides (NOx) | Based on similar compounds[3][10] |
Personal Protective Equipment (PPE) and Safe Handling
Given the unknown but potential hazards, stringent adherence to safety protocols is mandatory. All handling of this compound, including for disposal, must be performed within a certified chemical fume hood.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Skin and Body Protection: A lab coat is required. For handling larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[10]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.[4][12]
Step 1: Waste Characterization
The first step in proper waste management is to correctly identify the waste.[5]
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing the compound, including reaction mixtures, mother liquors, and contaminated solvents.
-
Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and empty vials that have come into direct contact with the compound.
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
For Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid).
-
Ensure the container is kept closed at all times, except when adding waste.[4]
For Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or HDPE solvent waste bottle).
-
If possible, segregate halogenated and non-halogenated solvent waste, as disposal costs may differ.[4]
-
Leave adequate headspace (at least 10%) in the container to allow for expansion.
Step 3: Labeling of Waste Containers
Accurate labeling is a critical regulatory requirement.[6] Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "313225-39-7"
-
An accurate estimation of the concentration and total volume/mass.
-
The associated hazards (e.g., "Toxic," "Pharmacologically Active Compound").
-
The accumulation start date.
Step 4: Decontamination of Empty Containers
Empty containers that once held the compound must also be managed properly.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.[4]
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [4] Subsequent rinsates can also be collected as hazardous waste.
-
After thorough rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm this with your institution's EHS department.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][7]
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to transport hazardous waste yourself. Trained professionals must handle the transport according to Department of Transportation (DOT) regulations.[7]
-
The most appropriate disposal method for this type of compound is high-temperature incineration by a licensed facility.[13][14] This method ensures the complete destruction of the active molecule.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
References
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. National Center for Biotechnology Information (NCBI). [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
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New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. [Link]
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MSDS of 1-cyclohexyl-1H-pyrazol-3-amine. Capot Chemical. [Link]
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Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Disposal and destruction of diversion-risk medicine waste. Queensland Health. [Link]
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N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
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The Chemistry of pyrazolopyrimidines and their applications. ResearchGate. [Link]
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3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]
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N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE Safety Data Sheet. East Harbour Group. [https://www.easth Harbour.com/wp-content/uploads/2023/05/N-CYCLOHEXYL-N-PHENYL-P-PHENYLENEDIAMINE.pdf]([Link] Harbour.com/wp-content/uploads/2023/05/N-CYCLOHEXYL-N-PHENYL-P-PHENYLENEDIAMINE.pdf)
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An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. [Link]
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School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health. [Link]
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
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Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
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Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Center for Biotechnology Information (NCBI). [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO). [Link]/item/WHO-EDM-PAR-99-2)
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Navigating the Safe Handling of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and disposal procedures for N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 313225-39-7). By understanding the potential hazards and implementing these protocols, you can foster a secure and efficient research environment.
Foundational Safety: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is crucial to minimize exposure risk. The following recommendations are based on a conservative assessment of potential hazards.
Core PPE for All Operations
| PPE Component | Specifications & Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as preparing solutions or performing reactions, tightly sealed safety goggles or a full-face shield should be worn. This prevents accidental contact with the eyes, which are highly susceptible to chemical irritation[3]. |
| Hand Protection | Chemical-resistant nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or when working with solutions, consider double-gloving to provide an additional barrier. Always remove gloves using the proper technique to avoid contaminating your skin. |
| Body Protection | A buttoned, knee-length laboratory coat is mandatory to protect against splashes and spills. Ensure that the material is appropriate for the chemicals being used in the laboratory. |
| Footwear | Fully enclosed, non-perforated shoes are required in all laboratory settings to protect the feet from spills and falling objects. |
Enhanced PPE for Specific Procedures
Certain laboratory operations necessitate a higher level of protection. The following table outlines when to augment your core PPE.
| Procedure | Additional PPE Required | Justification |
| Weighing and Aliquoting (Solid) | In addition to core PPE, a properly fitted N95 respirator is recommended, especially if the compound is a fine powder. This minimizes the risk of inhaling airborne particulates. | |
| Solution Preparation and Reactions | A full-face shield over safety goggles provides superior protection against splashes when handling liquids. If the process may generate vapors or aerosols, conduct the work in a certified chemical fume hood. | |
| Large-Scale Operations or Spills | For significant quantities or in the event of a spill, chemical-resistant coveralls and booties should be worn to prevent widespread contamination of personal clothing. A respirator with an appropriate cartridge may also be necessary depending on the scale and nature of the spill. |
Operational Blueprint: A Step-by-Step Approach to Safety
Adherence to a systematic workflow is critical for maintaining a safe laboratory environment.
PPE Donning and Doffing Protocol
Caption: A visual guide to the correct sequence for putting on and taking off personal protective equipment.
Emergency Response: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
End-of-Life Cycle: Responsible Disposal
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment. Treat this compound as hazardous chemical waste.
Waste Segregation and Disposal Workflow
Caption: A step-by-step process for the safe segregation and disposal of waste generated from handling the target compound.
Key Disposal Principles:
-
Do Not Dispose in Regular Trash or Down the Drain: This compound and its containers must not be disposed of as general waste.
-
Segregate Waste Streams: Keep solid, liquid, and sharp waste separate. Further segregate halogenated and non-halogenated solvents if required by your institution.
-
Use Appropriate Containers: Ensure waste containers are chemically compatible, in good condition, and have securely fitting lids.
-
Label Containers Clearly: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Consult Your EHS Department: Your institution's Environmental Health & Safety department is the ultimate authority on chemical waste disposal. Always adhere to their specific guidelines and procedures for waste pickup and disposal[4][5][6].
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of your team and the environment.
References
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
East Harbour Group. N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
